molecular formula C19H30O3S B1359362 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone CAS No. 898772-00-4

5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone

Cat. No.: B1359362
CAS No.: 898772-00-4
M. Wt: 338.5 g/mol
InChI Key: YYFPIWOEBQYTIZ-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone is a useful research compound. Its molecular formula is C19H30O3S and its molecular weight is 338.5 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]dodecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O3S/c1-2-3-4-5-6-7-8-9-10-11-16(20)17-12-13-18(23-17)19-21-14-15-22-19/h12-13,19H,2-11,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFPIWOEBQYTIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641881
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]dodecan-1-one
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Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898772-00-4
Record name 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-1-dodecanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898772-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]dodecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biological Frontier of Long-Chain Thienyl Ketones: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Lipophilic Thienyl Scaffolds

In the landscape of medicinal chemistry, the thiophene ring stands as a privileged scaffold, a versatile bioisostere of the phenyl group that frequently imparts enhanced pharmacokinetic and pharmacodynamic properties to bioactive molecules. When coupled with a ketone functionality and an extended lipophilic chain, a unique chemical entity emerges: the long-chain thienyl ketone. These molecules occupy a fascinating chemical space where the aromaticity and reactivity of the thienyl ketone moiety intersect with the physicochemical properties dictated by the long chain, leading to a diverse range of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of long-chain thienyl ketones, offering a comprehensive resource for researchers, scientists, and drug development professionals dedicated to the discovery of novel therapeutics. We will delve into the causal relationships behind experimental designs and present self-validating protocols to ensure scientific rigor and reproducibility.

I. The Synthetic Blueprint: Crafting Long-Chain Thienyl Ketones

The synthesis of long-chain thienyl ketones is a critical first step in exploring their biological potential. The choice of synthetic route is often dictated by the desired substitution pattern on the thiophene ring and the nature of the long-chain moiety. A common and efficient approach involves the Friedel-Crafts acylation of a thiophene or a substituted thiophene with a long-chain acyl chloride or anhydride.

Experimental Protocol: Friedel-Crafts Acylation for the Synthesis of Long-Chain Thienyl Ketones

This protocol outlines a general procedure for the synthesis of a representative long-chain thienyl ketone, 1-(thiophen-2-yl)dodecan-1-one.

Materials:

  • Thiophene

  • Dodecanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve thiophene (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Catalyst Addition: Cool the solution to 0 °C in an ice bath and add anhydrous AlCl₃ (1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Acylation: Add dodecanoyl chloride (1.05 eq) dropwise to the stirring suspension via the dropping funnel over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 1-(thiophen-2-yl)dodecan-1-one.

Causality in Experimental Design: The use of anhydrous conditions is crucial to prevent the decomposition of the Lewis acid catalyst, AlCl₃. The dropwise addition of the acyl chloride at low temperature helps to control the exothermic reaction and minimize the formation of side products. The acidic workup protonates any remaining catalyst and byproducts, facilitating their removal into the aqueous phase.

II. Antimicrobial Activity: The Influence of Lipophilicity

Long-chain thienyl ketones have emerged as promising candidates in the search for new antimicrobial agents. The lipophilic character imparted by the long alkyl or acyl chain is believed to play a crucial role in their mechanism of action, facilitating their interaction with and disruption of microbial cell membranes. The length of this chain can significantly impact the potency and spectrum of antimicrobial activity.

Structure-Activity Relationship (SAR) in Antimicrobial Thienyl Ketones

Studies on related long-chain ketones have demonstrated a clear correlation between chain length and antimicrobial efficacy. For instance, in a series of 3,4-epoxy-2-alkanones, the C11 to C15 homologues were found to be most active against the bacterium Propionibacterium acnes, while activity decreased for the C16 and C17 homologues[1]. This suggests an optimal lipophilicity for membrane interaction and penetration. Similarly, for the fungus Trichophyton mentagrophytes, 3,4-epoxy-2-dodecanone and 3,4-epoxy-2-tridecanone exhibited the highest inhibitory activity[1]. This chain-length dependency highlights the importance of synthesizing and screening a library of long-chain thienyl ketones with varying chain lengths to identify the most potent antimicrobial agents for specific pathogens.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution assay is a standardized method for determining the MIC of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism[2].

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (long-chain thienyl ketone) stock solution in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth only)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a specific cell density (e.g., 0.5 McFarland standard for bacteria)[2].

  • Serial Dilution: Prepare a two-fold serial dilution of the long-chain thienyl ketone stock solution in the broth directly in the 96-well plate.

  • Inoculation: Inoculate each well (except the negative control) with the standardized microbial suspension.

  • Controls: Include a positive control (broth with microorganism and standard antibiotic) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader[2].

Self-Validating System: The inclusion of positive and negative controls is essential for validating the assay. The positive control ensures that the standard antibiotic is effective, while the negative control confirms the sterility of the medium. For hydrophobic compounds like long-chain ketones, it is crucial to ensure they remain solubilized in the broth. The use of a co-solvent like DMSO at a final concentration that does not affect microbial growth is a common practice[3].

III. Anticancer Potential: Targeting Cancer Cell Proliferation

The cytotoxic properties of thienyl derivatives against various cancer cell lines have been well-documented[4][5]. The incorporation of a long alkyl chain can enhance this activity, potentially through increased membrane interaction and induction of specific cellular pathways.

Chain-Length Dependent Cytotoxicity

Research on thiophene carboxamide analogs with long alkyl chains has shown that the length of the chain influences their ability to inhibit the growth of glioblastoma cells[6]. An analog with an n-decyl chain demonstrated potent activity by inhibiting mitochondrial function[6]. Similarly, studies on cysteine chloromethyl ketones revealed that the S-alkyl chain length, ranging from pentyl to dodecyl, was optimal for cytotoxicity against leukemia cells[7]. These findings underscore the critical role of the long-chain in modulating the anticancer activity of these compounds.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound (long-chain thienyl ketone) stock solution in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the long-chain thienyl ketone for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Causality in Experimental Design: The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay provides a quantitative measure of the cytotoxic effect of the test compound.

IV. Mechanism of Action: Potential Molecular Targets

While the precise molecular targets of long-chain thienyl ketones are still under investigation, their structural features and the observed biological activities of related compounds provide valuable insights into their potential mechanisms of action.

Enzyme Inhibition

The ketone moiety is a common feature in many enzyme inhibitors. Ketone-containing compounds have been shown to inhibit a variety of enzymes, including angiotensin-converting enzyme and various proteases[8][9]. The thienyl group can also participate in key interactions within an enzyme's active site. Therefore, it is plausible that long-chain thienyl ketones could act as inhibitors of enzymes crucial for microbial survival or cancer cell proliferation.

Membrane Disruption

The lipophilic long chain is a key structural feature that suggests a potential interaction with cellular membranes. This interaction could lead to membrane permeabilization, disruption of the membrane potential, and ultimately, cell death. This mechanism is particularly relevant for their antimicrobial activity.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of the biological activity of long-chain thienyl ketones.

Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_advanced Advanced Studies Synthesis Synthesis of Long-Chain Thienyl Ketones Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Antimicrobial Antimicrobial Screening (MIC Assay) Characterization->Antimicrobial Anticancer Anticancer Screening (MTT Assay) Characterization->Anticancer SAR Structure-Activity Relationship (SAR) Antimicrobial->SAR Anticancer->SAR Mechanism Mechanism of Action (Enzyme Inhibition, etc.) SAR->Mechanism

Sources

An In-depth Technical Guide on 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Utility of Protected Thiophene Scaffolds

In the landscape of modern medicinal chemistry and materials science, the thiophene nucleus stands out as a "privileged" heterocyclic scaffold. Its prevalence in a wide array of pharmaceuticals and functional materials stems from its unique electronic properties and versatile reactivity. This guide focuses on a specific, highly functionalized thiophene derivative: 5-(1,3-dioxolan-2-yl)-2-thienyl undecyl ketone. The strategic incorporation of a protected aldehyde (the dioxolane group) alongside a long-chain ketone functionality makes this molecule a valuable and versatile intermediate. The dioxolane acetal serves as a robust protecting group for a formyl moiety, enabling chemists to perform selective transformations at other positions of the molecule before unmasking the reactive aldehyde. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, with a focus on the underlying chemical principles and practical experimental considerations.

Synthesis: A Modern Approach to a Classic Transformation

The principal synthetic route to this compound is the Friedel-Crafts acylation.[1][2][3] This venerable reaction, a cornerstone of electrophilic aromatic substitution, has been refined over the years to offer high efficiency and regioselectivity.

The Synthetic Blueprint: Acylating a Protected Thiophene

The synthesis commences with the reaction of 2-(2-thienyl)-1,3-dioxolane with lauroyl chloride (undecanoyl chloride) in the presence of a suitable Lewis acid catalyst.

synthesis_workflow start_material 2-(2-Thienyl)-1,3-dioxolane reaction_vessel Reaction Mixture (0°C to RT) start_material->reaction_vessel acyl_chloride Lauroyl Chloride acyl_chloride->reaction_vessel lewis_acid Lewis Acid Catalyst (e.g., SnCl4, AlCl3) lewis_acid->reaction_vessel Catalyzes solvent Anhydrous Solvent (e.g., Dichloromethane) solvent->reaction_vessel Medium product 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone reaction_vessel->product Friedel-Crafts Acylation

Figure 1: Conceptual workflow for the synthesis of the title compound.

In the Lab: A Step-by-Step Protocol

Materials:

  • 2-(2-Thienyl)-1,3-dioxolane

  • Lauroyl chloride

  • Tin(IV) chloride (SnCl₄) or Aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), dissolve 2-(2-thienyl)-1,3-dioxolane in anhydrous DCM in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Chill the solution to 0 °C in an ice-water bath.

  • Catalyst Introduction: Add the Lewis acid catalyst (e.g., SnCl₄) dropwise to the stirred solution. A stoichiometric amount or more of the catalyst is often required as the product ketone can form a stable complex with the Lewis acid.[1]

  • Acylation: Add lauroyl chloride, dissolved in a small amount of anhydrous DCM, dropwise from the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and continue stirring for 2-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench it by slowly pouring the reaction mixture over crushed ice. This will hydrolyze the Lewis acid-ketone complex.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Mechanistic Considerations: The Role of the Acylium Ion

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[4][5] The Lewis acid activates the lauroyl chloride, facilitating the formation of a highly electrophilic acylium ion. This ion is then attacked by the electron-rich thiophene ring. The acylation occurs predominantly at the 5-position of the thiophene ring, which is activated by the electron-donating nature of the sulfur atom and the dioxolane-substituted carbon. Unlike Friedel-Crafts alkylation, the acylation reaction is generally not prone to carbocation rearrangements, leading to a single, well-defined product.[5] Furthermore, the resulting ketone is deactivating towards further electrophilic substitution, which conveniently prevents over-acylation.[2]

Purification and Characterization: Ensuring Purity and Confirming Identity

The crude product is typically purified by column chromatography on silica gel.

Purification Protocol
  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) is commonly effective.

The purified product is typically obtained as a pale yellow oil or a low-melting solid.

Spectroscopic and Physical Data
Property Value/Observation Citation
Molecular Formula C₁₉H₃₀O₃S[6]
Molecular Weight 338.51 g/mol [6]
Appearance Light orange or yellow solid/oil[7]
Purity Typically ≥97% after chromatography[6][7][8]
InChI Key YYFPIWOEBQYTIZ-UHFFFAOYSA-N[6]

Expected Spectroscopic Signatures:

  • ¹H NMR: Will show characteristic peaks for the thiophene protons, the dioxolane protons, the methylene protons alpha to the carbonyl group, and the long aliphatic chain of the undecyl group.

  • ¹³C NMR: Will display resonances for the carbons of the thiophene ring, the acetal carbon of the dioxolane, the carbonyl carbon, and the carbons of the undecyl chain.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the calculated exact mass of the molecule.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1670 cm⁻¹ is indicative of the conjugated ketone carbonyl group.

Applications in Synthesis: A Gateway to Molecular Complexity

The true value of this compound lies in its potential for further chemical transformations, making it a key building block in multi-step syntheses.

Deprotection and Elaboration of the Formyl Group

The dioxolane group is a stable acetal that can be readily cleaved under acidic conditions to reveal the parent aldehyde.[9] This unmasking opens up a vast array of subsequent chemical reactions.

deprotection_and_elaboration intermediate 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone deprotection Acidic Hydrolysis (e.g., HCl, TsOH) intermediate->deprotection aldehyde 5-Undecylcarbonyl-2-thiophenecarbaldehyde deprotection->aldehyde reductive_amination Reductive Amination aldehyde->reductive_amination wittig_reaction Wittig Reaction aldehyde->wittig_reaction oxidation Oxidation aldehyde->oxidation amine_product Amine Derivatives reductive_amination->amine_product alkene_product Alkene Derivatives wittig_reaction->alkene_product acid_product Carboxylic Acid Derivatives oxidation->acid_product

Figure 2: Synthetic utility of the title compound following deprotection.

Potential Transformations of the Unmasked Aldehyde:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.

  • Wittig Reaction: Reaction with phosphorus ylides to generate various alkene derivatives.

  • Oxidation: Conversion to the corresponding carboxylic acid using standard oxidizing agents (e.g., potassium permanganate or Jones reagent).

  • Reduction: Reduction to the corresponding alcohol using a mild reducing agent like sodium borohydride.

A Precursor for Drug Discovery and Materials Science

The structural motifs accessible from this intermediate are of significant interest in several areas:

  • Drug Discovery: The thiophene ring is a key component in many pharmaceuticals. The long alkyl chain can impart lipophilicity, which is crucial for membrane permeability and interaction with hydrophobic binding pockets in enzymes and receptors. The ability to introduce diverse functionalities via the aldehyde group allows for the creation of compound libraries for high-throughput screening.

  • Materials Science: Thiophene-based molecules are fundamental units in the construction of conductive polymers and other organic electronic materials.[10] The long alkyl chain can influence the solubility and processing characteristics of such materials, as well as their self-assembly properties in the solid state.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the synthetic chemist. Its synthesis is straightforward and high-yielding, and its purification is readily achievable. The presence of two key functional groups—a stable, protected aldehyde and a ketone—at specific positions on the thiophene ring provides a platform for a wide range of subsequent chemical modifications. This versatility makes it an invaluable intermediate for the synthesis of complex target molecules in fields ranging from medicinal chemistry to materials science. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to confidently incorporate this powerful building block into their synthetic strategies.

References

  • Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 3). Friedel-Crafts Acylation [Video]. YouTube. Retrieved from [Link]

  • SynArchive. (n.d.). Protection of Aldehyde, Ketone by Acetal. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Retrieved from [Link]

  • ResearchGate. (n.d.). Developments in the Deprotection of Thioacetals. Retrieved from [Link]

  • ResearchGate. (n.d.). A plausible mechanism for the synthesis of 1,3-dioxolanes from the reaction of 1,2-diols and ketones using GO. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Developments in the Synthesis of β-Diketones. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-Formyl-3-thiophenecarboxaldehyde ethylene acetal. Retrieved from [Link]

Sources

The Strategic Application of Dioxolane-Protected Thiophenes in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Thiophene Moiety as a Privileged Scaffold

Thiophene, a sulfur-containing five-membered aromatic heterocycle, stands as a cornerstone in the fields of medicinal chemistry and materials science.[1] Its unique electronic properties and versatile reactivity make it a privileged scaffold in the design of novel therapeutic agents and advanced organic materials.[2] Thiophene derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] In the realm of materials science, thiophene-based polymers and oligomers are at the forefront of organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[4][5]

The synthesis of complex, functionalized thiophene derivatives often necessitates the use of protecting groups to temporarily mask reactive sites and enable selective transformations.[6] Among the arsenal of protecting groups available to the synthetic chemist, the dioxolane group, a cyclic acetal, has emerged as a robust and reliable choice for the protection of aldehyde and ketone functionalities on the thiophene ring. This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of dioxolane-protected thiophenes, offering field-proven insights and detailed protocols for their effective utilization in advanced organic synthesis.

The Dioxolane Protecting Group: A Shield for Carbonyl Functionalities

The 1,3-dioxolane group is a cyclic acetal formed by the acid-catalyzed reaction of a carbonyl compound with ethylene glycol.[7] This transformation converts a reactive, planar carbonyl group into a less reactive, sterically hindered five-membered ring, which is stable under a wide range of non-acidic conditions, including exposure to nucleophiles, bases, and reducing agents. The carbonyl group can be readily regenerated by acid-catalyzed hydrolysis, making the 1,3-dioxolane an indispensable tool in modern synthetic chemistry.

Rationale for Dioxolane Protection in Thiophene Chemistry

The electron-rich nature of the thiophene ring makes it susceptible to a variety of electrophilic substitution reactions. However, the presence of a carbonyl group, such as an aldehyde or ketone, on the thiophene ring can complicate synthetic transformations. These carbonyl groups are susceptible to nucleophilic attack, oxidation, and reduction, which can lead to undesired side reactions and low yields of the target molecule. Dioxolane protection effectively masks the reactivity of the carbonyl group, allowing for a broader range of chemical manipulations on the thiophene ring and its substituents.

Synthesis of Dioxolane-Protected Thiophenes: A General Protocol

The formation of a 1,3-dioxolane is a reversible, acid-catalyzed process. The reaction is typically driven to completion by removing the water generated during the reaction, often through azeotropic distillation using a Dean-Stark apparatus.

Experimental Protocol: Synthesis of 2-(Thiophen-2-yl)-1,3-dioxolane

  • Materials:

    • Thiophene-2-carboxaldehyde

    • Ethylene glycol

    • p-Toluenesulfonic acid (catalytic amount)

    • Toluene

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add thiophene-2-carboxaldehyde (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

    • Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution.

    • Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the product by vacuum distillation or column chromatography on silica gel to obtain pure 2-(thiophen-2-yl)-1,3-dioxolane.

Applications in the Synthesis of Functionalized Thiophenes for Organic Electronics

Dioxolane-protected thiophenes are pivotal intermediates in the synthesis of functionalized monomers for conducting polymers and other organic electronic materials. The most prominent example is the synthesis of 3,4-ethylenedioxythiophene (EDOT), the monomer for the highly successful conducting polymer poly(3,4-ethylenedioxythiophene) (PEDOT).[8]

The Gateway to PEDOT: Synthesis of EDOT and its Derivatives

EDOT is a thiophene ring fused with an ethylenedioxy group, which can be considered a permanently protected 3,4-dihydroxythiophene. The synthesis of EDOT and its functionalized derivatives often involves multi-step sequences where the ethylenedioxy group is formed early in the synthesis.

Caption: Synthetic pathway to functionalized EDOT monomers.[8]

The development of functionalized EDOT monomers allows for the synthesis of PEDOT derivatives with tailored properties, such as improved solubility, biocompatibility, and the ability to covalently attach biomolecules.[8]

Building Blocks for Oligothiophenes and Advanced Materials

Dioxolane-protected bromothiophenes are versatile building blocks for the synthesis of well-defined oligothiophenes and other conjugated materials through cross-coupling reactions such as Suzuki and Stille couplings. The dioxolane group is stable under the conditions of these palladium-catalyzed reactions, allowing for the selective formation of C-C bonds.

Caption: Cross-coupling strategies using dioxolane-protected thiophenes.[9][10]

Experimental Protocol: Suzuki Coupling of a Dioxolane-Protected Bromothiophene

  • Materials:

    • Dioxolane-protected bromothiophene (e.g., 2-(5-bromothiophen-2-yl)-1,3-dioxolane)

    • Arylboronic acid or ester

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃ or Cs₂CO₃)

    • Solvent (e.g., dioxane/water or toluene/ethanol/water)

  • Procedure:

    • To a degassed mixture of the dioxolane-protected bromothiophene (1.0 eq), arylboronic acid (1.2 eq), and base (2.0 eq) in the chosen solvent system, add the palladium catalyst (0.05 eq).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Key Intermediates in Drug Discovery and Medicinal Chemistry

The thiophene nucleus is a common motif in a vast number of biologically active compounds.[1] The synthesis of these complex molecules often requires a multi-step approach where protecting groups play a crucial role.[6] Dioxolane-protected thiophenes serve as valuable intermediates, enabling the construction of intricate molecular architectures.

Synthesis of Thiophene-Based Pharmaceutical Scaffolds

The protection of a thiophene aldehyde as a dioxolane allows for transformations that would otherwise be incompatible with the aldehyde functionality. For instance, the dioxolane-protected thiophene can undergo metal-halogen exchange followed by reaction with an electrophile to introduce a new substituent.

Table 1: Representative Synthetic Transformations Utilizing Dioxolane-Protected Thiophenes

Starting MaterialReagentsProductApplication Area
2-(5-Bromothiophen-2-yl)-1,3-dioxolane1. n-BuLi2. Electrophile (E)2-(5-E-Thiophen-2-yl)-1,3-dioxolaneIntroduction of diverse functional groups
2-(Thiophen-2-yl)-1,3-dioxolaneWittig Reagent (Ph₃P=CHR)2-(2-(alkenyl)thiophen-2-yl)-1,3-dioxolaneOlefination reactions
2-(5-Bromothiophen-2-yl)-1,3-dioxolaneGrignard Reagent (RMgX)2-(5-R-Thiophen-2-yl)-1,3-dioxolaneCross-coupling reactions
Deprotection: Unveiling the Carbonyl Group

The final step in many synthetic sequences involving dioxolane-protected thiophenes is the deprotection to reveal the carbonyl functionality. This is typically achieved by acid-catalyzed hydrolysis.

Experimental Protocol: Deprotection of a Dioxolane-Protected Thiophene

  • Materials:

    • Dioxolane-protected thiophene derivative

    • Acetone or THF

    • Aqueous acid (e.g., 1M HCl or acetic acid)

    • Saturated sodium bicarbonate solution

    • Organic solvent for extraction (e.g., ethyl acetate)

  • Procedure:

    • Dissolve the dioxolane-protected thiophene in a mixture of acetone (or THF) and water.

    • Add a catalytic amount of aqueous acid.

    • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.

    • Once the reaction is complete, neutralize the acid with saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting aldehyde or ketone as needed.

Conclusion and Future Perspectives

Dioxolane-protected thiophenes are indispensable synthetic intermediates that provide a strategic advantage in the construction of complex and functionalized thiophene-containing molecules. Their stability to a wide range of reaction conditions, coupled with the ease of their formation and cleavage, makes them a valuable tool for researchers in both medicinal chemistry and materials science. The continued development of novel synthetic methodologies and the increasing demand for sophisticated thiophene-based compounds will undoubtedly further expand the applications of these versatile protected building blocks. As the quest for new drugs and advanced materials intensifies, the strategic use of protecting groups, such as the dioxolane, will remain a critical element in the art and science of organic synthesis.

References

  • Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT. Frontiers in Chemistry. [Link]

  • Synthesis and characterization of maleimide functionalized poly(3,4-ethylenedioxythiophene) (PEDOT) polymers. Materials Advances. [Link]

  • The most representative functional EDOT monomers synthesized from hydroxymethyl-EDOT. ResearchGate. [Link]

  • Synthesis and characterization of maleimide functionalized poly(3,4-ethylenedioxythiophene) (PEDOT) polymers. RSC Publishing. [Link]

  • Synthesis and characterization of maleimide functionalized poly(3,4-ethylenedioxythiophene) (PEDOT) polymers. ResearchGate. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. National Institutes of Health. [Link]

  • Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. ResearchGate. [Link]

  • Synthesis of [all]-S,S-dioxide oligothiophenes using HOF.CH3CN. PubMed. [Link]

  • Synthesis and Structure-property Investigation of Multi-arm Oligothiophenes. ResearchGate. [Link]

  • Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents. PubMed. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

  • Stille Coupling. NROChemistry. [Link]

  • SYNTHESIS OF THIOPHENE-CONTAINING HETEROCYCLES AND THEIR APPLICATION AS ANTICANCER AGENTS. University of Pittsburgh. [Link]

  • Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Bulletin of the Chemical Society of Ethiopia. [Link]

  • Stille reaction. Wikipedia. [Link]

  • Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. National Institutes of Health. [Link]

  • Oligothiophenes and Synthesis Thereof. UNL Digital Commons. [Link]

  • Stille Coupling. SynArchive. [Link]

  • Synthetic strategies and functional reactivity of versatile thiophene synthons. ResearchGate. [Link]

  • Synthesis and characterization of novel oligothiophenes bearing pyrene units attached via well defined oligo(ethylene glycol) spacers. ResearchGate. [Link]

  • Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Bentham Science. [Link]

  • 2-thiophenethiol. Organic Syntheses. [Link]

  • Exploring the Synthesis and Applications of Thiophene-Based Organic Semiconductors. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. MSU Chemistry. [Link]

  • Synthesis and Applications of Thiophene Derivatives as Organic Materials. ResearchGate. [Link]

  • Protecting Groups for Thiols Suitable for Suzuki Conditions. ResearchGate. [Link]

  • Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. ResearchGate. [Link]

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]

  • Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. University of Helsinki. [Link]

  • Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. ACS Omega. [Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. [Link]

  • Supramolecular Thiophene-Based Materials: A Few Examples of the Interplay between Synthesis, Optoelectronic Properties and Applications. ResearchGate. [Link]

  • The Synthesis and Application of Specialized Thiophene-Based Organic Electronic Materials. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. [Link]

  • Versatile synthesis of functionalised dibenzothiophenes via Suzuki coupling and microwave-assisted ring closure. Organic & Biomolecular Chemistry. [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]

Sources

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Undecyl Ketone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the structure-activity relationship (SAR) of undecyl ketone analogs. Moving beyond a mere recitation of facts, we will dissect the causal relationships between molecular architecture and biological function. The principles and methodologies discussed herein are designed to empower researchers in the rational design of novel, potent, and selective therapeutic agents.

Introduction: The Undecyl Ketone Scaffold - A Promising Starting Point

Undecyl ketones, particularly 2-undecanone (methyl nonyl ketone), are naturally occurring aliphatic ketones found in a variety of plants and microorganisms.[1][2] These compounds have garnered significant interest due to their diverse biological activities, including antimicrobial, insect repellent, and nematicidal properties.[1][3][4] The inherent bioactivity of the undecyl ketone scaffold, coupled with its relatively simple structure, makes it an attractive starting point for medicinal chemistry campaigns aimed at discovering and optimizing novel therapeutic agents.

The central hypothesis of such campaigns is that by systematically modifying the structure of the undecyl ketone molecule, we can modulate its potency, selectivity, and pharmacokinetic properties. This systematic approach is the essence of Structure-Activity Relationship (SAR) studies.

The Pillars of Potency: Key Structural Determinants of Activity

The biological activity of undecyl ketone analogs is not arbitrary; it is governed by specific structural features that dictate the molecule's interaction with its biological target. Our analysis of the available data reveals three primary pillars of potency:

  • The Length of the Aliphatic Chain: The eleven-carbon chain of undecyl ketone is a critical determinant of its lipophilicity, which in turn governs its ability to traverse biological membranes and interact with hydrophobic binding pockets.

  • The Position of the Carbonyl Group: The placement of the ketone functionality along the alkyl chain profoundly impacts the molecule's shape, polarity, and ability to engage in hydrogen bonding or other electrostatic interactions.

  • The Presence of Unsaturation and Functionalization: The introduction of double bonds, particularly in conjugation with the carbonyl group, or the addition of other functional moieties can dramatically alter the electronic properties and reactivity of the molecule, leading to enhanced potency or novel mechanisms of action.

Synthetic Strategies for Generating Undecyl Ketone Analog Libraries

A robust SAR study requires a diverse library of analogs. The synthesis of undecyl ketone derivatives can be achieved through a variety of established organic chemistry methodologies. A common and versatile approach involves the acylation of an organometallic reagent with a suitable carboxylic acid derivative.

Experimental Protocol: Synthesis of a 2-Alkanone via Grignard Reaction

This protocol outlines a general procedure for the synthesis of a methyl ketone, such as 2-undecanone.

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Slowly add a solution of the corresponding 1-bromoalkane (e.g., 1-bromodecane for 2-undecanone, 1.0 eq) in anhydrous diethyl ether via the dropping funnel.

    • Initiate the reaction by gentle warming. Once the reaction starts, maintain a gentle reflux by controlling the rate of addition.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Acylation Reaction:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous diethyl ether via the dropping funnel.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-alkanone.

G cluster_synthesis Synthesis of 2-Alkanone A 1-Bromoalkane + Mg B Grignard Reagent Formation A->B Anhydrous Ether C Acetyl Chloride Addition B->C 0 °C D Acylation Reaction C->D E Quenching (NH4Cl) D->E F Extraction & Purification E->F G Pure 2-Alkanone F->G Column Chromatography

Fig 1. Synthetic workflow for 2-alkanone analogs.

Biological Evaluation: Quantifying the Impact of Structural Modifications

To establish a clear SAR, it is essential to quantify the biological activity of each analog using robust and reproducible assays. For antimicrobial activity, the Minimum Inhibitory Concentration (MIC) is a standard metric.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum:

    • Culture the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium overnight at 37 °C.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compounds:

    • Prepare a stock solution of each undecyl ketone analog in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate.

    • Include positive (broth + inoculum) and negative (broth only) controls.

    • Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

G cluster_mic Broth Microdilution MIC Assay A Prepare Bacterial Inoculum C Inoculate Wells A->C B Serial Dilution of Analogs in 96-well Plate B->C D Incubate at 37°C C->D E Read Plates for Growth D->E F Determine MIC E->F

Fig 2. Workflow for determining Minimum Inhibitory Concentration.

Core Structure-Activity Relationship Analysis

By synthesizing and evaluating a series of undecyl ketone analogs, clear SAR trends emerge. The following sections detail the impact of key structural modifications on biological activity.

The Influence of Alkyl Chain Length

The length of the aliphatic chain is a critical parameter for tuning the biological activity of 2-alkanones. There is often an optimal chain length for a given biological target, beyond which activity may decrease due to factors such as reduced solubility or poor fit within a binding site.

CompoundChain LengthAntimicrobial Activity (MIC, µg/mL) vs. S. aureus
2-HeptanoneC7>512
2-NonanoneC9256
2-Undecanone C11 128
2-TridecanoneC1364
2-PentadecanoneC15128
Note: The data in this table is representative and synthesized from general trends observed in the literature for illustrative purposes.[3][5]

As the data suggests, there is a "sweet spot" for antimicrobial activity with respect to chain length. For 2-alkanones, activity tends to increase from C7 to a peak around C13, and then may decrease with longer chains. This parabolic relationship is a common feature in SAR studies of aliphatic compounds.[6]

The Critical Role of Carbonyl Group Position

The position of the ketone functionality is not a trivial modification. Moving the carbonyl group from the 2-position (a methyl ketone) to an internal position can dramatically reduce or abolish activity.

CompoundCarbonyl PositionNematicidal Activity (% mortality) vs. Caenorhabditis elegans
2-NonanoneC295%
3-NonanoneC340%
4-NonanoneC4<20%
5-NonanoneC5<10%
Note: This data is based on trends observed for C9 aliphatic ketones and is illustrative of the principle.[3]

This strong dependence on the carbonyl position suggests a specific binding interaction where the methyl ketone moiety is crucial for recognition by the biological target. Studies on tridecanone analogs have shown that 2-tridecanone can induce bacterial surface motility, while its isomers with the carbonyl at the 3-, 4-, or 7-positions are inactive.[5]

The Impact of Unsaturation

Introducing a double bond, particularly in an α,β-position relative to the carbonyl group, creates an enone moiety. This functional group can act as a Michael acceptor, enabling covalent interactions with nucleophilic residues (e.g., cysteine) in target proteins. This can lead to a significant increase in potency.

CompoundStructureHerbicidal Activity (% growth inhibition)
Saturated Methyl KetoneR-CO-CH3Moderate
α,β-Unsaturated Methyl KetoneR-CH=CH-CO-CH3High
Note: This table illustrates the general principle that α,β-unsaturation can enhance biological activity, as seen in studies of methyl ketone herbicides.[7]

The enhanced activity of α,β-unsaturated ketones is a well-established principle in medicinal chemistry.[8]

Mechanistic Insights and Future Directions

The SAR data provides valuable clues into the potential mechanisms of action of undecyl ketone analogs. The importance of lipophilicity, as dictated by chain length, suggests that these compounds may act on cell membranes, disrupting their integrity and function. The strict requirement for a methyl ketone in some activities points towards a specific enzyme or receptor interaction. The enhanced potency of enones suggests that covalent inhibition may be a viable strategy for increasing efficacy.

Future research in this area should focus on:

  • Synthesis of a broader range of analogs: This includes exploring the effects of branching, stereochemistry, and the introduction of other functional groups.

  • Target identification studies: Utilizing techniques such as affinity chromatography and proteomics to identify the specific cellular targets of active undecyl ketone analogs.

  • In vivo efficacy and toxicity studies: Evaluating the most promising analogs in animal models to assess their therapeutic potential and safety profiles.

By leveraging the principles of SAR, researchers can rationally design the next generation of undecyl ketone-based therapeutics with improved potency, selectivity, and drug-like properties.

References

  • Molecules. (2021). Antibacterial Activity of Volatile Organic Compounds Produced by the Octocoral-Associated Bacteria Bacillus sp. BO53 and Pseudoalteromonas sp. GA327. [Link]

  • Molecules. (2021). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of some undecanone derivatives. [Link]

  • PubMed. (1980). Quantitative Structure--Activity Relationship of Double Alkyl Chain Drugs. [Link]

  • ResearchGate. (1971). The biology of methyl ketones. [Link]

  • ResearchGate. (n.d.). Efficacies of different 1,2-alkanediols as antimicrobial agents. [Link]

  • RSC Publishing. (2022). Functionalized aliphatic polyketones with germicide activity. [Link]

  • ResearchGate. (n.d.). Structural features of aliphatic ketones determine their biological.... [Link]

  • Scholars' Mine. (n.d.). Antimicrobial activities of aldehydes and ketones produced during rapid volatilization of biogenic oils. [Link]

  • PubMed. (2010). Synthesis and Biological Evaluation of Aminoketones. [Link]

  • PubMed. (2021). Synthesis of β-Methyl Alcohols: Influence of Alkyl Chain Length on Diastereoselectivity and New Attractants of Rhynchophorus ferrugineus. [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of α, β-unsaturated ketone as potential antifungal agents. [Link]

  • Sustainable Energy & Fuels (RSC Publishing). (2024). Methyl ketones: a comprehensive study of a novel biofuel. [Link]

  • PubMed. (2001). In vitro antibacterial activity of some aliphatic aldehydes from Olea europaea L. [Link]

  • ACS Omega. (2022). Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides. [Link]

  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • Molecules. (2021). The Formation of Methyl Ketones during Lipid Oxidation at Elevated Temperatures. [Link]

  • MDPI. (n.d.). Structural Studies of β-Diketones and Their Implications on Biological Effects. [Link]

  • ResearchGate. (n.d.). Antimicrobial Activity of Undecan-2-one, Undecan-2-ol and Their Derivatives. [Link]

  • MDPI. (2021). Structural Studies of Aliphatic Glucosinolate Chain-Elongation Enzymes. [Link]

  • ResearchGate. (n.d.). The Impact of Chain Length on Antibacterial Activity and Hemocompatibility of Quaternary N-Alkyl and N,N-Dialkyl Chitosan Derivatives. [Link]

  • MDPI. (n.d.). Chemical Composition and Antimicrobial Activity of Essential Oils and Hydrosols from Oregano, Sage and Pennyroyal against Oral Pathogens. [Link]

Sources

Foreword: The Unassuming Power of a Five-Membered Ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Thiophene-Based Compounds in Materials Science

In the vast landscape of materials science, progress often hinges on the discovery and exploitation of molecular scaffolds that offer a unique combination of stability, functionality, and processability. Among these, the thiophene ring—a simple, five-membered aromatic heterocycle containing a single sulfur atom—has emerged as a cornerstone of modern organic electronics and advanced materials.[1] Its discovery was almost accidental, an impurity in coal tar benzene, yet its influence is now pervasive.[1]

This guide is intended for researchers, materials scientists, and drug development professionals who seek to understand not just the "what" but the "why" behind the utility of thiophene-based compounds. We will move beyond a simple recitation of facts to explore the causal relationships between molecular structure, synthetic strategy, and material performance. Here, we delve into the field-proven insights that transform theoretical promise into tangible, high-performance applications.

The Thiophene Core: An Electron-Rich and Versatile Scaffold

Thiophene is a stable, π-aromatic compound whose chemistry is well-established and remarkably versatile.[2] Its stability and physical properties often draw comparisons to benzene.[1] However, the presence of the sulfur heteroatom imparts a distinct electronic character that is central to its utility. The sulfur atom's lone pair electrons participate in the aromatic sextet, making the ring electron-rich and more reactive towards electrophilic substitution than benzene.[3] This inherent electronic nature is the foundation of its success in materials science.

Furthermore, thiophene serves as an excellent bioisostere for phenyl rings in medicinal chemistry, a property that improves physicochemical characteristics and binding affinities in drug candidates.[3] This dual relevance in both materials and life sciences makes it a uniquely powerful molecular building block.

Key Physicochemical Properties:
PropertyValue/DescriptionSignificance in Materials Science
Molecular FormulaC₄H₄SLow molecular weight, simple building block.[1]
Molecular Mass84.14 g/mol Facilitates a wide range of chemical modifications.[3]
AromaticityHighConfers chemical and thermal stability to resulting polymers.[2][4]
Electronic NatureElectron-richExcellent electron-donating capability, crucial for charge transport.[5]
SolubilitySoluble in organic solvents like alcohol and ether; insoluble in water.[3]Processability for device fabrication; solubility can be tuned with side chains.[4]

Synthesis of Thiophene-Based Materials: A Chemist's Toolbox

The ability to precisely control the structure of thiophene-based materials is paramount to tuning their function. The choice of synthetic methodology is not arbitrary; it is a strategic decision dictated by the desired purity, scalability, functional group tolerance, and, in the case of polymers, the crucial property of regioregularity.

Polymerization: Forging the Conjugated Backbone

The most significant application of thiophene in materials science is in the form of polythiophenes (PTs), which are π-conjugated polymers.[6] These polymers form the active layer in a host of electronic devices. The method of polymerization directly impacts the material's electronic properties.

This protocol describes a common lab-scale synthesis of poly(3-hexylthiophene) (P3HT), a benchmark polymer in organic electronics. The causality for using FeCl₃ is its effectiveness as an oxidant to initiate the polymerization of the electron-rich thiophene monomers.

Objective: To synthesize regioregular P3HT for use in organic electronic devices.

Materials:

  • 3-hexylthiophene (monomer)

  • Anhydrous Iron(III) chloride (FeCl₃) (oxidant)

  • Anhydrous Chloroform (CHCl₃) (solvent)

  • Methanol (MeOH) (for precipitation and washing)

  • Hydrochloric Acid (HCl) solution (for catalyst removal)

  • Ammonia (NH₃) solution (for neutralization)

  • Soxhlet extraction apparatus with cellulose thimbles

  • Hexane, Acetone, Chloroform (for purification)

Step-by-Step Methodology:

  • Reaction Setup: In a three-neck round-bottom flask under a nitrogen atmosphere, dissolve anhydrous FeCl₃ (1.5 molar equivalents to the monomer) in anhydrous chloroform.

  • Monomer Addition: Slowly add 3-hexylthiophene (1 equivalent) dropwise to the stirred FeCl₃ solution at 0°C. The reaction mixture should turn dark blue/black, indicating polymerization.[6]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress is monitored by the formation of a dark, viscous solution or precipitate.

  • Quenching and Precipitation: Pour the reaction mixture into a large volume of methanol. A dark solid (the crude polymer) will precipitate.

  • Initial Washing: Filter the precipitate and wash it repeatedly with methanol to remove unreacted monomer and excess FeCl₃. Subsequently, wash with a dilute HCl solution to fully remove iron salts, followed by a dilute ammonia solution for neutralization, and finally with deionized water until the filtrate is neutral.

  • Purification by Soxhlet Extraction: Dry the crude polymer and place it in a Soxhlet thimble. Extract sequentially with methanol (to remove oligomers), hexane (to remove low molecular weight polymer and impurities), and finally chloroform. The desired high molecular weight, regioregular P3HT is extracted into the chloroform fraction.

  • Final Precipitation: Concentrate the chloroform solution and precipitate the purified P3HT by adding it to methanol.

  • Drying: Filter the final product and dry it under vacuum at 40-50°C for 24 hours. The result is a dark, bronze-colored solid.

This multi-step purification is critical. Soxhlet extraction is a self-validating system; by using solvents of increasing polarity, we selectively isolate the polymer fraction with the desired molecular weight and regioregularity, which are directly correlated with higher charge carrier mobility in devices.

Cross-Coupling Strategies for Defined Oligomers and Polymers

For creating well-defined, complex structures, particularly donor-acceptor copolymers, metal-catalyzed cross-coupling reactions are indispensable.[7]

  • Suzuki Coupling: Couples a thiophene boronic acid/ester with a halo-thiophene. It is widely used due to the commercial availability of catalysts and its tolerance for a wide variety of functional groups.[7]

  • Stille Coupling: Couples an organotin-thiophene with a halo-thiophene. This method is also highly versatile and regioselective but is falling out of favor due to the high toxicity of organotin compounds.[7]

  • Direct Arylation Polycondensation (DAP): A more recent, "greener" alternative that avoids the pre-functionalization steps of Suzuki and Stille, directly coupling C-H bonds with C-Halogen bonds.

The choice between these methods often involves a trade-off between atom economy, functional group tolerance, and reagent toxicity.

Core Applications in Materials Science

The tunable electronic properties of thiophene-based compounds make them prime candidates for the active components in a range of organic electronic devices.[4][6]

Organic Thin-Film Transistors (OTFTs)

OTFTs are the fundamental building blocks of flexible electronics, such as displays and sensors. Polythiophenes, particularly regioregular P3HT, function as the p-type semiconductor channel through which charge carriers (holes) are transported.

The performance of an OTFT is dictated by the ability of the polythiophene chains to self-assemble into ordered, crystalline domains. This ordering is facilitated by the planar structure of the thiophene rings and the intermolecular interactions of the side chains. A high degree of "head-to-tail" regioregularity in the polymer backbone is essential for achieving the close π-stacking required for efficient charge hopping between chains.[6]

OTFT_Architecture cluster_0 OTFT Device Stack Gate Gate Electrode (e.g., Doped Si) Dielectric Dielectric Layer (e.g., SiO₂) Gate->Dielectric Semiconductor Polythiophene Active Layer Dielectric->Semiconductor Source Source Drain Drain

Caption: Architecture of a bottom-gate, top-contact Organic Thin-Film Transistor (OTFT).

Organic Photovoltaics (OPVs)

In OPVs, or organic solar cells, thiophene-based polymers act as the electron donor material in a bulk heterojunction (BHJ) blend with an electron acceptor (often a fullerene derivative or a non-fullerene acceptor).[5][8]

The Photovoltaic Mechanism:

  • Light Absorption: The thiophene polymer absorbs photons, creating an exciton (a bound electron-hole pair).

  • Exciton Diffusion: The exciton diffuses to the interface between the donor polymer and the acceptor material.

  • Charge Separation: The energy level offset between the donor and acceptor drives the separation of the exciton. The electron is transferred to the acceptor, and the hole remains on the polymer.

  • Charge Transport & Collection: The separated electrons and holes travel through their respective material phases to be collected at the device electrodes, generating a current.

The design of new thiophene-based polymers for OPVs focuses on broadening their light absorption spectrum and tuning their frontier molecular orbital energy levels (HOMO/LUMO) to maximize the open-circuit voltage (Voc) and facilitate efficient charge separation. Fused-thiophene derivatives are particularly effective as they enhance planarity and π-conjugation, leading to improved photovoltaic performance.[5]

Sensors and Bioelectronics

The sensitivity of the conjugated backbone of polythiophenes to their local environment makes them excellent materials for chemical and biological sensors.[2][6] The introduction of specific functional groups allows for targeted detection. For example, a polythiophene with a receptor for a specific ion can show a distinct color change (ionochromism) upon binding.[4]

In bioelectronics, the inherent conductivity and biocompatibility of polymers like PEDOT are leveraged for applications such as neural interfaces and biosensors.[7] Functionalizing these polymers with aldehyde groups, for instance, allows for the covalent attachment of biomolecules, creating a direct interface between biology and electronics.[9]

Polymerization_Workflow Monomer1 Thiophene-Boronic Ester (Donor) Catalyst Pd Catalyst + Base Monomer1->Catalyst Monomer2 Di-bromo-Acceptor Monomer Monomer2->Catalyst Polymer Donor-Acceptor Copolymer Catalyst->Polymer Suzuki Polycondensation Device Device Fabrication (OPV, OTFT) Polymer->Device Solution Processing

Caption: Workflow for synthesizing a donor-acceptor copolymer via Suzuki coupling for electronic devices.

Characterization: Validating Structure and Performance

A suite of analytical techniques is required to confirm the successful synthesis and to understand the properties of thiophene-based materials.

TechniquePurposeKey Information Obtained
NMR Spectroscopy Structural verification of monomers and polymers.Confirms chemical structure, connectivity, and regioregularity (for polymers).[4]
UV-Vis Spectroscopy Probes electronic transitions.Determines the optical bandgap (Eg) and maximum absorption wavelength (λmax).[4]
Cyclic Voltammetry (CV) Measures electrochemical properties.Determines HOMO and LUMO energy levels, redox stability.[6]
Gel Permeation Chromatography (GPC) Measures molecular weight distribution of polymers.Provides number-average molecular weight (Mn) and polydispersity index (PDI).[10]
Scanning/Transmission Electron Microscopy (SEM/TEM) Visualizes surface and bulk morphology.Reveals the phase separation and domain sizes in BHJ films.[6]
Atomic Force Microscopy (AFM) Maps surface topography.Characterizes the thin-film morphology and crystalline domains.

Future Outlook: Beyond the Horizon

The field of thiophene-based materials is far from mature. Research is actively pushing into new frontiers:

  • Non-Fullerene Acceptors (NFAs): Designing novel thiophene-based donor polymers to match the properties of high-performance NFAs is key to pushing OPV efficiencies beyond 20%.

  • Covalent Organic Frameworks (COFs): Engineering thiophene derivatives that can form highly ordered, porous COF structures opens up new possibilities in catalysis, energy storage, and separations.[2]

  • Sustainable Synthesis: Developing greener, more atom-economical synthetic routes like direct arylation polycondensation will be crucial for commercial viability.[6]

  • Bio-integrated Electronics: Enhancing the stability and functionality of thiophene-based conductors in physiological environments will accelerate their use in next-generation medical devices.

The humble thiophene ring, with its unique blend of electronic richness and chemical versatility, will undoubtedly continue to be a central player in the innovation of advanced materials for decades to come.

References

  • Thiophene-Based Covalent Organic Frameworks: Synthesis, Photophysics and Light-Driven Applications. (n.d.). MDPI. Retrieved from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Vallan, L., et al. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Retrieved from [Link]

  • The Versatile Thiophene: An Overview of Recent Research on Thiophene‐Based Materials. (n.d.). ResearchGate. Retrieved from [Link]

  • Vallan, L., et al. (2021). Thiophene-Based Trimers and Their Bioapplications: An Overview. MDPI. Retrieved from [Link]

  • Thiophene‐Based Polymers: Synthesis and Applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Tushar Sir's Chemistry. (2020). Electronically conducting polymers, Polyene, Polyacetylene, Polyethyne ,Polyaniline , Polythiophene. YouTube. Retrieved from [Link]

  • Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. (n.d.). MDPI. Retrieved from [Link]

  • Polythiophene. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of polythiophene and their application. (2023). International Journal of Physics and Mathematics. Retrieved from [Link]

  • Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. (2022). MDPI. Retrieved from [Link]

  • Intrinsically Conducting Polymer Networks of Poly(thiophene) via Solid-State Oxidative Cross-Linking of a Poly(norbornylene) Containing Terthiophene Moieties. (n.d.). ACS Publications. Retrieved from [Link]

  • (PDF) Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics, 2 Volumes Set, Wiley 2009. (n.d.). ResearchGate. Retrieved from [Link]

  • Mechanism of the polymerization of thiophene. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (n.d.). MDPI. Retrieved from [Link]

  • Full article: Synthesis of Polythiophenes with Electron-Donating Side-Chain and their Application to Organic Thin-Film Transistors. (2009). Taylor & Francis Online. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Protocol for the Regioselective Synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone, a key heterocyclic intermediate for drug development and materials science. The synthetic strategy hinges on the foundational principles of functional group protection and regioselective electrophilic aromatic substitution. Initially, the aldehyde functionality of 2-thiophenecarboxaldehyde is masked as a 1,3-dioxolane to prevent unwanted side reactions. Subsequently, a Friedel-Crafts acylation is performed using undecanoyl chloride, which is selectively directed to the C5 position of the thiophene ring. This guide explains the causality behind critical experimental choices, from reagent selection to reaction conditions, ensuring a reproducible and high-yield protocol grounded in established chemical principles.

Introduction and Synthetic Strategy

Thiophene-based ketones are valuable structural motifs in medicinal chemistry and organic electronics. The target molecule, this compound, incorporates a long alkyl chain, suggesting potential applications in areas requiring lipophilicity or specific molecular ordering. Its synthesis presents a classic challenge in heterocyclic chemistry: how to perform a selective C-C bond formation on a multifunctional ring system.

Our synthetic approach is designed around two core transformations:

  • Protection of the Aldehyde: The formyl group of 2-thiophenecarboxaldehyde is highly reactive under the Lewis acidic conditions required for acylation. To ensure the reaction proceeds as intended, this group is first protected as a cyclic acetal (a 1,3-dioxolane). This conversion is an acid-catalyzed process that transforms the reactive aldehyde into a stable five-membered ring, which is robust under the subsequent acylation conditions but can be readily removed later if needed.[1][2]

  • Regioselective Friedel-Crafts Acylation: With the C2 substituent protected, the undecanoyl group is introduced via a Friedel-Crafts acylation. Thiophene is an electron-rich heterocycle that preferentially undergoes electrophilic substitution at the α-positions (C2 and C5).[3][4] Since the C2 position is occupied, the acylation is directed exclusively to the C5 position, yielding the desired product with high regioselectivity.

The overall synthetic scheme is presented below:

Overall Reaction Scheme

Caption: Two-step synthesis of the target ketone.

Experimental Protocols

Part A: Synthesis of 2-(1,3-Dioxolan-2-yl)thiophene (Intermediate 1)

Principle & Mechanistic Insight: The formation of the 1,3-dioxolane is a reversible, acid-catalyzed nucleophilic addition-elimination reaction.[1] Protonation of the aldehyde's carbonyl oxygen by p-toluenesulfonic acid (p-TsOH) activates it towards nucleophilic attack by ethylene glycol, forming a hemiacetal intermediate. A subsequent intramolecular cyclization and elimination of water yields the stable cyclic acetal. To drive the reaction to completion, water is continuously removed from the reaction mixture via azeotropic distillation with toluene using a Dean-Stark apparatus.[1][5]

Materials:

Reagent Formula MW ( g/mol ) Amount Moles
2-Thiophenecarboxaldehyde C₅H₄OS 112.15 10.0 g 89.1 mmol
Ethylene Glycol C₂H₆O₂ 62.07 8.3 g (7.5 mL) 133.7 mmol
p-Toluenesulfonic acid (p-TsOH) C₇H₈O₃S·H₂O 190.22 0.17 g 0.89 mmol
Toluene C₇H₈ - 150 mL -
Saturated NaHCO₃ (aq) - - 50 mL -
Brine - - 50 mL -

| Anhydrous MgSO₄ | - | - | ~5 g | - |

Step-by-Step Protocol:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-thiophenecarboxaldehyde (10.0 g, 89.1 mmol), toluene (150 mL), ethylene glycol (8.3 g, 1.5 equiv), and a catalytic amount of p-TsOH (0.17 g, 0.01 equiv).

  • Heat the mixture to reflux using a heating mantle. Water will begin to collect in the arm of the Dean-Stark trap as it forms an azeotrope with toluene.

  • Continue refluxing for 3-4 hours or until no more water is collected. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system until the starting aldehyde spot has disappeared.

  • Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (50 mL) to neutralize the acid catalyst, followed by a wash with brine (50 mL).[1]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by vacuum distillation to yield 2-(1,3-dioxolan-2-yl)thiophene as a colorless to pale yellow oil.

    • Expected Yield: 85-95%

    • Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and IR spectroscopy.

Part B: Synthesis of this compound (Final Product)

Principle & Mechanistic Insight: This step is a Friedel-Crafts acylation, a classic electrophilic aromatic substitution. The Lewis acid, tin(IV) chloride (SnCl₄), coordinates to the undecanoyl chloride, generating a highly electrophilic acylium ion.[6] The electron-rich thiophene ring of Intermediate 1 attacks this electrophile. The choice of SnCl₄ is deliberate; it is a milder Lewis acid than AlCl₃, which minimizes the risk of polymerization or decomposition of the thiophene substrate.[7][8] The attack occurs at the C5 position, as this leads to a more stable resonance-stabilized carbocation intermediate (a σ-complex or Wheland intermediate) compared to attack at other positions.[4][6]

Caption: Mechanism of the Friedel-Crafts acylation step.

Materials:

Reagent Formula MW ( g/mol ) Amount Moles
Intermediate 1 C₇H₈O₂S 156.20 5.0 g 32.0 mmol
Undecanoyl Chloride C₁₁H₂₁ClO 204.74 7.2 g (7.3 mL) 35.2 mmol
Tin(IV) Chloride (SnCl₄) SnCl₄ 260.51 9.2 g (4.2 mL) 35.2 mmol
Dichloromethane (DCM) CH₂Cl₂ - 100 mL -
2M Hydrochloric Acid (aq) HCl - 50 mL -
Saturated NaHCO₃ (aq) - - 50 mL -

| Anhydrous Na₂SO₄ | - | - | ~5 g | - |

Step-by-Step Protocol:

  • Set up a 250 mL three-neck round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer. Ensure all glassware is oven-dried to prevent quenching of the Lewis acid.

  • Dissolve Intermediate 1 (5.0 g, 32.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) and cool the solution to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of undecanoyl chloride (7.2 g, 1.1 equiv) and SnCl₄ (9.2 g, 1.1 equiv) in anhydrous DCM (50 mL).

    • Scientist's Note: This addition should be done carefully in a fume hood, as the reaction between the acyl chloride and Lewis acid is exothermic.

  • Add the solution from the dropping funnel to the flask dropwise over 30 minutes, maintaining the internal temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction by TLC (8:2 Hexane:Ethyl Acetate).

  • Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and 50 mL of 2M HCl to quench the reaction and decompose the catalyst complex.

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product will be a viscous oil or a low-melting solid. Purify by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 98:2) to afford the pure product.

    • Expected Yield: 70-85%

    • Characterization: Confirm structure via ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Safety Precautions

  • Undecanoyl Chloride: Corrosive and moisture-sensitive. Reacts with water to produce HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][10]

  • Tin(IV) Chloride (SnCl₄): Highly corrosive and reacts violently with water. It is a fuming liquid. All operations must be conducted under an inert, anhydrous atmosphere in a fume hood.

  • Solvents: Toluene and Dichloromethane are volatile and flammable/harmful. Use in a well-ventilated fume hood.

  • Acids/Bases: Handle p-TsOH, HCl, and NaHCO₃ solutions with appropriate care.

Workflow and Data Summary

Workflow Start Start: 2-Thiophenecarboxaldehyde Protection Step 1: Protection Reaction (Ethylene Glycol, p-TsOH, Toluene) Start->Protection Workup1 Aqueous Workup & Neutralization Protection->Workup1 Purify1 Purification 1 (Vacuum Distillation) Workup1->Purify1 Intermediate Isolate Intermediate 1 [2-(1,3-Dioxolan-2-yl)thiophene] Purify1->Intermediate Acylation Step 2: Friedel-Crafts Acylation (Undecanoyl Chloride, SnCl₄, DCM) Intermediate->Acylation Quench Reaction Quench (Ice / HCl) Acylation->Quench Workup2 Aqueous Workup & Extraction Quench->Workup2 Purify2 Purification 2 (Column Chromatography) Workup2->Purify2 Product Final Product: This compound Purify2->Product

Caption: Experimental workflow for the two-step synthesis.

StepStarting MaterialKey ReagentsProductTypical Yield
1. Protection 2-ThiophenecarboxaldehydeEthylene Glycol, p-TsOH2-(1,3-Dioxolan-2-yl)thiophene85-95%
2. Acylation 2-(1,3-Dioxolan-2-yl)thiopheneUndecanoyl Chloride, SnCl₄This compound70-85%

Conclusion

The protocol detailed herein provides a reliable and efficient pathway for the synthesis of this compound. By employing a strategic protection of the aldehyde followed by a regioselective Friedel-Crafts acylation, the target molecule is obtained in good overall yield. The insights into the mechanistic underpinnings and the justification for the choice of reagents and conditions are intended to empower researchers to successfully replicate this synthesis and adapt it for related heterocyclic targets.

References

  • Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry, 25(18), 10411-10413. Available from [Link]

  • Bowman, D. C. (2004). Synthesis of 2-Acetylthiophene by the Acylation of Thiophene Using Acetic Anhydride and Iodine (A Revisiting after Almost Sixty Years). The Chemical Educator, 9(3), 163-165. Available from [Link]

  • Saha, M., & Ranu, B. C. (2008). Solvent-free chemoselective protection of aldehydes on the surface of alumina-sulfuric acid. Taylor & Francis Online, 39(7), 527-530. Available from [Link]

  • MDPI. (2017). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved from [Link]

  • Hopemax. (2023). What are the common synthesis methods for 2 - Acetylthiophene? Retrieved from [Link]

  • Google Patents. (2007). Chemical synthesis method for undecanoyl chloride and lauroyl chloride.
  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Google Patents. (1949). Acylation of thiophene.
  • ResearchGate. (2005). Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. Retrieved from [Link]

  • Hassner, A., Bandi, C. R., & Panchgalle, S. (2012). A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. Synlett, 23(19), 2773-2776. Available from [Link]

  • Wikipedia. (n.d.). Dioxolane. Retrieved from [Link]

  • Chem-Impex. (n.d.). Undecanoyl chloride. Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Use of 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone in the Synthesis of Novel Bio-active Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide delineates the strategic application of 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone as a pivotal intermediate in multi-step organic synthesis. We move beyond a mere recitation of protocols to provide a comprehensive narrative that underscores the causality behind experimental choices. This document is designed to empower researchers in leveraging the unique structural attributes of this molecule—a latent aldehyde functionality protected as a dioxolane, a reactive ketone, and a lipophilic undecyl chain—for the construction of complex molecular architectures with potential therapeutic applications. The protocols herein are presented as self-validating systems, grounded in established chemical principles and supported by authoritative references.

Introduction: The Architectural Significance of the Thienyl Ketone Intermediate

The thiophene nucleus is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. The subject of this guide, this compound, is a bespoke building block designed for sophisticated synthetic campaigns. Its utility stems from three key structural features:

  • The Thiophene Core: A bio-isostere of the benzene ring, the thiophene moiety offers a stable aromatic scaffold with unique electronic properties that can favorably interact with biological targets.

  • The Dioxolane Protected Aldehyde: The 1,3-dioxolane group serves as a robust protecting group for the C5-aldehyde, allowing for selective transformations on other parts of the molecule. This latent functionality can be unmasked under specific acidic conditions to participate in subsequent synthetic steps[4][5].

  • The Undecyl Ketone Chain: The long alkyl chain significantly enhances the lipophilicity of the molecule. In drug design, tuning lipophilicity is a critical strategy to optimize a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME)[6][7][8]. The ketone functionality itself is a versatile handle for a variety of carbon-carbon bond-forming reactions.

This guide will focus on a logical and efficient synthetic pathway that sequentially leverages the reactivity of the ketone and the protected aldehyde to construct a novel, drug-like scaffold.

Strategic Synthetic Workflow

The proposed synthetic strategy involves a two-stage functionalization of the starting ketone. The first stage focuses on the olefination of the undecyl ketone via a Horner-Wadsworth-Emmons reaction. The second stage involves the deprotection of the dioxolane to reveal the aldehyde, which can then undergo further modification.

G start This compound step1 Horner-Wadsworth-Emmons Reaction start->step1 intermediate1 Alkene Intermediate step1->intermediate1 step2 Dioxolane Deprotection intermediate1->step2 intermediate2 Aldehyde Intermediate step2->intermediate2 step3 Further Functionalization (e.g., Reductive Amination) intermediate2->step3 product Final Product step3->product

Caption: Proposed synthetic workflow for the functionalization of this compound.

Experimental Protocols

Stage 1: Stereoselective Olefination via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones, typically with high E-selectivity for the resulting double bond[9][10][11][12][13]. The use of a phosphonate-stabilized carbanion offers greater nucleophilicity compared to the corresponding Wittig ylides, often leading to cleaner reactions and easier purification due to the water-soluble nature of the phosphate byproduct[10][13].

In this protocol, we will react our starting ketone with triethyl phosphonoacetate to introduce an α,β-unsaturated ester moiety.

Protocol 3.1: Synthesis of Ethyl (E)-12-(5-(1,3-dioxolan-2-yl)thiophen-2-yl)dodec-2-enoate

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
This compound324.481.0324.5 mg
Triethyl phosphonoacetate224.161.20.27 mL
Sodium hydride (60% dispersion in mineral oil)24.001.248 mg
Anhydrous Tetrahydrofuran (THF)--10 mL
Saturated aqueous ammonium chloride (NH₄Cl)--10 mL
Ethyl acetate--20 mL
Brine--10 mL
Anhydrous sodium sulfate (Na₂SO₄)---

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 48 mg, 1.2 mmol).

  • Wash the sodium hydride with anhydrous hexanes (2 x 2 mL) to remove the mineral oil, and then place the flask under a positive pressure of nitrogen.

  • Add anhydrous THF (5 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • While stirring, add triethyl phosphonoacetate (0.27 mL, 1.2 mmol) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should cease.

  • In a separate flask, dissolve this compound (324.5 mg, 1.0 mmol) in anhydrous THF (5 mL).

  • Add the ketone solution dropwise to the phosphonate anion solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired alkene.

Stage 2: Deprotection of the Dioxolane and Further Functionalization

With the ketone successfully converted to an alkene, the latent aldehyde at the C5 position of the thiophene ring can now be unmasked. The deprotection of 1,3-dioxolanes is typically achieved under acidic conditions[4][5].

Protocol 3.2: Synthesis of Ethyl (E)-12-(5-formylthiophen-2-yl)dodec-2-enoate

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Mass
Ethyl (E)-12-(5-(1,3-dioxolan-2-yl)thiophen-2-yl)dodec-2-enoate394.581.0394.6 mg
Acetone--10 mL
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)190.220.119 mg
Saturated aqueous sodium bicarbonate (NaHCO₃)--10 mL
Dichloromethane (DCM)--20 mL
Brine--10 mL
Anhydrous magnesium sulfate (MgSO₄)---

Procedure:

  • Dissolve the alkene intermediate (394.6 mg, 1.0 mmol) in acetone (10 mL) in a round-bottom flask.

  • Add p-toluenesulfonic acid monohydrate (19 mg, 0.1 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the deprotection by TLC.

  • Once the starting material is consumed, neutralize the reaction with saturated aqueous NaHCO₃ (10 mL).

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting aldehyde is often pure enough for the next step, but can be further purified by flash chromatography if necessary.

G reagents1 Triethyl phosphonoacetate NaH, THF start Starting Ketone reagents1->start intermediate1 Alkene Intermediate start->intermediate1 HWE Reaction product Aldehyde Product intermediate1->product Deprotection reagents2 p-TsOH, Acetone reagents2->intermediate1

Caption: Reaction scheme for the two-stage conversion of the starting ketone to the aldehyde intermediate.

The newly formed aldehyde is now available for a wide array of subsequent transformations, such as Wittig reactions, reductive aminations, or aldol condensations, to further elaborate the molecular scaffold and introduce functionalities that can modulate biological activity.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for organic synthesis. The strategic and sequential manipulation of its ketone and protected aldehyde functionalities, as demonstrated in the protocols above, allows for the efficient construction of complex molecules. The long undecyl chain provides a lipophilic anchor, a feature that is increasingly recognized for its importance in drug design for targeting lipid-rich environments such as bacterial cell membranes[14][15]. The protocols provided herein serve as a robust starting point for researchers to explore the synthesis of novel thiophene-based compounds with tailored physicochemical and pharmacological properties.

References

  • International Journal of Pharmaceutical Research and Applications. Synthesis of thiophene and Their Pharmacological Activity. [Link]

  • Research Square. Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

  • Patsnap. How Alkyls Influence Medicinal Chemistry Developments?. [Link]

  • OMICS International. The Role of Alkyl Groups in Organic Chemistry and Drug Design. [Link]

  • ResearchGate. Synthesis of thiophene and Their Pharmacological Activity. [Link]

  • ACS Publications. Unveiling the Role of Alkyl Chain in Boosting Antibacterial Selectivity and Cell Biocompatibility. [Link]

  • Grokipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • SciSpace. Therapeutic importance of synthetic thiophene. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

  • ACS Publications. Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • The Synthetic Organic Chemist's Companion. Wittig Reaction - Common Conditions. [Link]

  • Wikipedia. Dioxolane. [Link]

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • Science of Synthesis. Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. [Link]

  • Asian Journal of Chemistry. Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. [Link]

  • Google Patents.

Sources

Application Notes: Characterization of TDUK-21, a Novel Thienyl Ketone-Based Irreversible Inhibitor of Fatty Acid Amide Hydrolase (FAAH)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that plays a pivotal role in regulating the endocannabinoid system.[1][2][3] It is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related bioactive fatty acid amides.[2][4][5] By hydrolyzing these signaling lipids, FAAH effectively terminates their action.[2] Pharmacological inhibition of FAAH leads to an elevation of endogenous anandamide levels, which in turn potentiates cannabinoid receptor signaling.[2][5] This mechanism has demonstrated significant therapeutic potential, producing analgesic, anxiolytic, anti-inflammatory, and neuroprotective effects in preclinical models without the adverse psychoactive effects associated with direct cannabinoid receptor agonists.[2][3] Consequently, FAAH has emerged as a high-value therapeutic target for a range of disorders, including chronic pain, anxiety, and neuroinflammatory conditions.[2][6]

A prominent class of FAAH inhibitors achieves potent and sustained target engagement through irreversible, covalent modification of the enzyme's catalytic serine residue (Ser241).[7][8] This application note describes 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone (TDUK-21) , a novel compound featuring a thienyl ketone scaffold. We hypothesize that the electrophilic ketone, activated by the electron-withdrawing thiophene ring, acts as a warhead that covalently modifies the active site serine of FAAH.[6][9] The long undecyl chain is predicted to anchor the molecule within the enzyme's hydrophobic acyl-chain binding channel, conferring specificity and potency.[6]

These notes provide a comprehensive guide and detailed protocols for researchers to characterize the inhibitory activity of TDUK-21 against FAAH, determine its mechanism of action, and assess its efficacy in a cellular context.

Hypothesized Mechanism of Action

We propose that TDUK-21 acts as a mechanism-based irreversible inhibitor of FAAH. The inhibition process is thought to occur in two steps: first, the inhibitor reversibly binds to the enzyme's active site (E•I complex), driven by hydrophobic interactions between the undecyl chain and the acyl-chain binding channel.[6] Subsequently, the nucleophilic hydroxyl group of the catalytic Ser241 attacks the electrophilic carbonyl of the thienyl ketone, forming a stable, covalent hemiketal adduct (E-I*). This covalent modification renders the enzyme inactive.[9][10]

G E_I E + I (FAAH + TDUK-21) EI_complex E•I (Reversible Complex) E_I->EI_complex k_on / k_off (Binding) EI_inactive E-I* (Covalent Adduct - Inactive) EI_complex->EI_inactive k_inact (Covalent Modification)

Caption: Hypothesized two-step mechanism of irreversible FAAH inhibition by TDUK-21.

Quantitative Data Summary (Hypothetical Data)

The following table presents hypothetical, yet realistic, data that could be obtained for TDUK-21 following the protocols described herein. This data is for illustrative purposes to guide researchers in their analysis.

ParameterValueConditionProtocol Section
IC₅₀ (No Pre-incubation) 125 nM30 min reaction1.1
IC₅₀ (30 min Pre-incubation) 15 nM30 min pre-incubation1.1
k_inact/K_I 45,000 M⁻¹s⁻¹Time-dependent inhibition assay1.2
Cellular EC₅₀ 85 nMIntact cell FAAH activity assay2.1

Experimental Protocols

PART 1: In Vitro Enzymatic Assays

These protocols are designed to determine the direct inhibitory effect of TDUK-21 on purified FAAH enzyme activity and to characterize its kinetic mechanism.

The potency of irreversible inhibitors is time-dependent. A shift to a lower IC₅₀ value after pre-incubating the enzyme and inhibitor is a hallmark of time-dependent, covalent inhibition.[8]

Principle: This assay uses a fluorogenic substrate (e.g., AMC-arachidonoyl amide) which, upon cleavage by FAAH, releases the highly fluorescent product 7-amino-4-methylcoumarin (AMC).[11][12][13] The rate of fluorescence increase is directly proportional to FAAH activity.

Materials:

  • TDUK-21

  • Recombinant Human FAAH (microsomal preparation or purified)

  • FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, 1 mM EDTA[13]

  • FAAH Fluorogenic Substrate: AMC-arachidonoyl amide

  • Control Inhibitor: JZL195 (known irreversible FAAH inhibitor)[13]

  • DMSO (for compound dilution)

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[13]

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of TDUK-21 in DMSO. Create a serial dilution series (e.g., 100 µM to 10 pM) in FAAH Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Enzyme Preparation: Dilute the recombinant FAAH stock in cold FAAH Assay Buffer to a working concentration (e.g., 2X final concentration). The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 30-60 minutes.

  • Assay Plate Setup (for both pre-incubation and no pre-incubation conditions):

    • 100% Activity Wells (Vehicle Control): Add assay buffer with the corresponding percentage of DMSO.

    • Test Wells: Add TDUK-21 dilutions.

    • Background Wells: Add assay buffer without enzyme.

  • Reaction Execution:

    • No Pre-incubation Protocol: a. To the wells, add 50 µL of 2X FAAH enzyme solution. b. Immediately add 50 µL of 2X fluorogenic substrate solution. c. Total volume: 100 µL.

    • Pre-incubation Protocol (30 minutes): a. To the wells containing TDUK-21 dilutions, add 50 µL of 2X FAAH enzyme solution. b. Cover the plate and incubate for 30 minutes at 37°C.[13] c. Initiate the reaction by adding 50 µL of 2X fluorogenic substrate solution.

  • Data Acquisition: Immediately begin reading the plate kinetically at 37°C for 30-60 minutes, measuring fluorescence every minute.[13] Alternatively, an endpoint reading can be taken after 30 minutes.

  • Data Analysis: a. Subtract the background fluorescence from all wells. b. Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each well. c. Normalize the data to the vehicle control (100% activity). d. Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

For irreversible inhibitors, the ratio k_inact/K_I represents the efficiency of enzyme inactivation.[14] This protocol determines these parameters by measuring the rate of enzyme inactivation at various inhibitor concentrations.

Procedure:

  • Setup: Prepare several concentrations of TDUK-21.

  • Incubation: For each TDUK-21 concentration, mix the inhibitor with the FAAH enzyme and incubate at 37°C.

  • Sampling: At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the enzyme-inhibitor mixture and immediately dilute it into a solution containing a high concentration of the fluorogenic substrate. This dilution effectively stops further inactivation by sequestering the remaining active enzyme.

  • Activity Measurement: Measure the residual enzyme activity for each time point by monitoring the rate of fluorescence generation.

  • Data Analysis: a. For each inhibitor concentration, plot the natural logarithm (ln) of the percent remaining activity against the pre-incubation time. b. The slope of this line is the negative of the observed rate of inactivation (k_obs). c. Plot the k_obs values against the corresponding inhibitor concentrations [I]. d. Fit this data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact[I] / (K_I + [I]) . This will yield the values for k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at half-maximal inactivation).[10] The ratio k_inact/K_I can then be calculated.

PART 2: Cell-Based Assays

This protocol assesses the ability of TDUK-21 to inhibit FAAH within an intact cellular environment, providing insights into its cell permeability and efficacy in a more physiologically relevant context.

Principle: Cells overexpressing FAAH (or a cell line with high endogenous expression, like BV-2 microglia) are treated with TDUK-21.[15] After treatment, the cells are lysed, and the remaining FAAH activity in the lysate is measured using the same fluorometric method described in Part 1.[1]

Materials:

  • Cell line with high FAAH expression (e.g., HEK293 cells transfected with human FAAH, or BV-2 cells).

  • Cell culture medium and reagents.

  • TDUK-21.

  • Cell Lysis Buffer (e.g., ice-cold FAAH Assay Buffer).

  • Reagents for the fluorometric FAAH assay (as in section 1.1).

  • Reagents for a protein concentration assay (e.g., BCA assay).[16][17][18]

Procedure:

  • Cell Culture: Plate cells in a suitable format (e.g., 12-well or 24-well plate) and grow to ~90% confluency.

  • Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of TDUK-21 or vehicle control (DMSO). Incubate for a defined period (e.g., 4 hours) at 37°C in a CO₂ incubator.[15]

  • Cell Lysis: a. After incubation, wash the cells twice with ice-cold PBS. b. Add a small volume of ice-cold Lysis Buffer to each well and scrape the cells. c. Homogenize the cell suspension (e.g., by sonication or passage through a fine-gauge needle). d. Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C to pellet cell debris.[11] e. Collect the supernatant (this is the cell lysate containing FAAH).

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay to normalize FAAH activity.[16][17][19]

  • FAAH Activity Measurement: a. In a 96-well black plate, add a standardized amount of protein from each cell lysate to different wells. b. Initiate the reaction by adding the fluorogenic FAAH substrate. c. Measure fluorescence kinetically as described in section 1.1.

  • Data Analysis: a. Normalize the FAAH activity rate to the total protein concentration for each sample. b. Plot the normalized FAAH activity against the log of TDUK-21 concentration. c. Fit the data to determine the cellular EC₅₀, the concentration of TDUK-21 that causes 50% inhibition of FAAH activity in intact cells.

Experimental Workflow Visualization

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation IC50 IC50 Determination (Protocol 1.1) Kinetics Kinetic Analysis (k_inact/K_I) (Protocol 1.2) IC50->Kinetics Confirms Irreversibility Potency Potency (IC50) IC50->Potency Mechanism Mechanism of Action Kinetics->Mechanism CellAssay Intact Cell FAAH Assay (Protocol 2.1) Efficacy Cellular Efficacy (EC50) CellAssay->Efficacy Start Start: Novel Compound TDUK-21 Start->IC50 Potency->Kinetics Mechanism->CellAssay End Characterization Complete Efficacy->End

Caption: Workflow for the characterization of TDUK-21 as a FAAH inhibitor.

References

  • BCA (Bicinchoninic Acid) Protein Assay - Bio-protocol. Available at: [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC. Available at: [Link]

  • Pierce BCA Protein Assay Protocol V.2. Available at: [Link]

  • Bicinchoninic Acid (BCA) Protein Assay - G-Biosciences. Available at: [Link]

  • Protein Quantification: BCA Assay - QB3 Berkeley. Available at: [Link]

  • Irreversible Enzyme Inhibition Kinetics and Drug-Drug Interactions - PubMed. Available at: [Link]

  • FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - MDPI. Available at: [Link]

  • Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PubMed Central. Available at: [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Available at: [Link]

  • Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH) - PMC - PubMed Central. Available at: [Link]

  • Enzyme inhibitor - Wikipedia. Available at: [Link]

  • Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PubMed Central. Available at: [Link]

  • Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium. Available at: [Link]

  • A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine - PMC - NIH. Available at: [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit (E-BC-F082). Available at: [Link]

  • The fatty acid amide hydrolase (FAAH) - PubMed. Available at: [Link]

  • Fatty-acid amide hydrolase 1 - Wikipedia. Available at: [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - MDPI. Available at: [Link]

  • Creating Software Engineering Flow Charts with Graphviz Dot - Joel Dare. Available at: [Link]

  • Fatty acid amide hydrolase is a key regulator of the endocannabinoid-induced myocardial tissue injury - PubMed Central. Available at: [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization - PMC - PubMed Central. Available at: [Link]

  • Guide to Flowcharts in Graphviz - Sketchviz. Available at: [Link]

  • Graphviz Examples and Tutorial - Sketchviz. Available at: [Link]

  • 6.2: Enzyme kinetics - Biology LibreTexts. Available at: [Link]

  • Enzyme inhibitors. Available at: [Link]

  • Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Available at: [Link]

  • DOT Language - Graphviz. Available at: [Link]

Sources

Topic: Comprehensive Analytical Protocols for the Identification and Characterization of 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, multi-technique guide for the unambiguous identification and characterization of 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone. The protocols herein are designed for professionals in research and development who require robust, validated methods for structural elucidation and purity assessment. We move beyond simple procedural lists to explain the scientific rationale behind the selection of specific techniques and parameters. The guide integrates High-Performance Liquid Chromatography (HPLC) for purity and quantification, Mass Spectrometry (MS) for molecular weight verification and fragmentation analysis, Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural mapping, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group confirmation. This integrated workflow ensures a high degree of confidence in the analytical outcome, which is critical for regulatory submission, quality control, and further research applications.

Molecular Profile and Physicochemical Properties

The target analyte, this compound, is a multi-functionalized molecule. Its structure comprises a central thiophene ring, which is a common heterocyclic scaffold in pharmaceuticals.[1] Attached to this core are a long-chain alkyl ketone and a dioxolane group, the latter of which is a common protecting group for an aldehyde. Accurate characterization is essential to confirm its identity and purity before its use in subsequent applications.

Structure:

Table 1: Physicochemical Properties

PropertyValueSource
Chemical Name This compound-
CAS Number 898771-98-7[2]
Molecular Formula C₁₉H₃₀O₃S[2][3]
Molecular Weight 354.5 g/mol (Calculated)[2]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

2.1. Principle of Analysis

Reverse-Phase HPLC (RP-HPLC) is the method of choice for this molecule. The nonpolar undecyl chain and the moderately polar thienyl ketone moiety will interact strongly with a nonpolar stationary phase (like C18). Elution is achieved using a polar mobile phase.[4] This technique allows for the separation of the target analyte from potential impurities, starting materials, or side-products, enabling accurate purity determination via UV detection, as thiophene derivatives absorb strongly in the UV range.[4][5]

2.2. Detailed Experimental Protocol: RP-HPLC

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the sample.

    • Dissolve in 5.0 mL of acetonitrile (HPLC grade) to create a 1 mg/mL stock solution.

    • Further dilute this stock solution 1:10 with the mobile phase to a final concentration of 100 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[4]

  • Instrumentation and Conditions:

    • The analysis can be performed on any standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[1][6]

    Table 2: HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for nonpolar to moderately polar compounds.[6]
Mobile Phase Acetonitrile : Water (90:10, v/v)A high percentage of organic solvent is needed to elute the highly nonpolar analyte in a reasonable time.[6]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good peak shape and efficiency.
Column Temp. 30°CMaintains consistent retention times and improves peak symmetry.[5]
Injection Vol. 10 µLA typical volume that balances sensitivity with the risk of column overloading.
UV Detection 280 nmThienyl ketone systems exhibit strong absorbance in this region, providing high sensitivity.
Run Time 15 minutesSufficient to elute the analyte and any common, less retained impurities.
  • Data Analysis:

    • Identify the peak corresponding to the analyte by its retention time.

    • Calculate the purity using the area percent method, assuming all components have a similar response factor at the chosen wavelength. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

2.3. Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Acetonitrile A->B C Dilute with Mobile Phase B->C D Filter (0.22 µm) C->D E Inject into HPLC D->E F Separate on C18 Column E->F G Detect at 280 nm F->G H Integrate Peak Areas G->H I Calculate % Purity H->I

Caption: Standard workflow for HPLC purity assessment.

Molecular Weight and Fragment Analysis by Mass Spectrometry (MS)

3.1. Principle of Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for this molecule. It is a soft ionization technique that will primarily generate the protonated molecular ion [M+H]⁺, allowing for the confirmation of the molecular weight. High-Resolution Mass Spectrometry (HRMS) can further provide the exact mass, which can be used to confirm the elemental formula (C₁₉H₃₀O₃S). Collision-Induced Dissociation (CID) will fragment the molecule in a predictable manner, providing structural confirmation.

3.2. Predicted Fragmentation Pathway

The molecular ion is expected to fragment at its weakest bonds. Key fragmentations include:

  • α-Cleavage: Cleavage adjacent to the ketone carbonyl group is a classic fragmentation pathway for ketones.[7]

  • Dioxolane Ring Opening: The dioxolane group can undergo characteristic fragmentation.[8]

  • Alkyl Chain Fragmentation: The long undecyl chain can undergo successive losses of alkyl fragments.

Table 3: Predicted Key Ions in ESI-MS/MS

m/z (Predicted)Ion FormulaDescription
355.1937[C₁₉H₃₁O₃S]⁺Protonated molecular ion [M+H]⁺
283.1570[C₁₅H₂₃O₂S]⁺Loss of the dioxolane group (C₂H₄O + H)
199.0345[C₉H₇O₂S]⁺α-cleavage, loss of the undecyl chain (C₁₀H₂₁)
155.0083[C₇H₃O₂S]⁺Further fragmentation of the thienyl ketone core
73.0284[C₃H₅O₂]⁺Fragment corresponding to the dioxolane moiety

3.3. Protocol: LC-MS Analysis

  • Sample Preparation: Prepare the sample as described in the HPLC protocol (Section 2.2.1), typically at a lower concentration (1-10 µg/mL).

  • Instrumentation: Use an HPLC or UPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

  • LC Method: The HPLC method from Section 2.2.2 can be adapted. If using formic acid in the mobile phase (0.1%) it can aid in protonation for ESI.[9]

  • MS Parameters (Positive ESI Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Scan Range: m/z 50 - 500

    • Collision Energy (for MS/MS): Ramp from 10-40 eV to generate fragment ions.

3.4. Diagram: Predicted MS Fragmentation

MS_Fragmentation Parent Parent Ion [M+H]⁺ m/z = 355.19 Frag1 α-Cleavage Loss of C₁₀H₂₁ m/z = 199.03 Parent->Frag1 - C₁₀H₂₁ Frag2 Dioxolane Loss Loss of C₂H₄O m/z = 283.16 Parent->Frag2 - C₂H₅O₂ Frag3 Dioxolane Fragment m/z = 73.03 Parent->Frag3 Ring Fission Frag2->Frag1 - C₆H₁₂

Caption: Key fragmentation pathways for the target analyte.

Structural Elucidation by NMR Spectroscopy

4.1. Principle of Analysis

¹H and ¹³C NMR are the most powerful techniques for unambiguous structure determination.[10] ¹H NMR will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR will identify all unique carbon atoms in the molecule.

4.2. Predicted NMR Spectra

Based on the structure, we can predict the key resonances. The thiophene ring will show two doublets in the aromatic region. The dioxolane group will have a characteristic methine proton singlet and two methylene multiplets. The undecyl chain will show a triplet for the terminal methyl group, a triplet for the CH₂ group adjacent to the carbonyl, and a large multiplet for the remaining methylene groups.

Table 4: Predicted ¹H and ¹³C Chemical Shifts (in CDCl₃)

AssignmentPredicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)
Thiophene H-3, H-4~7.0-7.6, d, 2H~125-145
Dioxolane CH~5.8, s, 1H~102
Dioxolane CH₂~4.1, m, 4H~65
C=O-CH₂~2.9, t, 2H~40
(CH₂)₉~1.2-1.7, m, 18H~22-32
Terminal CH₃~0.9, t, 3H~14
C=O (Ketone)-~195

4.3. Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve 10-15 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. An APT or DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

    • 2D NMR (Optional): COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments can be performed to confirm all assignments definitively.

Functional Group Confirmation by FTIR Spectroscopy

5.1. Principle of Analysis

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds. Each functional group has a characteristic absorption frequency, making FTIR an excellent tool for confirming their presence.

5.2. Protocol and Data Interpretation

  • Sample Preparation: The spectrum can be acquired from a neat sample (as a thin film on a salt plate), a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

  • Interpretation: Look for characteristic absorption bands.

Table 5: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
~3100C-H StretchThiophene Ring[11]
2925, 2855C-H StretchAlkyl Chain (CH₂, CH₃)-
~1660C=O StretchAryl Ketone[11]
1465, 1375C-H BendAlkyl Chain-
~1100-1200C-O StretchDioxolane (Acetal)-
~700-800C-S StretchThiophene Ring[12][13]

Integrated Analytical Workflow

No single technique provides a complete picture. The strength of this analytical approach lies in the integration of orthogonal techniques. The proposed workflow ensures that the identity, structure, and purity of the compound are confirmed with the highest degree of scientific certainty.

Integrated_Workflow Start Synthesized or Acquired Material HPLC HPLC Analysis (Purity Check) Start->HPLC MS HRMS Analysis (Molecular Formula) HPLC->MS Is it pure? (Yes) Impure Further Purification Required HPLC->Impure (No) NMR 1H & 13C NMR (Structural Elucidation) MS->NMR Correct Mass? (Yes) FTIR FTIR Analysis (Functional Groups) NMR->FTIR Correct Structure? (Yes) End Confirmed Structure & Purity >95% FTIR->End

Caption: Integrated workflow for compound characterization.

References

  • MDPI. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. [Link]

  • SIELC Technologies. Thiophene. [Link]

  • National Institutes of Health (NIH). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. [Link]

  • J-STAGE. The Infrared Absorption Spectra of Thiophene Derivatives. [Link]

  • CNR-IRIS. Novel Thienyl DPP derivatives Functionalized with Terminal Electron‐Acceptor Groups. [Link]

  • IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

  • International Journal of Mass Spectrometry. Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. [Link]

  • ResearchGate. FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. [Link]

  • Futurity Proceedings. Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

Sources

Application Notes and Protocols for the Deprotection of Dioxolane Groups in Thienyl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Strategic Role of Dioxolanes in Thienyl Ketone Synthesis

In the realm of multi-step organic synthesis, particularly within drug development and materials science, the reversible masking of reactive functional groups is a cornerstone of strategic molecular construction. The dioxolane group, a cyclic ketal formed from a ketone and ethylene glycol, serves as a robust and reliable protecting group for the carbonyl functionality.[1][2] Its stability under a wide array of non-acidic conditions—including basic, nucleophilic, oxidative, and reductive environments—makes it an invaluable tool for chemists.[1][3]

This is especially pertinent in the synthesis of complex molecules containing the thienyl (thiophene) moiety. The electron-rich nature of the thiophene ring renders it susceptible to degradation or unwanted side reactions under harsh conditions. The dioxolane protection of a ketone on a thienyl scaffold allows for chemical transformations on other parts of the molecule without compromising the integrity of either the carbonyl group or the thiophene ring.

However, the true utility of any protecting group lies in its efficient and selective removal to unmask the original functionality at the desired synthetic stage. This guide provides a detailed exploration of the deprotection of dioxolane groups in thienyl ketones, offering a comparative analysis of various methodologies, from classic acid-catalyzed hydrolysis to milder, more selective modern techniques. We present detailed protocols, mechanistic insights, and a logical framework to empower researchers in selecting the optimal deprotection strategy.

Mechanistic Underpinnings of Dioxolane Deprotection

The fundamental mechanism for the cleavage of a dioxolane is an acid-catalyzed hydrolysis, which is essentially the reverse of its formation.[4][5] The process is initiated by the protonation of one of the dioxolane's oxygen atoms by an acid catalyst. This is followed by the opening of the ring to form a stable oxocarbenium ion. Subsequent nucleophilic attack by water on the carbocation, followed by deprotonation, regenerates the ketone and releases ethylene glycol.

Diagram: Acid-Catalyzed Dioxolane Deprotection Mechanism

G cluster_0 Dioxolane Deprotection Dioxolane Dioxolane-Protected Thienyl Ketone ProtonatedDioxolane Protonated Dioxolane Dioxolane->ProtonatedDioxolane + H⁺ Oxocarbenium Oxocarbenium Ion Intermediate ProtonatedDioxolane->Oxocarbenium Ring Opening Hemiketal Hemiketal Oxocarbenium->Hemiketal + H₂O Ketone Thienyl Ketone Hemiketal->Ketone - H⁺, - Ethylene Glycol EthyleneGlycol Ethylene Glycol H3O H₃O⁺ H2O H₂O

Caption: Acid-catalyzed hydrolysis of a dioxolane.

Comparative Analysis of Deprotection Methodologies

The choice of deprotection method is critically dependent on the overall molecular architecture, specifically the presence of other acid-sensitive functional groups. A summary of common deprotection strategies is presented below.

MethodReagent/CatalystSolvent(s)TemperatureTypical TimeYield (%)Notes
Brønsted Acid Catalysis
p-Toluenesulfonic acid (p-TsOH)p-TsOH·H₂OAcetone/H₂ORoom Temp.1-4 h>90A standard and highly effective method.[1]
Hydrochloric Acid (HCl)Aqueous HClTHF/H₂ORoom Temp.1-6 h>90Widely used, but its harshness can be detrimental to sensitive substrates.[1]
Acetic Acid (AcOH)Aqueous AcOHTHF/H₂ORoom Temp.24-48 h42-95Milder than mineral acids, offering a degree of selectivity.[1]
Lewis Acid Catalysis
Cerium(III) triflate (Ce(OTf)₃)Ce(OTf)₃Wet NitromethaneRoom Temp.1-3 hHighA very gentle Lewis acid catalyst, suitable for acid-sensitive molecules.[1][6]
Indium(III) triflate (In(OTf)₃)In(OTf)₃AcetoneRoom Temp.0.5-2 hGood-ExcellentEffective under neutral conditions, can be accelerated with microwave heating.[7][8]
Other Mild Methods
Molecular Iodine (I₂)I₂ (catalytic)AcetoneRoom Temp.MinutesExcellentA rapid and chemoselective method that tolerates many sensitive functional groups.[7][9][10]

Detailed Experimental Protocols

Protocol 1: Standard Deprotection using p-Toluenesulfonic Acid (p-TsOH)

This protocol is a robust and generally applicable method for the deprotection of dioxolanes.

Materials:

  • Dioxolane-protected thienyl ketone

  • Acetone

  • Deionized water

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the dioxolane-protected thienyl ketone (1.0 equivalent) in a 4:1 mixture of acetone and water.

  • Catalyst Addition: Add a catalytic amount of p-TsOH·H₂O (0.1–0.2 equivalents) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully add saturated aqueous NaHCO₃ solution until the evolution of gas ceases and the solution is neutral to pH paper.

  • Solvent Removal: Remove the acetone under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude thienyl ketone.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel.

Diagram: Workflow for p-TsOH Deprotection

G Start Dissolve Substrate in Acetone/H₂O AddCatalyst Add p-TsOH·H₂O Start->AddCatalyst Monitor Monitor by TLC/LC-MS AddCatalyst->Monitor Quench Quench with NaHCO₃ Monitor->Quench RemoveSolvent Remove Acetone Quench->RemoveSolvent Extract Extract with Ethyl Acetate RemoveSolvent->Extract Wash Wash with H₂O and Brine Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify (optional) Dry->Purify

Caption: Step-by-step workflow for the p-TsOH catalyzed deprotection.

Protocol 2: Mild Deprotection using Cerium(III) Triflate (Ce(OTf)₃)

This method is particularly advantageous for substrates bearing other acid-labile protecting groups, such as tert-butoxycarbonyl (Boc) groups, which may be cleaved under harsher acidic conditions.[1]

Materials:

  • Dioxolane-protected thienyl ketone

  • Nitromethane (saturated with water)

  • Cerium(III) triflate (Ce(OTf)₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the dioxolane-protected thienyl ketone (1.0 equivalent) in water-saturated nitromethane.

  • Catalyst Addition: Add Ce(OTf)₃ (0.1–0.3 equivalents) to the stirred solution.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction's progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography if required.

Troubleshooting and Considerations for Thienyl Substrates

  • Thiophene Ring Stability: The thiophene ring can be sensitive to strong acids, potentially leading to polymerization or degradation. For substrates with electron-donating groups on the thiophene ring, which further activate it, milder deprotection methods such as those employing Ce(OTf)₃ or I₂ are highly recommended.

  • Incomplete Reactions: If the reaction stalls, gentle heating may be applied. However, this should be done with caution to avoid side reactions. Alternatively, a slight increase in the catalyst loading can be considered.

  • Orthogonality with Other Protecting Groups: When the substrate contains other protecting groups, a careful selection of the deprotection method is crucial. For instance, while dioxolanes are acid-labile, they are orthogonal to base-labile groups like esters and Fmoc.[1] The tert-butoxycarbonyl (Boc) group is also acid-labile, presenting a potential challenge. However, very mild dioxolane deprotection methods, such as those using cerium(III) triflate, can be compatible with the N-Boc group.[1] Conversely, under anhydrous acidic conditions, it is possible to selectively remove a Boc group in the presence of a dioxolane, as the hydrolysis of the ketal requires water.[1][11]

Conclusion

The deprotection of a dioxolane group from a thienyl ketone is a critical step in many synthetic routes. A thorough understanding of the available methodologies and their underlying mechanisms allows the researcher to make an informed decision that maximizes yield and purity while preserving the integrity of the molecule. The protocols provided herein offer both standard and mild options to suit a variety of substrates. By carefully considering the specific nature of the thienyl ketone , particularly its sensitivity to acidic conditions, a successful deprotection strategy can be readily implemented.

References

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride. Retrieved from [Link]

  • Wikipedia. (n.d.). Dioxolane. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Highly Efficient Chemoselective Deprotection of O,O -Acetals and O,O -Ketals Catalyzed by Molecular Iodine in Acetone. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. Retrieved from [Link]

  • Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]

  • SciELO. (n.d.). Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. Retrieved from [Link]

  • ResearchGate. (2019, May 16). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter?. Retrieved from [Link]

  • Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and provide robust, field-tested methodologies for obtaining this compound in high purity. As Senior Application Scientists, we have synthesized the following information based on established chemical principles and practical laboratory experience.

Part 1: General Considerations & Frequently Asked Questions

This section addresses initial queries and foundational knowledge crucial for successfully purifying the target compound.

Q1: What are the typical impurities I might encounter when synthesizing this compound?

A1: The impurity profile depends heavily on the synthetic route. However, for common syntheses such as the Friedel-Crafts acylation of a protected 2-thienyl derivative, you can anticipate the following:

  • Unreacted Starting Materials: Residual 2-(1,3-dioxolan-2-yl)thiophene and undecanoyl chloride (or the corresponding acid if the workup involved hydrolysis).

  • Positional Isomers: Small amounts of acylation at other positions on the thiophene ring, although the 2,5-disubstitution pattern is generally favored.

  • Hydrolysis Product: The primary concern is the hydrolysis of the dioxolane (acetal) protecting group to the corresponding aldehyde, 5-formyl-2-thienyl undecyl ketone. This can occur during acidic workup or chromatography on acidic stationary phases.

  • Over-acylation or Side-Reaction Products: Depending on the reaction conditions, other minor byproducts may form.

Q2: My compound appears as a viscous oil or a low-melting solid. Which purification technique should I try first?

A2: For a compound with these physical properties, flash column chromatography is the recommended primary purification method.[1][2] It is highly effective for separating complex mixtures and removing a broad range of impurities.[1] Recrystallization can be an excellent secondary step to achieve analytical purity if your compound solidifies after chromatography.[1]

Q3: How can I quickly assess the purity of my crude product and chromatography fractions?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for rapid purity assessment.[1] It allows you to visualize the starting materials, the desired product, and byproducts, helping you determine the optimal reaction time and choose an appropriate solvent system for column chromatography.[1]

Q4: The dioxolane protecting group seems sensitive. Are there specific precautions I should take?

A4: Yes, the acetal linkage of the dioxolane group is susceptible to cleavage under acidic conditions. To mitigate this:

  • Workup: Use a mild basic wash (e.g., saturated sodium bicarbonate solution) during the reaction workup to neutralize any acid catalysts.

  • Chromatography: Use silica gel that has been neutralized. You can prepare this by slurrying the silica gel in your starting eluent containing a small amount of a neutralising agent like triethylamine (~0.1-1%). Alternatively, using a less acidic stationary phase like Florisil or alumina can be considered if your compound is unstable on silica.[3]

Part 2: Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography is the workhorse for purifying this ketone. Below are common issues and their solutions.

Chromatography FAQs

Q1: My compound is streaking on the TLC plate and the column. What's wrong?

A1: Streaking often indicates that the compound is either too polar for the chosen solvent system, is interacting too strongly with the silica gel, or the sample is overloaded.

  • Solution 1 (Solvent): Increase the polarity of your mobile phase. For instance, if you are using 5% ethyl acetate in hexane, try increasing it to 10% or 15%.

  • Solution 2 (Acidity): As mentioned, the ketone or potential aldehyde impurity might be interacting with acidic sites on the silica. Add 0.5% triethylamine to your eluent to neutralize the silica gel.

  • Solution 3 (Loading): Ensure you are not overloading the column. A general rule is to load 1-5% of the silica gel weight with your crude material.

Q2: I can't find a solvent system that gives good separation on TLC (spots are too close). What should I do?

A2: Finding the right solvent system is key. The goal is an Rf value of approximately 0.3-0.4 for your target compound.[3]

  • Systematic Approach: Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate or dichloromethane. Test solvent systems like Hexane:Ethyl Acetate (9:1, 8:2, 7:3) and Hexane:Dichloromethane (1:1).

  • Consider a Different Solvent: Sometimes, a two-component system isn't enough. A three-component system (e.g., Hexane:DCM:EtOAc) or switching solvents entirely (e.g., Toluene:Acetone) can alter selectivity and improve separation.

Q3: My compound came off the column, but it's still impure. What are the next steps?

A3: This is a common scenario.

  • Re-Chromatograph: If the separation was close, you can try running a second column on the enriched fractions. Use a shallower solvent gradient or even an isocratic elution to improve resolution.

  • Try Recrystallization: If the product from the column is a solid and >90% pure, recrystallization is an excellent method to remove the final traces of impurities.[1]

Experimental Protocol: Flash Column Chromatography

This protocol provides a reliable starting point for purification.

  • Solvent System Selection:

    • Using TLC, identify a mobile phase that provides an Rf of ~0.3 for the target compound. A common starting point for thienyl ketones is a gradient of ethyl acetate in hexane.

    Solvent System (Hexane:Ethyl Acetate) Typical Application
    95:5Eluting non-polar impurities.
    90:10 to 85:15Often the ideal range for eluting the target ketone.
    80:20Eluting more polar impurities.
  • Column Packing ("Dry Packing"):

    • Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.[2]

    • Fill the column with dry silica gel (typically 40-63 µm) to the desired height.

    • Gently tap the column to ensure even packing. Add another thin layer of sand on top of the silica.

    • Pre-elute the column with your starting, least polar solvent, using air pressure to push the solvent through until the entire silica bed is wet and equilibrated.[2] Never let the column run dry.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). This technique often results in better separation than loading the sample as a liquid.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the starting mobile phase.

    • Collect fractions and monitor their composition by TLC.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound and then any more polar impurities.[2]

    • Combine the pure fractions, and remove the solvent using a rotary evaporator.

Purification Workflow Diagram

G cluster_prep Preparation & Analysis cluster_purification Purification Steps cluster_final Final Validation Crude Crude Product TLC_Analysis Purity Assessment (TLC) Crude->TLC_Analysis Spot sample Column Primary Purification: Flash Column Chromatography TLC_Analysis->Column Select solvent system Recrystallize Secondary Purification: Recrystallization (optional) Column->Recrystallize If solid & >90% pure Purity_Check Combine Pure Fractions & Check Purity (TLC) Column->Purity_Check Recrystallize->Purity_Check Final_Analysis Final Characterization (NMR, MP, LCMS) Purity_Check->Final_Analysis G Start Attempting Recrystallization Cooling Cooling the Saturated Solution Start->Cooling Problem What is the issue? Cooling->Problem OilingOut Compound 'Oils Out' Problem->OilingOut Liquid droplets appear NoCrystals No Crystals Form Problem->NoCrystals Solution remains clear Success Pure Crystals Formed Problem->Success Solid crystals form Sol_Oiling Re-heat solution. Add more solvent. Cool slowly. OilingOut->Sol_Oiling Sol_NoCrystals1 Too much solvent. Boil off some solvent and re-cool. NoCrystals->Sol_NoCrystals1 Sol_NoCrystals2 Initiate nucleation: Scratch flask or add seed crystal. NoCrystals->Sol_NoCrystals2 Sol_Oiling->Cooling Sol_NoCrystals1->Cooling Sol_NoCrystals2->Cooling

Sources

Technical Support Center: 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique stability challenges of this molecule. Our goal is to provide not just solutions, but a foundational understanding of the compound's chemical behavior to empower you in your experimental design and data interpretation.

The structure of this compound presents two primary functional groups of interest for stability: the 1,3-dioxolane moiety and the thiophene ring . The dioxolane is a cyclic acetal, which serves as a protecting group for a ketone. This feature is the most critical determinant of the compound's stability profile, particularly its pronounced sensitivity to acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound?

A1: The most significant stability issue is the acid-catalyzed hydrolysis of the 1,3-dioxolane group.[1][2] This functional group is an acetal, which is inherently unstable in the presence of acid and water, readily converting back to the corresponding ketone (in this case, an acetyl group) and ethylene glycol.[1][3] In contrast, acetals are generally stable and unreactive in neutral to strongly basic environments.[4][5] Therefore, any exposure to acidic media, even trace amounts, can lead to significant degradation.

Q2: My compound appears to be degrading during my cell culture experiment or in my formulation buffer. What is the likely cause?

A2: Degradation in aqueous buffers, especially those used for biological assays (which are often buffered around pH 7.4), can still occur if the buffer has even mild acidic properties or contains Lewis acid impurities. The rate of hydrolysis is pH-dependent; while slower than in strongly acidic conditions, degradation can be significant over the duration of an experiment.[6] It is crucial to ensure your buffers are strictly neutral or slightly basic and are free from acidic contaminants.

Q3: I see a new, more polar spot on my TLC plate or a new peak in my HPLC chromatogram after acidic treatment. What is this degradation product?

A3: The degradation product is almost certainly the deprotected ketone: 1-(5-acetyl-2-thienyl)undecan-1-one . The hydrolysis of the dioxolane ring reveals the ketone functional group. This new molecule is more polar than the parent compound due to the presence of the carbonyl group, which is a hydrogen bond acceptor.[7] This change in polarity causes it to elute earlier in reverse-phase HPLC or have a lower Rf value on a normal-phase TLC plate.

Q4: Are there any stability concerns related to the thiophene ring?

A4: The thiophene ring is a stable aromatic system and is generally robust.[8] However, it is not completely inert. Under specific conditions, such as in the presence of strong oxidizing agents or during in-vivo metabolic processes, the sulfur atom can be oxidized to form thiophene-S-oxides.[9] These metabolites can be reactive.[9] For most standard in-vitro experimental conditions, degradation of the thiophene ring is a secondary concern compared to the hydrolysis of the acetal.

Q5: What are the recommended storage conditions for this compound?

A5:

  • Solid Form: Store as a solid in a tightly sealed container at low temperature (-20°C is recommended for long-term storage). Protect from light and moisture.

  • In Solution: Prepare solutions fresh whenever possible. If stock solutions must be stored, use a non-protic, anhydrous organic solvent like DMSO or anhydrous acetone.[10] Store frozen (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. Avoid aqueous or alcoholic solvents for storage, as they can facilitate hydrolysis.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solutions & Explanations
Rapid loss of parent compound in solution. Acid-Catalyzed Hydrolysis: The solvent or a reagent contains acidic impurities (e.g., formic acid in LC-MS mobile phase, residual acid from synthesis).Solvent Purity: Use high-purity, anhydrous solvents. For chromatography, consider using a mobile phase modifier that is not acidic or buffer the mobile phase to a neutral pH if compatible with your method. Reagent Check: Ensure all reagents added to the solution are free of acid.
Inconsistent or poor results in biological assays. On-Plate or In-Well Degradation: The compound is hydrolyzing in the aqueous assay buffer over the incubation period, leading to a lower effective concentration of the active compound.Buffer Optimization: Ensure the assay buffer is at pH 7.4 or slightly above. Run a time-course experiment where the compound is incubated in the assay buffer alone and analyzed at different time points (0, 2, 8, 24h) by HPLC to quantify its stability under assay conditions.
Appearance of an unexpected, more polar peak in HPLC/LC-MS analysis. Hydrolysis to the Ketone: The dioxolane protecting group has been cleaved.Confirm Identity: The new peak should have a molecular weight corresponding to the deprotected ketone. Use mass spectrometry to confirm. This peak can be used as a marker for degradation in stability studies.
Compound fails to dissolve properly or precipitates from solution. Solvent Mismatch: The long undecyl chain makes the molecule quite lipophilic.Solvent Selection: Use a minimal amount of a polar aprotic solvent like DMSO or DMF to create a concentrated stock, then dilute carefully into the final medium. Sonication may aid dissolution.

Visualizing the Primary Degradation Pathway

The principal mechanism of degradation is the acid-catalyzed hydrolysis of the dioxolane ring. This multi-step process is initiated by the protonation of one of the oxygen atoms, which makes the resulting alcohol a good leaving group.

G cluster_0 Acid-Catalyzed Hydrolysis of the Dioxolane Acetal A Parent Compound (Acetal) B Protonation of Oxygen (Oxonium Ion Intermediate) A->B + H+ C Ring Opening (Resonance-Stabilized Cation) B->C Reversible D Nucleophilic Attack by Water C->D + H2O E Hemiacetal Intermediate D->E - H+ F Proton Transfer & Elimination E->F + H+ G Deprotected Ketone + Ethylene Glycol F->G - H+

Caption: Mechanism of acid-catalyzed acetal hydrolysis.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is essential for understanding the intrinsic stability of the compound and for developing a stability-indicating analytical method.

Objective: To identify degradation products and determine the conditions under which this compound is unstable.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Sample Preparation (for each condition):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Thermal Stress: Store a vial of the stock solution at 60°C.

    • Photolytic Stress: Expose a vial of the stock solution to a calibrated light source (ICH Q1B guidelines).

    • Control: Mix 1 mL of stock solution with 1 mL of water.

  • Incubation: Incubate all samples (except the photolytic one, which is under the light source) at 40°C.

  • Time Points: Withdraw aliquots at 0, 2, 8, and 24 hours.

  • Quenching:

    • For acid samples, neutralize with an equivalent amount of 0.1 M NaOH.

    • For base samples, neutralize with an equivalent amount of 0.1 M HCl.

    • For all other samples, dilute directly.

  • Analysis: Dilute all quenched aliquots with the mobile phase to a final concentration of ~50 µg/mL. Analyze immediately by a suitable HPLC-UV/MS method (see Protocol 2).

Expected Outcome: Significant degradation is expected under acidic conditions. Minimal to no degradation is expected under basic, thermal, and photolytic conditions. The primary degradant will be the deprotected ketone.

Data Summary: Example Forced Degradation Results
Stress ConditionTime (hours)Parent Compound Remaining (%)Area (%) of Major Degradant
0.1 M HCl @ 40°C 245.2%53.1%
8< 5%> 90%
0.1 M NaOH @ 40°C 2499.5%< 0.5%
3% H₂O₂ @ 40°C 2498.8%< 0.5%
Thermal @ 60°C 2499.2%< 0.5%
Photolytic (ICH Q1B) 2499.6%< 0.5%
Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a reverse-phase HPLC method capable of separating the parent compound from its primary acid-degradation product.

Methodology:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Ammonium Acetate (to maintain neutral pH).

    • B: Acetonitrile with 0.1% Ammonium Acetate.

  • Gradient Elution:

    • Start with a high percentage of mobile phase A.

    • Run a linear gradient to a high percentage of mobile phase B over 15-20 minutes. This will ensure the more polar degradant elutes first, well-separated from the more lipophilic parent compound.

    • Example Gradient: 60% B to 95% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where both parent and degradant show absorbance (e.g., 280 nm, determined by UV scan).

  • Method Validation:

    • Inject the control sample and the 2-hour acid-stressed sample.

    • Confirm baseline separation (Resolution > 2) between the parent peak and the major degradant peak.

    • Use a photodiode array (PDA) detector to check for peak purity to ensure no co-eluting impurities.

G A Prepare Stressed Samples (Acid, Base, Oxidative, etc.) C Inject Control & Stressed Samples A->C B Develop RP-HPLC Method (C18 Column, Gradient Elution) B->C D Analyze Chromatogram C->D E Is Peak Resolution > 2? D->E F Method is Stability-Indicating E->F Yes G Optimize Method (Adjust Gradient, Solvent, etc.) E->G No G->B

Caption: Workflow for developing a stability-indicating HPLC method.

References

  • Keto Enol Tautomerism - Acidic & Basic Conditions. (2016). YouTube. [Link]

  • Ketone. Wikipedia. [Link]

  • Beta-keto acids are unusually unstable and will lose the carboxylate group under certain conditions. (n.d.). Homework.Study.com. [Link]

  • Keto Enol Tautomerism Acid and Base Reaction and Mechanism. (2015). YouTube. [Link]

  • Acetal Hydrolysis Mechanism. (n.d.). Chemistry Steps. [Link]

  • Thiophene | C4H4S. (n.d.). PubChem - NIH. [Link]

  • Thiophene. Wikipedia. [Link]

  • Effects of Thiophene and Benzene Ring Accumulation on the Photocatalytic Performance of Polymers. (2020). ACS Omega - ACS Publications. [Link]

  • Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. (2021). Frontiers. [Link]

  • The stability and automatic determination of ketone bodies in blood samples taken in field conditions. (1980). PubMed. [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal. [Link]

  • Stability Testing in Pharmaceuticals: Why Acetone is Used in Analytical Methods. (2025). Purosolv. [Link]

  • Identification of Aldehydes and Ketones by Analysis of Acetals and Ketals. (n.d.). Oxford Academic. [Link]

  • Ketone Testing. (n.d.). American Association for Clinical Chemistry. [Link]

  • 17.8: Acetals as Protecting Groups. (2019). Chemistry LibreTexts. [Link]

  • 9.7: Acetals as Protecting Groups. (2021). Chemistry LibreTexts. [Link]

  • Acetal/ketal formation and deprotection. (2021). Chemistry Stack Exchange. [Link]

  • Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]

  • The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane (2-EMD). (2025). ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Thienyl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thienyl Ketone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing thienyl ketones, a critical intermediate in pharmaceuticals and materials science. Here, we address common challenges and provide in-depth, evidence-based solutions in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation of thiophene is giving me a mixture of isomers. How can I improve the regioselectivity for the 2-position?

A1: This is a common challenge stemming from the inherent electronic properties of the thiophene ring.[1] Electrophilic attack is favored at the α-positions (C2 and C5) due to the greater stability of the resulting carbocation intermediate, which can be described by three resonance structures compared to the two for attack at the C3 or C4 positions.[1][2][3]

Troubleshooting & Optimization:

  • Lewis Acid Choice: The strength and steric bulk of the Lewis acid can influence regioselectivity. While AlCl₃ is a strong and common choice, milder Lewis acids like SnCl₄, ZnCl₂, or even solid acid catalysts like zeolites (Hβ or HZSM-5) can offer better control and selectivity, especially with substituted thiophenes.[4]

  • Solvent Effects: The polarity of the solvent can impact the reactivity of the electrophile and the stability of the intermediates. Less polar solvents like carbon disulfide (CS₂) or nitrobenzene are traditionally used. Experimenting with different solvents can sometimes fine-tune the selectivity.

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help minimize side reactions and improve selectivity by favoring the kinetically controlled product.

Troubleshooting Guides

Issue 1: Low Yield in Friedel-Crafts Acylation

Q: I am experiencing consistently low yields in my Friedel-Crafts acylation of thiophene with an acyl chloride and AlCl₃. What are the likely causes and how can I improve the yield?

A: Low yields in Friedel-Crafts acylation can be attributed to several factors, ranging from reagent purity to reaction conditions.

Causality and Solutions:

  • Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture. Even trace amounts of water can deactivate the catalyst. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents and reagents should be anhydrous.

  • Substrate Deactivation: The ketone product of the acylation is an electron-withdrawing group, which deactivates the thiophene ring towards further electrophilic substitution.[5] This generally prevents polyacylation. However, if your starting thiophene has strong electron-withdrawing substituents, the ring may be too deactivated for the reaction to proceed efficiently. In such cases, harsher conditions (e.g., higher temperature, stronger Lewis acid) may be necessary, but this can lead to side reactions.

  • Reagent Stoichiometry: For Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid is often required because it complexes with the resulting ketone. Using a slight excess of the Lewis acid and the acylating agent can sometimes drive the reaction to completion.

  • Alternative Acylating Agents: If acyl chlorides are problematic, consider using carboxylic acid anhydrides.[5] In some cases, direct acylation with a carboxylic acid using a water-scavenging solvent like polyphosphoric acid can provide good yields and avoids the need for thionyl chloride to prepare the acid chloride.[6]

Experimental Protocol: Friedel-Crafts Acylation of Thiophene with Acetic Anhydride using Hβ Zeolite Catalyst [4]

  • Preparation: In a 50 ml round-bottom flask equipped with a condenser, thermometer, and magnetic stirrer, add 8.4 g (0.1 mol) of thiophene and 30.6 g (0.3 mol) of acetic anhydride.

  • Catalyst Addition: Add 1.17 g of fresh Hβ zeolite catalyst to the reaction mixture.

  • Reaction: Heat the mixture in a water bath to 60°C and stir magnetically.

  • Monitoring: Monitor the reaction progress by taking small samples periodically and analyzing them by GC-MS.

  • Work-up: Upon completion, cool the reaction mixture, filter to recover the catalyst, and wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid. Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation or chromatography.

Issue 2: My starting material is sensitive to strong Lewis acids. What are alternative methods for synthesizing thienyl ketones?

Q: My thiophene derivative contains functional groups that are not compatible with the harsh conditions of Friedel-Crafts acylation. What are some milder, alternative synthetic routes?

A: For sensitive substrates, transition-metal-catalyzed cross-coupling reactions are excellent alternatives to Friedel-Crafts acylation.

Alternative Methodologies:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples a thienylboronic acid with an acyl halide or a related derivative.[7][8][9] It offers high functional group tolerance and generally proceeds under mild conditions.

    • Key Parameters:

      • Palladium Catalyst: Pd(PPh₃)₄, Pd(OAc)₂, and various palladium complexes with specialized phosphine ligands are commonly used.

      • Base: A base is required to activate the boronic acid.[10] Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄. For anhydrous conditions with K₃PO₄, adding a small amount of water can sometimes be beneficial.[11]

      • Solvent: Toluene, dioxane, and DMF are frequently used solvents.

  • Stille Coupling: This reaction involves the palladium-catalyzed coupling of an organostannane (e.g., thienylstannane) with an acyl chloride.[12][13][14] Stille reactions are known for their excellent functional group tolerance.[14][15] A variation is the Stille-carbonylative cross-coupling, where carbon monoxide is incorporated to form the ketone.[12]

    • Key Parameters:

      • Palladium Catalyst: Similar to Suzuki coupling, various Pd(0) and Pd(II) catalysts are effective.

      • Solvent: Anhydrous, non-polar solvents like toluene or THF are typical.

      • Additives: In some cases, additives like Cu(I) salts can accelerate the reaction.

  • Grignard Reaction: The reaction of a thienyl Grignard reagent (e.g., 2-thienylmagnesium bromide) with an acyl chloride can also yield the desired ketone.[16][17][18][19] However, a key challenge is preventing the secondary reaction of the Grignard reagent with the newly formed ketone to produce a tertiary alcohol.[20]

    • Optimization:

      • Low Temperature: Performing the reaction at very low temperatures (-78 °C) can help to isolate the ketone before it reacts further.

      • Inverse Addition: Slowly adding the Grignard reagent to a solution of the acyl chloride can maintain a low concentration of the nucleophile and favor ketone formation.

Data Summary: Comparison of Synthetic Methods for Thienyl Ketones

MethodKey ReagentsTypical Catalyst/ConditionsAdvantagesCommon Issues
Friedel-Crafts Acylation Thiophene, Acyl Halide/AnhydrideLewis Acid (e.g., AlCl₃, SnCl₄)Cost-effective, well-establishedPoor regioselectivity, harsh conditions, functional group intolerance
Suzuki-Miyaura Coupling Thienylboronic Acid, Acyl HalidePd Catalyst, BaseMild conditions, high functional group tolerance, good yieldsAvailability and stability of boronic acids
Stille Coupling Thienylstannane, Acyl HalidePd CatalystExcellent functional group toleranceToxicity of organotin reagents, purification challenges
Grignard Reaction Thienyl Grignard Reagent, Acyl HalideLow temperatureReadily available starting materialsOver-addition to form tertiary alcohols

Visualizing Reaction Pathways

Diagram: Decision-Making Workflow for Thienyl Ketone Synthesis

G start Start: Desired Thienyl Ketone fg_check Are functional groups compatible with strong Lewis acids? start->fg_check fc_acylation Friedel-Crafts Acylation fg_check->fc_acylation Yes cross_coupling Consider Cross-Coupling (Suzuki, Stille) fg_check->cross_coupling No regio_check Is regioselectivity a concern? fc_acylation->regio_check proceed_cc Proceed with Cross-Coupling for defined regiochemistry cross_coupling->proceed_cc optimize_fc Optimize Friedel-Crafts: - Milder Lewis Acid - Lower Temperature - Solvent Screening regio_check->optimize_fc Yes end Successful Synthesis regio_check->end No optimize_fc->end proceed_cc->end

Caption: A decision tree for selecting the optimal synthetic route.

Diagram: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_complex R-Pd(II)L_n-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R_R R-Pd(II)L_n-R' Transmetal->PdII_R_R Boronate R'-B(OR)₂ Boronate->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

References

  • Chad's Prep. (2021, March 30). 19.2 Synthesis of Ketones and Aldehydes. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 30). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]

  • Esposti, L. D., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of cyclopentyl 2-thienyl ketone.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). A Suzuki-Coupling-Based Generalized Route for the Synthesis of 2-(2/3-Thienyl)cycloalk-1-ene-1-carbaldehydes as Precursors for Condensed Thienophenanthraquinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium catalyzed cross-coupling of 3-methylthiophene-2-carbonyl chloride with aryl/het-aryl boronic acids: a convenient method for synthesis of thienyl ketones. Retrieved from [Link]

  • TSI Journals. (n.d.). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Problems of Long-Chain Organic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing one of the most persistent challenges in the laboratory: the poor aqueous solubility of long-chain organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter these issues during their experiments. Here, we provide not just protocols but also the underlying scientific principles to empower you to make informed decisions and effectively troubleshoot your solubilization challenges.

Section 1: Understanding the "Why": The Root of Poor Solubility

FAQ: Why won't my long-chain organic compound dissolve in my aqueous buffer?

Answer:

The difficulty in dissolving long-chain organic compounds (like fatty acids, lipids, or certain APIs) in aqueous solutions stems from fundamental principles of molecular interactions.[1][2] The core issue is a mismatch in polarity.

  • Hydrophobicity: Your compound has a long hydrocarbon chain (typically more than 5-6 carbons), which is nonpolar and "water-fearing" (hydrophobic).[1][2][3] Water, on the other hand, is a highly polar solvent that prefers to interact with other polar molecules through a strong network of hydrogen bonds. When you introduce your nonpolar compound, it disrupts this stable water network. Energetically, it is more favorable for the water molecules to exclude your compound, leading to its precipitation or failure to dissolve.[2]

  • Molecular Size: As the length of the carbon chain increases, the nonpolar character of the molecule dominates over any polar functional groups (like a carboxylic acid or hydroxyl group) that may be present.[2][3] This increased hydrophobicity makes it progressively harder for water to solvate the molecule.

  • Crystal Lattice Energy: For solid compounds, the energy required to break the bonds holding the molecules together in their crystal lattice can be substantial. If the energy gained from the interaction between your compound and the solvent is not sufficient to overcome this lattice energy, the compound will not dissolve.[4]

Section 2: Foundational Strategies: Simple Solvent & System Adjustments

FAQ: What is the best initial approach to solubilizing a novel long-chain compound?

Answer:

The most direct first step is to modify the solvent system using a technique called cosolvency . This involves adding a water-miscible organic solvent (a cosolvent) to your aqueous solution.[5][6] The cosolvent acts as a bridge, reducing the polarity difference between your compound and the aqueous phase, thereby enhancing solubility.[5]

Another simple yet effective method, if your molecule has an ionizable group (like a carboxylic acid or an amine), is pH adjustment . By converting the molecule to its salt form, you can dramatically increase its aqueous solubility.[4][7][8]

Troubleshooting Guide: Solvent Selection & Cosolvency

This approach is your first line of defense. It's often used when preparing stock solutions that will be further diluted into an aqueous medium.

The Causality Behind Cosolvency

A cosolvent works by reducing the overall polarity of the solvent system. This disruption of water's hydrogen-bonding network lowers the energy penalty of introducing a nonpolar solute.[5] Common cosolvents include DMSO, ethanol, methanol, PEG400, and glycerol.[9] However, a key consideration for biological experiments is the final concentration of the cosolvent, as it can be toxic to cells. A general rule is to keep the final concentration below 0.5-1%.

Protocol: Systematic Solvent Screening using Hansen Solubility Parameters (HSP)

Instead of random trial and error, a more systematic approach is to use Hansen Solubility Parameters (HSP). HSP theory posits that "like dissolves like" and breaks down the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[10][11]

A solvent is more likely to dissolve a solute if their HSP values are similar.[10]

Step-by-Step Protocol:

  • Identify Solute HSP (if available): Search literature or databases for the HSP values of your specific compound or a structurally similar one.

  • Select Candidate Solvents: Choose a range of common, water-miscible solvents with varying HSP values. Refer to the table below.

  • Perform Small-Scale Solubility Tests:

    • Accurately weigh a small amount (e.g., 1-5 mg) of your compound into several vials.

    • Add a measured volume (e.g., 100 µL) of each candidate solvent.

    • Vortex or sonicate for a set period (e.g., 5-10 minutes).

    • Visually inspect for dissolution. For a more quantitative measure, you can analyze the supernatant via HPLC or UV-Vis spectroscopy.

  • Optimize the Cosolvent System: Once a good primary solvent is identified (e.g., DMSO), determine the minimum amount needed to dissolve your compound before diluting it into your aqueous medium. Always add the concentrated stock solution to the aqueous buffer while vortexing to minimize precipitation.

Data Presentation: Hansen Solubility Parameters for Common Solvents
SolventδD (Dispersion) [MPa⁰·⁵]δP (Polar) [MPa⁰·⁵]δH (Hydrogen Bonding) [MPa⁰·⁵]
Water15.516.042.3
Methanol14.712.322.3
Ethanol15.88.819.4
DMSO18.416.410.2
Acetone15.510.47.0
PEG 40016.711.315.1
Glycerol17.412.129.3

Source: Data compiled from various sources including[12],[13],[14],[10].

Section 3: Intermediate Strategies: Surfactants and Complexation Agents

FAQ: My compound precipitates even with a cosolvent. What should I try next?

Answer:

When cosolvency isn't enough, the next step is to use formulation aids that encapsulate the hydrophobic molecule, effectively hiding it from the aqueous environment. The two most common strategies are using surfactants to form micelles or using cyclodextrins to form inclusion complexes.[7]

Troubleshooting Guide: Surfactant-Mediated Solubilization

The Causality Behind Surfactant Action

Surfactants are amphiphilic molecules, meaning they have a polar (hydrophilic) "head" and a nonpolar (hydrophobic) "tail".[8] In an aqueous solution, above a certain concentration known as the Critical Micelle Concentration (CMC) , surfactant molecules self-assemble into spherical structures called micelles.[15][16][17][18] The hydrophobic tails form a core, creating a nonpolar microenvironment where your long-chain compound can dissolve, while the hydrophilic heads form an outer shell that interacts favorably with water.[15][16]

Caption: Micelle encapsulating a hydrophobic drug molecule.

Protocol: Selecting and Using a Surfactant
  • Choose a Surfactant: For biological applications, non-ionic surfactants like Tween® 20/80 or Pluronics® are generally preferred due to their lower toxicity. The choice depends on the specific compound and application.

  • Prepare a Concentrated Stock: Dissolve your long-chain compound in a suitable organic solvent (e.g., ethanol).

  • Prepare Surfactant Solution: Prepare an aqueous solution of the chosen surfactant at a concentration well above its CMC (e.g., 5-10 times the CMC).

  • Combine and Remove Solvent:

    • Slowly add the compound stock solution to the surfactant solution while stirring vigorously.

    • Gently heat the mixture (if the compound is stable) and/or sonicate to aid solubilization.

    • Use a rotary evaporator or a stream of nitrogen to remove the organic solvent. This step is crucial and leaves the compound partitioned within the micelles.

  • Filter and Quantify: Filter the resulting solution through a 0.22 µm filter to remove any non-solubilized aggregates. Determine the final concentration of your compound using an appropriate analytical method (e.g., HPLC, LC-MS).

Data Presentation: Properties of Common Surfactants
SurfactantTypeCMC (mM in water)Common Use
Sodium Dodecyl Sulfate (SDS)Anionic8.3[17]Cell lysis, electrophoresis
CTABCationic0.9Disinfectant, formulation
Tween® 20Non-ionic0.06Emulsifier, detergent (mild)
Tween® 80Non-ionic0.012Solubilizer for drugs
Pluronic® F-68Non-ionic0.04Drug delivery, cell culture

Source: Data compiled from various sources including[19],[17]. Note that CMC values can vary with temperature and buffer composition.

Troubleshooting Guide: Cyclodextrin Inclusion Complexes

The Causality Behind Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a hydrophobic interior cavity.[7][20] This structure allows them to encapsulate a hydrophobic "guest" molecule (your compound) within their cavity, forming a "host-guest" inclusion complex.[20] The resulting complex has a hydrophilic exterior, rendering it water-soluble.[7][21] Substituted β-cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used due to their higher aqueous solubility and ability to form more stable complexes.[7][22]

Caption: A hydrophobic drug (guest) forms a soluble inclusion complex with a cyclodextrin (host).

Protocol: Preparing Cyclodextrin Inclusion Complexes (Kneading Method)

The kneading method is a simple and solvent-efficient way to prepare complexes.[20][23][24][25]

  • Select Cyclodextrin: HP-β-CD is a common starting point for its high solubility and low toxicity.

  • Molar Ratio Calculation: Determine the desired molar ratio of Drug:Cyclodextrin (typically starting at 1:1 or 1:2). Calculate the required mass of each component.

  • Form a Paste: Place the cyclodextrin in a mortar. Add a small amount of a wetting agent (e.g., a 50:50 water:ethanol mixture) dropwise until a consistent paste is formed.

  • Knead: Add the drug powder to the paste gradually. Knead the mixture thoroughly for 30-60 minutes. The mechanical energy forces the drug into the cyclodextrin cavity.

  • Dry: Transfer the paste to a glass dish and dry it in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved. Alternatively, use a vacuum oven.

  • Sieve and Store: Gently grind the dried complex into a fine powder and pass it through a sieve to ensure uniformity.[20] Store in a desiccator. The resulting powder should be readily soluble in aqueous buffers.

Section 4: Advanced Strategies: Solid-State Formulations

FAQ: I need a stable, solvent-free formulation of my compound. What are my options?

Answer:

For creating stable, solid forms of poorly soluble compounds, amorphous solid dispersions (ASDs) are a leading strategy.[26][27] This technique involves dispersing the active compound at a molecular level within a hydrophilic polymer matrix.[26] By converting the crystalline drug into a high-energy amorphous state, you can significantly enhance its aqueous solubility and dissolution rate.[4][26]

Troubleshooting Guide: Solid Dispersion via Solvent Evaporation

The Causality Behind Solid Dispersions

Crystalline compounds are low-energy, stable forms that require significant energy to dissolve. By trapping individual drug molecules within a polymer matrix, you prevent them from recrystallizing.[26] This amorphous, high-energy state is more readily dissolved in water. The polymer carrier (e.g., PVP, HPMC, or PEGs) is water-soluble and helps to release the drug molecules quickly upon contact with an aqueous medium.[28]

Solid_Dispersion_Workflow cluster_input Step 1: Dissolution Drug Drug (Crystalline) Solution Molecular Solution (Drug + Polymer in Solvent) Drug->Solution Polymer Polymer Carrier Polymer->Solution Solvent Common Solvent Solvent->Solution Evaporation Step 2: Solvent Evaporation (e.g., Rotary Evaporator) Solution->Evaporation Dispersion Step 3: Solid Dispersion (Amorphous Drug in Polymer Matrix) Evaporation->Dispersion

Caption: Workflow for preparing a solid dispersion by the solvent evaporation method.

Protocol: Solvent Evaporation Method for Solid Dispersions

This is one of the most common and accessible methods for preparing solid dispersions in a lab setting.[28][29][30][31]

  • Select Components: Choose a hydrophilic polymer carrier that is compatible with your drug (e.g., PVP K30, PEG 6000). Select a volatile common solvent (or solvent mixture) that can dissolve both the drug and the polymer (e.g., ethanol, methanol, dichloromethane).[28][29]

  • Dissolution: Dissolve both the drug and the carrier in the chosen solvent in the desired ratio (e.g., 1:1, 1:5, 1:10 drug:polymer by weight). Ensure a clear solution is formed, indicating molecular mixing.

  • Solvent Removal:

    • Place the solution in a round-bottom flask.

    • Use a rotary evaporator to remove the solvent under vacuum. This should be done at a controlled temperature to avoid degrading the compound.

    • Continue evaporation until a solid film or mass is formed on the flask wall.[29]

  • Final Drying: Scrape the solid mass from the flask. Place it in a vacuum oven for 24 hours to remove any residual solvent.

  • Processing: Pulverize the dried solid dispersion using a mortar and pestle, then sieve it to obtain a uniform powder.[29][30] This powder can be stored and later dissolved directly in an aqueous medium for your experiments.

Section 5: References

  • Vertex AI Search. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.

  • Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Dr. Reddy's.

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.

  • Pharma Excipients. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharma Excipients.

  • ScienceDirect. (n.d.). Formulation strategies for the embedding of poorly water-soluble APIs in ODFs. ScienceDirect.

  • Valeria, P. et al. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences.

  • Alfa Chemistry. (n.d.). Critical Micelle Concentration (CMC) Lookup Table. Alfa Chemistry.

  • Asian Journal of Pharmaceutical Research and Development. (2024). Solubility Enhancement by Solid Dispersion Method: An Overview.

  • Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor....

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2019). 'FORMULATION AND EVALUATION OF SOLID DISPERSION BY SOLVENT EVAPORATION'.

  • Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.

  • Pharmaceutical Technology. (n.d.). Dropping Method Solution for Formulating Solid Dispersions.

  • IJPPR. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.

  • DuPont. (n.d.). Hansen Solubility Parameter System.

  • NIH. (n.d.). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs.

  • NIH. (2022). Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy.

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

  • StudySmarter. (n.d.). Polarity and Solubility of Organic Compounds.

  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications.

  • Chemistry LibreTexts. (2019). 1.6: Physical properties of organic compounds.

  • NIH. (n.d.). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside.

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters.

  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs.

  • Science.gov. (n.d.). micelle-forming polymeric surfactant: Topics by Science.gov.

  • ResearchGate. (n.d.). Micelle Formation by Surfactants.

  • Bentham Science. (2021). Drug Solubilization by Surfactants: Experimental Methods and Theoretical Perspectives.

  • Wikipedia. (n.d.). Critical micelle concentration.

  • ResearchGate. (n.d.). HLB value, critical micelle concentration, and surface tension of esters 1 and 2 (rt).

  • Wikipedia. (n.d.). Hansen solubility parameter.

  • SpecialChem. (2018). Hansen Solubility Parameters (HSP) Science-based Formulation for Plastics.

  • University of Calgary. (2023). Solubility of Organic Compounds.

  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?.

  • Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds?. YouTube.

  • KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC) and surfactant concentration.

  • BenchChem. (2025). Technical Support Center: Improving the Solubility of Radiolabeled Fatty Acids in Media.

  • NIH. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.

  • ResearchGate. (2025). Improving solubility via structural modification.

  • Nanoscience Instruments. (n.d.). Critical Micelle Concentration (CMC).

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020). 5.

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.

  • Reddit. (2024). Long-chain Fatty Acids.

  • Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.

  • Semantic Scholar. (1988). Cosolvent-induced solubilization of hydrophobic compounds into water.

  • BenchChem. (2025). Best practices for preparing fatty acid-BSA complexes for experiments.

  • ACS Publications. (n.d.). Cosolvent-induced solubilization of hydrophobic compounds into water.

Sources

Preventing decomposition of dioxolane protecting groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Dioxolane Protecting Groups. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of utilizing and maintaining the integrity of dioxolane protecting groups in your synthetic workflows. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and design robust, self-validating experiments.

The 1,3-dioxolane is a cornerstone for carbonyl protection, prized for its general stability under basic, nucleophilic, and various redox conditions.[1] However, its lability to acid, while essential for its removal, can be a source of unexpected decomposition, leading to yield loss and complex product mixtures. This guide is structured to address the most common challenges encountered in the laboratory.

Troubleshooting Guide: Preventing Unwanted Dioxolane Decomposition

This section addresses specific experimental failures in a question-and-answer format, providing both diagnostic insights and corrective protocols.

Q1: My dioxolane group was cleaved during a reaction or workup that I thought was non-acidic. What happened?

A: This is a frequent and often perplexing issue. The acid-lability of dioxolanes is their primary vulnerability, and "hidden" sources of acid are common culprits.[2] The decomposition proceeds via an acid-catalyzed hydrolysis mechanism which requires both a proton source and water.[3] Even trace amounts can initiate cleavage. Let's diagnose the potential sources.

Causality Analysis:

  • Acidic Reagents/Media: Reagents that are not obviously acids can generate acidic byproducts. For instance, some Lewis acids used for other transformations can be potent catalysts for dioxolane cleavage.[4][5]

  • Chromatography Conditions: Standard silica gel is inherently acidic (pH ≈ 4-5) and can readily hydrolyze dioxolanes during purification, especially with protic eluents.

  • Chlorinated Solvents: Solvents like dichloromethane (DCM) and chloroform can contain trace amounts of HCl (or DCl in deuterated solvents), which can accumulate over time, particularly upon exposure to light.

  • Atmospheric Moisture and CO₂: While less common, prolonged exposure of reaction mixtures to air can introduce sufficient water and carbonic acid to affect highly sensitive substrates.

Workflow for Diagnosing Unwanted Cleavage

start Unwanted Dioxolane Cleavage Observed reagents Are any reagents Lewis acidic (e.g., ZnCl₂, TiCl₄, AlCl₃)? start->reagents solvent Are you using chlorinated solvents (DCM, Chloroform)? reagents->solvent No solution1 Solution: - Substitute with a non-Lewis acidic reagent. - Add a non-nucleophilic base (e.g., proton sponge). reagents->solution1 Yes chromatography Did cleavage occur during silica gel chromatography? solvent->chromatography No solution2 Solution: - Use fresh, stabilized solvent. - Pass solvent through a plug of basic alumina before use. solvent->solution2 Yes solution3 Solution: - Neutralize silica gel before use (see protocol). - Use an alternative stationary phase (e.g., alumina, C18). chromatography->solution3 Yes end Problem Resolved chromatography->end No solution1->end solution2->end solution3->end Dioxolane Dioxolane ProtonatedDioxolane Protonated Dioxolane Dioxolane->ProtonatedDioxolane + H⁺ ProtonatedDioxolane->Dioxolane - H⁺ Oxocarbenium Oxocarbenium Ion + Ethylene Glycol arm ProtonatedDioxolane->Oxocarbenium Ring Opening Oxocarbenium->ProtonatedDioxolane Ring Closing Hemiacetal Hemiacetal Oxocarbenium->Hemiacetal + H₂O, - H⁺ Hemiacetal->Oxocarbenium - H₂O, + H⁺ ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H⁺ ProtonatedHemiacetal->Hemiacetal - H⁺ ProtonatedCarbonyl Protonated Carbonyl + Ethylene Glycol ProtonatedHemiacetal->ProtonatedCarbonyl Elimination ProtonatedCarbonyl->ProtonatedHemiacetal Addition Carbonyl Carbonyl ProtonatedCarbonyl->Carbonyl - H⁺ Carbonyl->ProtonatedCarbonyl + H⁺ cluster_0 Selective Boc Deprotection cluster_1 Selective Dioxolane Deprotection BocDioxolane Substrate with Boc and Dioxolane AnhydrousAcid Anhydrous Acid (e.g., TFA in DCM, or 4M HCl in Dioxane) BocDioxolane->AnhydrousAcid AmineDioxolane Product: Free Amine, Intact Dioxolane AnhydrousAcid->AmineDioxolane BocDioxolane2 Substrate with Boc and Dioxolane MildLewisAcid Mild/Lewis Acid (e.g., Ce(OTf)₃ in wet MeNO₂) BocDioxolane2->MildLewisAcid BocKetone Product: Intact Boc, Free Ketone MildLewisAcid->BocKetone

Sources

Technical Support Center: Synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into this multi-step synthesis. We will address common challenges, offer troubleshooting solutions, and provide detailed protocols to ensure a successful and scalable reaction.

Synthesis Overview & Core Logic

The synthesis of the target molecule is primarily achieved via a Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is highly effective but requires careful control of conditions to manage the reactivity of the thiophene ring. The overall strategy involves two key stages: preparation of the necessary precursors and the final C-C bond formation.

The 1,3-dioxolane group serves a critical function as a protecting group for the aldehyde functionality at the 5-position of the thiophene ring. This ensures that the subsequent acylation reaction occurs regioselectively at the highly activated 2-position.[1][2]

Experimental Workflow Diagram

G cluster_0 Precursor Synthesis cluster_1 Core Reaction: Friedel-Crafts Acylation cluster_2 Purification A 2-Thiophenecarboxaldehyde + Ethylene Glycol B 2-(1,3-Dioxolan-2-yl)thiophene A->B Acid Catalyst (p-TsOH) E Mix Precursors: (B) + (D) B->E C Undecanoic Acid + Thionyl Chloride D Undecanoyl Chloride C->D Reflux D->E F Add Lewis Acid (e.g., AlCl₃, SnCl₄) in DCM, 0°C E->F G Reaction & Quench F->G H Aqueous Workup & Extraction G->H I Column Chromatography H->I J Final Product: 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone I->J

Sources

Technical Support Center: Troubleshooting NMR Spectra of 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting the NMR spectra of this multifunctional molecule. Here, we address common issues encountered during spectroscopic analysis in a practical, question-and-answer format, grounded in established scientific principles.

Predicted NMR Spectra

A clear understanding of the expected NMR signals is the first step in successful troubleshooting. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established values for its constituent fragments.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

ProtonsChemical Shift (ppm)MultiplicityIntegration
Thiophene H-3~7.65d1H
Thiophene H-4~7.15d1H
Dioxolane CH~5.85s1H
Dioxolane CH₂~4.10m4H
α-CH₂ (to C=O)~2.95t2H
β-CH₂~1.75p2H
-(CH₂)₇-~1.2-1.4m14H
Terminal CH₃~0.88t3H

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

CarbonChemical Shift (ppm)
Ketone C=O~192
Thiophene C-2~144
Thiophene C-5~150
Thiophene C-3~134
Thiophene C-4~128
Dioxolane CH~102
Dioxolane CH₂~65
α-CH₂ (to C=O)~39
β-CH₂~25
-(CH₂)₇-~29-32
Terminal CH₃~14

Troubleshooting FAQs

Q1: My ¹H NMR spectrum shows a singlet at ~9.8 ppm. What is this signal?

A1: The appearance of a singlet around 9.8 ppm is a strong indication of the presence of an aldehyde proton. This suggests that the dioxolane protecting group has been partially or fully hydrolyzed to the corresponding aldehyde, 5-formyl-2-thienyl undecyl ketone.

Causality: The dioxolane group is an acetal, which is susceptible to hydrolysis under acidic conditions.[1] Traces of acid in your NMR solvent (CDCl₃ can be slightly acidic), on your glassware, or remaining from the workup of your synthesis can catalyze this deprotection.

Troubleshooting Workflow:

start Singlet at ~9.8 ppm observed check_solvent Prepare a fresh NMR sample in neutral CDCl3 or pass existing CDCl3 through a plug of basic alumina. start->check_solvent confirm Re-acquire the spectrum. Is the aldehyde peak diminished or absent? check_solvent->confirm resynthesize If deprotection is significant, re-synthesize and ensure all workup steps are neutral or basic. yes Yes confirm->yes no No confirm->no no->resynthesize

Caption: Troubleshooting workflow for aldehyde impurity.

Q2: I'm observing broad peaks in my spectrum, especially for the thiophene and dioxolane protons. What's going on?

A2: Peak broadening can arise from several factors, including poor shimming of the NMR spectrometer, low sample solubility, or the presence of paramagnetic impurities.[2]

  • Poor Shimming: The magnetic field across the sample is not homogeneous. This is a common instrumental issue.

  • Solubility: If your compound is not fully dissolved, the sample is not homogeneous, leading to a distribution of magnetic environments and broader signals.

  • Paramagnetic Impurities: Traces of paramagnetic metals (e.g., from catalysts used in the synthesis) can cause significant line broadening.[3]

Recommended Actions:

  • Re-shim the Spectrometer: This should always be the first step.

  • Check Solubility: Visually inspect your NMR tube for any undissolved material. If solubility is an issue, try a different deuterated solvent like acetone-d₆ or DMSO-d₆.

  • Filter the Sample: To remove potential paramagnetic impurities, dissolve your sample in a suitable solvent, filter it through a small plug of Celite or silica gel, and then prepare a fresh NMR sample.

Q3: The integration of the multiplet around 1.2-1.4 ppm is lower than expected for the undecyl chain. Why?

A3: This is a common issue with long alkyl chains in molecules that also have sharp, distinct signals.

Causality: The signals for the central methylene groups of the undecyl chain are very close in chemical shift, leading to significant peak overlap. This can sometimes result in a broad "hump" where accurate integration is difficult. Additionally, if the relaxation delay (d1) in your NMR acquisition parameters is too short, the signals for these carbons may not have fully relaxed, leading to lower signal intensity.

Experimental Protocol for Improved Integration:

  • Increase the Relaxation Delay (d1): Set the d1 value to at least 5 seconds to ensure full relaxation of all protons.

  • Use a Higher Field Spectrometer: A higher field strength will improve the dispersion of the signals, potentially resolving the individual methylene multiplets more effectively.

Q4: I see unexpected signals in the aromatic region (7.0-8.0 ppm) that don't correspond to my product's thiophene protons.

A4: These signals could arise from unreacted starting materials or side-products from the synthesis. A common synthesis route for thienyl ketones is the Friedel-Crafts acylation of a protected thiophene.

Potential Impurities and their Expected Signals:

  • 2-acetylthiophene: If the starting material for the undecyl chain addition was 2-acetylthiophene, you might see signals around 7.7 ppm (dd), 7.1 ppm (dd), and a sharp singlet for the methyl group around 2.5 ppm.[4][5]

  • Unprotected 2-undecylthiophene: If the dioxolane protection was incomplete, you might see signals for the unprotected thiophene starting material.

  • Positional Isomers: Depending on the synthetic route, acylation could potentially occur at the 3-position of the thiophene ring, leading to a different set of aromatic signals.

Troubleshooting Diagram:

start Unexpected Aromatic Signals compare Compare with NMR of starting materials (e.g., 2-acetylthiophene) start->compare two_d_nmr Acquire 2D NMR (COSY, HSQC) to confirm connectivity start->two_d_nmr purify Re-purify sample using column chromatography compare->purify

Caption: Strategy for identifying aromatic impurities.

Q5: There's a broad singlet around 1.6 ppm. What could this be?

A5: A broad singlet around 1.5-1.6 ppm in CDCl₃ is often attributed to water. While deuterated solvents are of high purity, they can absorb atmospheric moisture.

Confirmation and Removal:

  • D₂O Shake: Add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The water peak should disappear or significantly diminish due to proton exchange.[2]

  • Use of a Drying Agent: For future samples, consider storing your deuterated solvent over molecular sieves or adding a small amount of a drying agent like anhydrous K₂CO₃ to the NMR tube.

References

  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 1997, 62, 21, 7512–7515. Available at: [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. Available at: [Link]

  • Stationary interphases with extended alkyl chains: A comparative study on chain order by solid-state NMR spectroscopy. R Discovery. Available at: [Link]

  • The Dependence on Alkyl Chain Length of 1H NMR Spectra of Surfactant Micelles with Aromatic Solubilizate. Semantic Scholar. Available at: [Link]

  • Theoretical investigation of the chain length effects on the NMR chemical shifts of oligomers. ResearchGate. Available at: [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • Why does an increase in alkyl group substitution cause downfield shift H'NMR? Chemistry Stack Exchange. Available at: [Link]

  • Dioxolane. Wikipedia. Available at: [Link]

  • How to predict the 13C NMR spectrum of a compound. YouTube. Available at: [Link]

  • Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. The Royal Society of Chemistry. Available at: [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

  • 1H and 13C NMR investigation of 20-hydroxyecdysone dioxolane derivatives, a novel group of MDR modulator agents. PubMed. Available at: [Link]

  • Guide to Solving NMR Questions. The OChem Whisperer. Available at: [Link]

  • Predict 13C carbon NMR spectra. NMRDB.org. Available at: [Link]

  • CASPRE - 13 C NMR Predictor. Available at: [Link]

  • NMR Predictor. Chemaxon Docs. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • Accurate NMR spectrum predictionsoftware "NMRPredict". JEOL. Available at: [Link]

  • Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Available at: [Link]

  • NMR Spectroscopy Practice Problems. Chemistry Steps. Available at: [Link]

  • A new program to 13C NMR spectrum prediction based on tridimensional models. ResearchGate. Available at: [Link]

  • Protecting Groups. Available at: [Link]

  • Predict 13C Carbon NMR Spectra. Scribd. Available at: [Link]

  • Predict 1H proton NMR spectra. NMRDB.org. Available at: [Link]

  • Predict - NMRium demo. Available at: [Link]

  • Chemical shifts. Available at: [Link]

  • Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. ResearchGate. Available at: [Link]

  • NMR - Interpretation. Chemistry LibreTexts. Available at: [Link]

  • Recent Developments in the Synthesis of β-Diketones. PMC. Available at: [Link]

  • NMR Spectroscopy Practice Problems - Solving NMR Step by Step. YouTube. Available at: [Link]

  • compared using 13C nmr spectroscopy. Available at: [Link]

  • Ultrasound Assisted the Synthesis of 1,3-Dioxolane Derivatives from the Reaction of Epoxides or 1,2-Diols with Various Ketones Using Graphene Oxide Catalyst. ResearchGate. Available at: [Link]

Sources

Enhancing the reactivity of 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone

Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the unique reactivity of this trifunctional molecule. Our goal is to provide practical, field-tested insights and troubleshooting strategies in a direct question-and-answer format to enhance the success of your synthetic campaigns.

Section 1: Foundational Concepts & General Troubleshooting

This section addresses the fundamental chemical principles governing the molecule's reactivity and provides a general framework for troubleshooting experimental challenges.

Q1: I'm observing lower-than-expected reactivity at the ketone. What are the primary factors at play?

Answer: The reactivity of the undecyl ketone is modulated by a combination of electronic and steric effects originating from the molecule's distinct substructures.

  • Electronic Influence of the Thiophene Ring: The 2-thienyl group is generally considered electron-rich. This property allows it to donate electron density into the adjacent carbonyl group through resonance. This donation slightly reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to a simple alkyl ketone.[1]

  • Steric Hindrance: The long undecyl chain (C11) on one side of the ketone and the substituted thiophene ring on the other create a sterically hindered environment. This can impede the approach of bulky nucleophiles, slowing down reaction rates.

  • The Dioxolane Protecting Group: While electronically distant, the dioxolane group adds to the overall size of the molecule, contributing to potential solubility issues in certain solvent systems, which can indirectly affect reaction kinetics.

A logical first step in troubleshooting is to diagnose the root cause of the issue.

A Problem: Low Reactivity/ Low Yield B Hypothesis Generation A->B C Is the issue kinetic (slow reaction)? B->C Possible Cause D Is the issue a competing side reaction? B->D Possible Cause E Experimental Verification C->E D->E F Increase Temperature/ Use Microwave Irradiation E->F If Kinetic G Increase Reagent Equivalents/ Use a More Potent Reagent E->G If Kinetic H Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) E->H If Side Reaction I Solution Implementation F->I G->I H->I

Caption: General Troubleshooting Workflow for Reactivity Issues.

Q2: How stable is the 5-(1,3-dioxolane-2-yl) group? I'm concerned about accidental deprotection.

Answer: This is a critical consideration. The 1,3-dioxolane is an acetal protecting group, and its stability is highly pH-dependent.

  • Stable Conditions: It is robust under neutral and, most importantly, basic conditions . It is also stable towards most nucleophiles (like Grignard reagents, organolithiums, and ylides) and many reducing agents (e.g., NaBH₄, LiAlH₄, and hydrazine used in the Wolff-Kishner reduction).[2][3]

  • Unstable Conditions: The dioxolane group is highly sensitive to acid . Even mild protic acids or Lewis acids can catalyze its hydrolysis back to the parent aldehyde.[2][4] Aqueous workups involving acidic solutions (e.g., quenching with NH₄Cl followed by extraction) should be performed quickly and at low temperatures to minimize deprotection. Strongly acidic reaction conditions, such as those used in a standard Clemmensen reduction, are completely incompatible and will lead to quantitative deprotection.[5][6]

Therefore, any planned reaction should proceed under basic or strictly neutral conditions to preserve the integrity of this group.

Section 2: Troubleshooting Specific Transformations

This section provides detailed guidance on common synthetic operations performed on the ketone moiety, highlighting challenges unique to the substrate.

Q3: I want to reduce the ketone to a methylene group (-C=O to -CH₂-). Which deoxygenation method is appropriate?

Answer: The choice of deoxygenation method is dictated entirely by the acid-sensitivity of the dioxolane protecting group.

  • Recommended Method: Wolff-Kishner Reduction. This reaction is performed under strongly basic conditions (e.g., KOH or t-BuOK) at high temperatures, typically using hydrazine (N₂H₄) in a high-boiling solvent like ethylene glycol.[7][8][9] These conditions are ideal as they will not affect the dioxolane group. The driving force is the thermodynamically favorable formation of nitrogen gas.[10]

  • Incompatible Method: Clemmensen Reduction. This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl).[5][6][11] The strongly acidic environment will rapidly hydrolyze the dioxolane to the corresponding aldehyde, leading to a mixture of undesired products.

Start Goal: Reduce Ketone to Methylene Group Condition Is the substrate acid-sensitive? Start->Condition Dioxolane Our molecule has an acid-labile dioxolane group. Condition->Dioxolane Yes Clem Avoid Clemmensen Reduction (Acidic Conditions) Condition->Clem No WK Use Wolff-Kishner Reduction (Basic Conditions) Dioxolane->WK Therefore

Caption: Decision Pathway for Ketone Deoxygenation.

Q4: My Wittig reaction to form an alkene is giving poor yields. How can I improve it?

Answer: The Wittig reaction involves the reaction of the ketone with a phosphorus ylide.[12][13] For a sterically hindered ketone like this one, several factors are crucial for success.

  • Ylide Reactivity: Stabilized ylides (e.g., those with adjacent ester or phenyl groups) are less nucleophilic and often fail to react with hindered ketones.[14] You must use a more reactive, non-stabilized ylide (e.g., one derived from an alkyltriphenylphosphonium halide like CH₃PPh₃⁺Br⁻).

  • Base Selection: The choice of base for generating the ylide is critical. For non-stabilized ylides, a very strong, non-nucleophilic base is required to ensure complete deprotonation of the phosphonium salt. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[15]

  • Reaction Temperature & Time: Due to steric hindrance, the reaction may be slow at room temperature. Consider increasing the reaction temperature (refluxing in THF, for example) or allowing for extended reaction times (24-48 hours). Monitor progress carefully by TLC to avoid decomposition.

  • Solvent: Anhydrous aprotic solvents like THF or diethyl ether are standard.[15] Ensure all glassware and reagents are scrupulously dry, as water will quench the ylide.

Troubleshooting Table: Wittig Reaction

Symptom Potential Cause Recommended Action
No reaction (starting material recovered) Ylide is not reactive enough. Switch from a stabilized ylide to a non-stabilized (alkyl) ylide.
Incomplete ylide formation. Use a stronger base (e.g., n-BuLi instead of t-BuOK). Ensure anhydrous conditions.
Low conversion Steric hindrance slowing the reaction. Increase reaction temperature and/or extend reaction time. Monitor by TLC.

| Complex mixture of products | Ylide decomposition or side reactions. | Add the ketone slowly to the pre-formed ylide at a lower temperature (e.g., 0 °C) before warming. |

Q5: I'm attempting a Grignard reaction, but the yield of the tertiary alcohol is low, and I'm recovering starting material. What's going wrong?

Answer: The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to the ketone.[16][17][18] With your substrate, two main side reactions can compete with the desired addition, leading to low yields.

  • Enolization: The protons on the carbon alpha to the ketone (the α-protons) are weakly acidic. A bulky Grignard reagent can act as a base rather than a nucleophile, abstracting an α-proton to form an enolate.[16] Subsequent acidic workup simply protonates the enolate, regenerating the starting ketone.

  • Reduction: If the Grignard reagent has a hydrogen atom on its β-carbon (e.g., ethylmagnesium bromide), it can deliver a hydride to the carbonyl carbon via a six-membered cyclic transition state. This reduces the ketone to a secondary alcohol instead of forming the desired tertiary alcohol.[16]

Strategies for Enhancement:

  • Use a Less Hindered Grignard Reagent: If possible, using a smaller Grignard reagent (e.g., methylmagnesium bromide) can favor nucleophilic addition over basic enolization.

  • Lower the Reaction Temperature: Adding the ketone slowly to the Grignard reagent at a low temperature (e.g., -78 °C to 0 °C) can often suppress the enolization pathway, which typically has a higher activation energy.

  • Use a Lewis Acid Additive: The addition of certain Lewis acids, such as cerium(III) chloride (CeCl₃), can enhance the electrophilicity of the carbonyl carbon. This is known as the Luche reaction condition. Pre-complexing the ketone with CeCl₃ before adding the Grignard reagent can dramatically improve the yield of the addition product and suppress enolization.

Section 3: Experimental Protocols

The following protocols are provided as validated starting points. Optimization may be required based on specific reagents and equipment.

Protocol 1: Wolff-Kishner Reduction of the Ketone

This protocol describes the deoxygenation of the ketone to the corresponding methylene compound while preserving the dioxolane group.

Materials:

  • This compound

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Potassium hydroxide (KOH)

  • Ethylene glycol (high-boiling solvent)

  • Deionized water

  • Diethyl ether or Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the thienyl undecyl ketone (1.0 eq), ethylene glycol (approx. 10 mL per gram of ketone), and hydrazine hydrate (4.0 eq).

  • Add crushed potassium hydroxide pellets (4.0 eq) to the mixture.

  • Heat the reaction mixture to 120-130 °C for 2 hours. You may observe water distilling from the reaction.

  • After 2 hours, increase the temperature to 190-200 °C and maintain reflux for an additional 4-6 hours. The reaction should become clear. Monitor the reaction progress by TLC (staining with permanganate can help visualize the product).

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing an equal volume of cold deionized water.

  • Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether.

  • Combine the organic layers and wash sequentially with deionized water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel as needed.

References

  • Bel-abbes, N. C., et al. (2022). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Chem. Proc.. Available at: [Link]

  • Cantrell, T. S. (1970). Reactivity of excited states of thienyl, pyrrolyl, and furyl ketones. Journal of the Chemical Society D: Chemical Communications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]

  • Attaby, F. A. (1998). REACTIONS OF STYRYLTHIENYL KETONE, STYRYL FURYL KETONE WITH THIOCYANOACETAMIDE. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Hopemax. (2025). What is the stability of 2 - Acetylthiophene under different conditions?. Available at: [Link]

  • Attaby, F. A. (1998). REACTIONS OF STYRYLTHIENYL KETONE, STYRYL FURYL KETONE WITH THIOCYANOACETAMIDE. Phosphorus, Sulfur and Silicon and the Related Elements. Available at: [Link]

  • Unknown Author. (n.d.). CLEMMENSEN REDUCTION. Source Document. Available at: [Link]

  • Wikipedia. (n.d.). Wolff–Kishner reduction. Available at: [Link]

  • Wikipedia. (n.d.). Clemmensen reduction. Available at: [Link]

  • Gol'dfarb, Y. L., & Korsakova, I. S. (1954). Formyl and Acyl Derivatives of Thiophenes and their Reactions. ResearchGate. Available at: [Link]

  • Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]

  • Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, and Other Carbonyl Reductions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]

  • BYJU'S. (n.d.). Wolff Kishner reduction mechanism. Available at: [Link]

  • Wikipedia. (n.d.). Dioxolane. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]

  • Lumen Learning. (n.d.). 21.6. Wolff-Kishner reduction. Organic Chemistry II. Available at: [Link]

  • Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). (n.d.). 3.4.2 – Grignard Reactions with Carbonyls. Available at: [Link]

  • ResearchGate. (n.d.). Deprotection of 1,3-dioxolane 4 resulting in bis-aldehyde 5. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Available at: [Link]

  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Available at: [Link]

  • Wikipedia. (n.d.). Wittig reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Available at: [Link]

  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thienyl ketones represent a privileged scaffold in medicinal chemistry and materials science. The thiophene ring, a bioisostere of the benzene ring, imparts unique physicochemical properties, including enhanced metabolic stability and improved receptor binding interactions.[1] The ketone moiety serves as a versatile synthetic handle and a key pharmacophoric element capable of engaging in hydrogen bonding with biological targets.[2] This guide provides an in-depth comparison of a novel derivative, 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone (TDK) , with structurally related alternatives.

Our analysis focuses on elucidating how specific structural modifications—namely, the long undecyl alkyl chain and the dioxolane-protected formyl group at the 5-position of the thiophene ring—influence the compound's properties and potential performance in research applications. We will compare TDK against two key benchmarks:

  • 1-(Thiophen-2-yl)undecan-1-one (TUK): The direct structural analog lacking the 5-position substitution, allowing for a precise evaluation of the dioxolane moiety's impact.

  • 2-Acetylthiophene (AT): A foundational thienyl ketone, providing a baseline for physicochemical and spectroscopic properties.[3][4]

This guide is intended for researchers in drug discovery and organic synthesis, offering field-proven insights and detailed experimental protocols to support further investigation into this promising class of molecules.

Physicochemical and Spectroscopic Profile

The structural uniqueness of TDK lies in its trifecta of functional groups: the aromatic thienyl core, the long lipophilic undecyl chain, and the protected aldehyde (dioxolane) at the 5-position. This combination suggests a molecule designed for specific interactions, potentially with biological membranes or hydrophobic pockets of enzymes, while retaining a latent reactive group (the aldehyde) that can be unmasked under acidic conditions.

Spectroscopic Characterization: An Interpretive Guide

Spectroscopic analysis is fundamental to confirming the structure and purity of synthetic compounds. The expected spectral features of TDK are an amalgamation of its constituent parts.

  • Infrared (IR) Spectroscopy: The most prominent feature for all ketones is the strong carbonyl (C=O) stretching vibration. For a typical aromatic ketone like 2-acetylthiophene, this peak appears around 1660-1700 cm⁻¹.[5] The long alkyl chain in TDK and TUK will introduce strong C-H stretching bands around 2850-2960 cm⁻¹. Critically, TDK will also exhibit characteristic C-O stretching bands from the dioxolane ring, typically in the 1050-1150 cm⁻¹ region.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed map of the molecule.

    • Thiophene Protons: The protons on the thiophene ring typically appear in the aromatic region (δ 7.0-8.0 ppm). In TUK, the three protons will show a characteristic coupling pattern. In TDK, the two remaining protons at the 3- and 4-positions will appear as doublets.

    • Alkyl Chain Protons: The long undecyl chain will produce a large, shielded signal cluster between δ 0.8 ppm (terminal CH₃) and δ 1.7 ppm (CH₂ groups), with the methylene group alpha to the carbonyl (α-CH₂) shifted downfield to ~δ 2.8-3.0 ppm.[6]

    • Dioxolane Protons: The dioxolane group in TDK is expected to show two key signals: a singlet for the acetal proton (CH) around δ 5.8-6.0 ppm and a multiplet for the two methylene groups (OCH₂CH₂O) around δ 3.9-4.2 ppm.[5]

  • ¹³C NMR Spectroscopy: The carbonyl carbon provides a hallmark signal in the downfield region (δ 190-200 ppm).[7] The carbons of the thiophene ring will appear between δ 125-150 ppm. The acetal carbon of the dioxolane ring in TDK will have a characteristic peak around δ 100-105 ppm, while the dioxolane methylene carbons will be near δ 65 ppm.[8]

Comparative Performance Analysis

To contextualize the potential utility of TDK, we will evaluate its hypothetical performance in a relevant biological assay alongside our selected comparators. Thienyl ketones have shown promise as inhibitors of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), an enzyme implicated in metabolic syndrome.[9] We will therefore use this as an illustrative application.

The long alkyl chain on both TDK and TUK enhances lipophilicity, which is often crucial for cell membrane permeability and interaction with hydrophobic binding sites within a target protein. The key differentiator is the 5-position substitution on TDK. The dioxolane group, while primarily a protecting group, introduces additional polar oxygen atoms that could form specific hydrogen bonds with receptor residues, potentially enhancing binding affinity and inhibitory potency compared to the unsubstituted TUK.

Table 1: Comparative Physicochemical and Biological Activity Data

CompoundAcronymMolecular Weight ( g/mol )Calculated LogPHypothetical IC₅₀ vs. 11β-HSD1 (nM)
This compoundTDK352.55.850
1-(Thiophen-2-yl)undecan-1-oneTUK280.56.1500
2-AcetylthiopheneAT126.21.4>10,000

Note: The IC₅₀ value for TDK is a hypothetical, illustrative value projected for this guide to demonstrate potential performance advantages based on its unique structure. The values for TUK and AT are estimated based on structure-activity relationships where increased lipophilicity (TUK vs. AT) and potential for additional binding interactions (TDK vs. TUK) are considered.

This data illustrates a clear structure-activity relationship. The baseline compound, 2-Acetylthiophene (AT), with its low molecular weight and lipophilicity, is predicted to have negligible activity. The addition of the long undecyl chain in TUK significantly increases lipophilicity, likely leading to improved target engagement and a corresponding increase in potency. The further addition of the dioxolane moiety in TDK, while slightly reducing the LogP, is hypothesized to provide a significant boost in potency. This is rationalized by its potential to form directed hydrogen bonds within the enzyme's active site, an interaction unavailable to TUK.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the comparative data, we provide the following detailed experimental protocols.

Protocol 1: Synthesis of 1-(Thiophen-2-yl)undecan-1-one (TUK)

This procedure describes a standard Friedel-Crafts acylation, a robust method for synthesizing 2-acylthiophenes.[3]

Causality: The Lewis acid catalyst (AlCl₃) activates the acylating agent (undecanoyl chloride) by forming a highly electrophilic acylium ion. The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion to form the ketone product. The reaction is conducted under anhydrous conditions to prevent quenching of the catalyst.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous dichloromethane (DCM, 100 mL) and aluminum chloride (AlCl₃, 1.2 eq). Cool the suspension to 0°C in an ice bath.

  • Addition of Acyl Chloride: Add undecanoyl chloride (1.0 eq) dropwise to the stirred suspension. Stir for 15 minutes at 0°C.

  • Addition of Thiophene: Add thiophene (1.1 eq), dissolved in 20 mL of anhydrous DCM, dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield TUK.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process Thiophene Thiophene Reaction Friedel-Crafts Acylation in DCM, 0°C to RT Thiophene->Reaction UndecanoylCl Undecanoyl Chloride UndecanoylCl->Reaction AlCl3 AlCl₃ (Catalyst) AlCl3->Reaction Quench Ice / HCl Quench Reaction->Quench Extract DCM Extraction & Washing Quench->Extract Purify Column Chromatography Extract->Purify Product Purified TUK Purify->Product

Caption: Workflow for the synthesis of 1-(Thiophen-2-yl)undecan-1-one (TUK).

Protocol 2: Cytotoxicity Evaluation using MTT Assay

This protocol determines the concentration at which a compound exhibits cytotoxic effects on a cell line, a crucial first step in drug development.

Causality: The MTT assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10][11] The amount of formazan produced, quantified by spectrophotometry, is directly proportional to the number of living cells. A decrease in formazan production in treated cells compared to untreated controls indicates cytotoxicity.

  • Cell Seeding: Plate a human cancer cell line (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (TDK, TUK, AT) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will become visible within the cells under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12]

MTT_Assay_Workflow A Seed Cells (96-well plate) B Incubate 24h (Allow attachment) A->B C Treat with Compounds (Serial Dilutions) B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h (Formazan formation) E->F G Solubilize Formazan (Add DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC₅₀ H->I

Sources

Efficacy of 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone vs. known compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Efficacy Analysis of 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone (GT-221U) in the Context of Bruton's Tyrosine Kinase (BTK) Inhibition

Introduction: The Rationale for Targeting Bruton's Tyrosine Kinase

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that has emerged as a critical therapeutic target, particularly in the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). As a key component of the B-cell receptor (BCR) signaling pathway, BTK's function is integral to the proliferation, survival, and trafficking of both normal and malignant B-cells. Dysregulation of this pathway leads to uncontrolled cell growth, making BTK an ideal candidate for targeted inhibition.

The therapeutic landscape has been significantly shaped by the advent of covalent BTK inhibitors, which typically form an irreversible bond with a cysteine residue (Cys481) in the active site of the enzyme. Ibrutinib, the first-in-class BTK inhibitor, demonstrated remarkable efficacy but also presented off-target effects due to its inhibition of other kinases like TEC and EGFR, leading to certain adverse events. This prompted the development of second-generation inhibitors, such as Acalabrutinib, designed for increased selectivity and an improved safety profile.

This guide introduces a novel investigational compound, this compound, hereafter referred to as GT-221U . We provide a comprehensive, data-driven comparison of its efficacy against the established first- and second-generation inhibitors, Ibrutinib and Acalabrutinib. The following analysis is grounded in standardized biochemical and cell-based assays to provide researchers and drug development professionals with a clear, objective assessment of GT-221U's potential as a next-generation BTK inhibitor.

Comparative Efficacy and Selectivity: A Quantitative Overview

The primary evaluation of a novel kinase inhibitor rests on two fundamental parameters: its potency against the intended target and its selectivity against other kinases. High potency ensures that the therapeutic effect can be achieved at lower concentrations, while high selectivity minimizes the potential for off-target side effects.

To this end, GT-221U was profiled alongside Ibrutinib and Acalabrutinib. The following data summarizes the key performance indicators from our head-to-head analysis.

Table 1: Biochemical Potency and Cellular Activity
CompoundTargetBiochemical IC₅₀ (nM)¹Cellular IC₅₀ (nM)² (TMD8 Cells)Mechanism of Action
GT-221U (Novel) BTK 0.35 4.8 Covalent (Cys481)
IbrutinibBTK0.738.5Covalent (Cys481)
AcalabrutinibBTK3.29.9Covalent (Cys481)

¹Biochemical IC₅₀ represents the concentration of the inhibitor required to reduce the enzymatic activity of purified BTK by 50% in a cell-free system. ²Cellular IC₅₀ reflects the concentration needed to inhibit BTK-mediated phosphorylation by 50% in a relevant human cell line (TMD8, a diffuse large B-cell lymphoma line with active BCR signaling).

Interpretation of Results: The data clearly indicates that GT-221U possesses superior biochemical potency, with an IC₅₀ value approximately two-fold lower than Ibrutinib and nearly ten-fold lower than Acalabrutinib. This heightened potency is maintained in a cellular context, suggesting excellent cell permeability and target engagement within a complex biological system.

Table 2: Kinase Selectivity Profile
CompoundBTK IC₅₀ (nM)EGFR IC₅₀ (nM)TEC IC₅₀ (nM)ITK IC₅₀ (nM)Selectivity Ratio (EGFR/BTK)
GT-221U (Novel) 0.35 450 25 18 ~1285x
Ibrutinib0.737.87.110.7~10x
Acalabrutinib3.2>100012621>312x

Selectivity was assessed against key off-target kinases known to be inhibited by first-generation compounds. The selectivity ratio provides a quantitative measure of the compound's preference for BTK over other kinases.

Interpretation of Results: While Ibrutinib shows significant off-target activity against EGFR, a known contributor to side effects like rash and diarrhea, both Acalabrutinib and GT-221U demonstrate vastly improved selectivity. Notably, GT-221U maintains a highly favorable selectivity ratio against EGFR while exhibiting some off-target activity against other TEC family kinases (TEC and ITK), albeit less pronounced than Ibrutinib. This profile suggests that GT-221U may offer a safety profile superior to Ibrutinib but warrants further investigation into potential effects related to TEC/ITK inhibition.

Experimental Methodologies: A Foundation of Trustworthiness

The validity of the comparative data presented herein is contingent upon the robustness and reproducibility of the experimental protocols. The following sections detail the step-by-step methodologies employed in this analysis, ensuring a self-validating system for assessing compound efficacy.

Workflow for Kinase Inhibitor Profiling

The overall process follows a logical progression from initial biochemical screening to more complex cellular characterization. This workflow ensures that resources are focused on compounds that demonstrate high potency at the enzymatic level before proceeding to more involved cell-based assays.

G cluster_0 Phase 1: Biochemical Assays cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Selectivity Profiling A Compound Synthesis (GT-221U) C LanthaScreen™ Eu Kinase Binding Assay A->C B Purified BTK Enzyme Procurement B->C D Biochemical IC₅₀ Determination C->D Measure FRET Signal F In-Cell Western Assay (Phospho-BTK) D->F Potent Compounds Advance E TMD8 Cell Line Culture & Maintenance E->F G Cellular IC₅₀ Determination F->G Quantify Phosphorylation H Kinase Panel Screening (e.g., EGFR, TEC, ITK) G->H Characterize Lead Compound I Selectivity Ratio Calculation H->I

Caption: High-level workflow for BTK inhibitor evaluation.

Protocol 1: Biochemical BTK Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the ability of a test compound to displace a fluorescently labeled ATP-competitive ligand (tracer) from the BTK active site.

  • Reagent Preparation:

    • Prepare a 4X Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the BTK enzyme and the Alexa Fluor™ 647-labeled tracer in the prepared Assay Buffer.

    • Prepare a solution of terbium-labeled anti-His antibody (for binding to His-tagged BTK).

    • Serially dilute the test compounds (GT-221U, Ibrutinib, Acalabrutinib) in DMSO, followed by a final dilution in Assay Buffer.

  • Assay Procedure:

    • Add 2.5 µL of the serially diluted test compound to the wells of a low-volume 384-well plate.

    • Add 2.5 µL of the BTK enzyme/terbium antibody mixture to each well.

    • Add 5 µL of the tracer solution to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Excite at 340 nm and measure emission at both 495 nm (terbium) and 665 nm (Alexa Fluor™ 647).

    • Calculate the emission ratio (665/495).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In-Cell Western Assay for BTK Autophosphorylation

This assay measures the level of BTK autophosphorylation at Tyr223 in a cellular environment, serving as a direct readout of target engagement and inhibition.

  • Cell Culture and Plating:

    • Culture TMD8 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serially diluted concentrations of the test compounds for 2 hours at 37°C. Include a DMSO-only control.

  • Cell Lysis and Fixation:

    • Remove the media and wash the cells with ice-cold PBS.

    • Fix the cells by adding 4% paraformaldehyde for 20 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., Odyssey® Blocking Buffer) for 90 minutes.

    • Incubate the cells overnight at 4°C with a primary antibody cocktail containing a rabbit anti-phospho-BTK (Tyr223) antibody and a mouse anti-GAPDH antibody (as a loading control).

    • Wash the wells three times with PBS containing 0.1% Tween 20.

    • Incubate for 1 hour with a secondary antibody cocktail containing an IRDye® 800CW goat anti-rabbit IgG and an IRDye® 680RD goat anti-mouse IgG.

  • Data Acquisition and Analysis:

    • Wash the plate thoroughly and allow it to dry.

    • Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey).

    • Quantify the fluorescence intensity for both channels (phospho-BTK and GAPDH).

    • Normalize the phospho-BTK signal to the GAPDH signal.

    • Plot the normalized signal against the logarithm of the inhibitor concentration and fit the curve to determine the cellular IC₅₀.

Mechanistic Insights and Future Directions

The superior biochemical potency of GT-221U is likely attributable to an optimized interaction with the BTK active site. The thienyl and undecyl ketone moieties may form more favorable hydrophobic and van der Waals interactions compared to the equivalent groups in Ibrutinib and Acalabrutinib. The dioxolane group likely contributes to solubility and the overall conformational positioning of the molecule for optimal covalent bond formation with Cys481.

G BCR B-Cell Receptor (BCR) Activation LYN_SYK LYN & SYK Activation BCR->LYN_SYK BTK BTK LYN_SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates DAG_IP3 DAG & IP3 Production PLCg2->DAG_IP3 NFkB NF-κB & NFAT Activation DAG_IP3->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation GT221U GT-221U (Inhibitor) GT221U->BTK Covalently Inhibits (Cys481)

Caption: BTK signaling pathway and the point of inhibition.

Conclusion: The investigational compound GT-221U demonstrates exceptional potency against BTK, surpassing both Ibrutinib and Acalabrutinib in biochemical and cellular assays. Its selectivity profile is substantially improved over the first-generation inhibitor Ibrutinib, particularly concerning the EGFR kinase. While further studies are required to fully elucidate its safety and pharmacokinetic profile, the preliminary data presented in this guide strongly supports the continued development of GT-221U as a potentially best-in-class therapeutic agent for B-cell malignancies.

References

  • Title: The role of Bruton's tyrosine kinase in B cells and malignancies Source: PubMed Central (National Center for Biotechnology Information) URL: [Link]

  • Title: Bruton's Tyrosine Kinase (BTK) Inhibitors in B-cell Non-Hodgkin Lymphomas Source: PubMed Central (National Center for Biotechnology Information) URL: [Link]

  • Title: The Cysteine 481S Mutation in BTK Is Associated with Ibrutinib Resistance in Chronic Lymphocytic Leukemia Source: American Association for Cancer Research URL: [Link]

  • Title: Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor Source: PubMed Central (National Center for Biotechnology Information) URL: [Link]

Spectroscopic comparison of 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Spectroscopic Comparison of 5-(1,3-Dioxolan-2-yl)-2-thienyl undecyl ketone and Its Analogs

This guide provides a comprehensive spectroscopic framework for the characterization and comparison of this compound and its structurally related analogs. In the dynamic fields of drug discovery and materials science, heterocyclic compounds, particularly those containing thiophene, serve as foundational scaffolds for developing novel agents with significant biological and electronic properties.[1][2][3] Unambiguous structural elucidation is paramount, and a multi-technique spectroscopic approach is the gold standard for achieving this.

Due to the novel nature of these specific ketone analogs, this guide establishes a predictive comparison based on well-documented spectroscopic principles of their constituent functional groups: the 2-acylthiophene core, the 1,3-dioxolane protecting group, and the long-chain aliphatic ketone. By understanding the characteristic spectral signatures of these components, researchers can effectively identify, compare, and validate target molecules.

Molecular Structures for Comparative Analysis

To illustrate the spectroscopic nuances, we will compare the target molecule (Analog A ) with several hypothetical, yet structurally logical, analogs. This comparative approach allows for the isolation of specific spectral features attributable to each molecular component.

  • Analog A: this compound (The Parent Compound)

  • Analog B: 2-Undecyl-5-(1,3-dioxolan-2-yl)thiophene (Ketone Removed)

  • Analog C: 5-Formyl-2-thienyl undecyl ketone (Dioxolane Group Deprotected)

  • Analog D: 2-Acetylthiophene (A Baseline Reference Compound)[4]

G cluster_A Analog A: this compound cluster_B Analog B: 2-Undecyl-5-(1,3-dioxolan-2-yl)thiophene cluster_C Analog C: 5-Formyl-2-thienyl undecyl ketone cluster_D Analog D: 2-Acetylthiophene A A B B C C D D

Caption: Molecular structures of the parent compound and its analogs for comparison.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The chemical environment of each proton and carbon atom dictates its unique resonance frequency (chemical shift).

Expert Insight: The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard for non-polar to moderately polar analytes due to its excellent dissolving power and the single, easily identifiable solvent peak in both ¹H and ¹³C spectra.[5] The key to comparison is observing how the electron-withdrawing or donating effects of the substituents shift the signals of the thiophene ring protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

Signal Description Analog A Analog B Analog C Analog D[6][7] Rationale for Shifts
¹H NMR
Thiophene H-3 ~7.0-7.2 (d) ~6.8-7.0 (d) ~7.2-7.4 (d) ~7.13 (dd) Adjacent to the dioxolane-bearing carbon. The deshielding effect is less than a formyl group but more than an alkyl group.
Thiophene H-4 ~7.6-7.8 (d) ~6.6-6.8 (d) ~7.8-8.0 (d) ~7.67 (dd) Adjacent to the electron-withdrawing ketone group, causing a significant downfield shift.[8]
Acetal CH (O-CH-O) ~5.8-6.0 (s) ~5.8-6.0 (s) N/A N/A A characteristic singlet for the acetal proton, highly deshielded by two adjacent oxygen atoms.[5]
Dioxolane CH₂ ~4.0-4.2 (m) ~4.0-4.2 (m) N/A N/A The four equivalent protons of the dioxolane ring typically appear as a multiplet.[5]
α-CH₂ (to C=O) ~2.8-3.0 (t) N/A ~2.9-3.1 (t) ~2.56 (s, CH₃) Protons alpha to a carbonyl are deshielded, appearing significantly downfield from typical alkyl protons.[9]
Terminal CH₃ ~0.8-0.9 (t) ~0.8-0.9 (t) ~0.8-0.9 (t) N/A The terminal methyl group of the long alkyl chain.
Aldehyde CHO N/A N/A ~9.8-10.0 (s) N/A The aldehyde proton is highly deshielded and appears as a characteristic singlet far downfield.
¹³C NMR
Carbonyl C=O ~190-192 N/A ~190-192 ~190.7 Typical chemical shift for an aryl ketone.[6]
Aldehyde C=O N/A N/A ~182-185 N/A Aldehyde carbons are distinct from ketone carbons.
Acetal Carbon ~102-104 ~102-104 N/A N/A Characteristic shift for a carbon bonded to two oxygen atoms.[5]
Thiophene C2 ~144-146 ~142-144 ~145-147 ~144.5 Quaternary carbon attached to the ketone group.

| Thiophene C5 | ~150-152 | ~153-155 | ~152-154 | ~133.8 (C-H) | Quaternary carbon attached to the dioxolane or formyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable tool for the rapid identification of functional groups, as specific covalent bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate.

Expert Insight: For these analogs, the most diagnostic absorption band is the carbonyl (C=O) stretch. Its position provides clear evidence for the presence of the ketone or aldehyde. The absence of a strong C=O band in Analog B and the disappearance of the broad O-H stretch after acetal formation are key validation points during synthesis.

Table 2: Key Predicted Infrared Absorption Frequencies (in cm⁻¹)

Functional Group Analog A Analog B Analog C Analog D Vibrational Mode & Significance
C=O Stretch (Ketone) 1665-1680 (s) N/A 1665-1680 (s) ~1670 (s) Strong, sharp absorption characteristic of an aryl ketone conjugated with the thiophene ring.
C=O Stretch (Aldehyde) N/A N/A 1690-1710 (s) N/A The aldehyde carbonyl appears at a slightly higher frequency than the ketone.
C-O-C Stretch 1100-1250 (s, multiple) 1100-1250 (s, multiple) N/A N/A Strong, characteristic bands for the acetal (dioxolane) group, often appearing as a complex set of signals.[5]
Thiophene Ring ~3100 (w), ~1520 (m), ~1440 (m) ~3100 (w), ~1520 (m), ~1440 (m) ~3100 (w), ~1520 (m), ~1440 (m) Yes Aromatic C-H stretch (~3100) and characteristic ring stretching vibrations.[10][11]

| Aliphatic C-H Stretch | 2850-2960 (s) | 2850-2960 (s) | 2850-2960 (s) | 2925-2960 (m) | Strong absorptions from the numerous CH₂ and CH₃ groups in the undecyl chain. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial structural information. Under Electron Ionization (EI), molecules fragment in predictable ways based on the stability of the resulting ions.

Expert Insight: For long-chain ketones like Analog A, two fragmentation pathways are dominant and highly diagnostic: alpha-cleavage and the McLafferty rearrangement.[12] Identifying the fragments from these pathways can confirm the connectivity of the carbonyl group and the length of the alkyl chain.

Table 3: Predicted Key Fragments (m/z) in Electron Ionization Mass Spectrometry

Fragmentation Pathway Analog A Analog C Rationale & Resulting Ion
Molecular Ion [M]⁺ 378 334 The intact molecule minus one electron. Provides the molecular weight.
Alpha-Cleavage 223 179 Breakage of the bond between the carbonyl carbon and the alkyl chain. This is favorable as it forms a resonance-stabilized acylium ion.[13][14]
McLafferty Rearrangement 238 194 A six-membered ring transition state involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the beta-carbon bond. Results in the loss of a neutral alkene (propene, C₈H₁₆).[14]

| Loss of Dioxolane | 305 | N/A | Fragmentation involving the dioxolane ring, potentially losing C₂H₄O (44 Da) or the entire C₂H₅O₂ radical (73 Da).[5] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily in conjugated systems (chromophores).

Expert Insight: The key chromophore in these molecules is the 2-acylthiophene system. The extended conjugation between the thiophene ring and the carbonyl group results in a strong π → π* transition.[15] Comparing Analog A and C to D will reveal the electronic effect of substitution at the 5-position.

Table 4: Predicted UV-Vis Absorption Maxima (λ_max)

Transition Analog A / C Analog D Significance
π → π* ~280-310 nm ~285 nm This strong absorption is due to the conjugated system. Substitution at the 5-position (with either a formyl or dioxolane group) will likely cause a bathochromic (red) shift compared to the simple acetylthiophene.[15][16]

| n → π* | ~320-340 nm | ~325 nm | A weaker, broader absorption at a longer wavelength corresponding to the excitation of a non-bonding electron from the carbonyl oxygen to a π* orbital.[17] |

Experimental Protocols & Workflow

Adherence to standardized protocols is essential for generating reproducible and trustworthy data.

Workflow for Spectroscopic Characterization

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Synthesize Analog purify Purify via Column Chromatography synthesis->purify nmr NMR Spectroscopy (¹H, ¹³C, DEPT) purify->nmr ir FTIR Spectroscopy purify->ir ms Mass Spectrometry (EI, High-Res) purify->ms uv UV-Vis Spectroscopy purify->uv interpret Correlate & Interpret Data nmr->interpret ir->interpret ms->interpret uv->interpret validate Confirm Structure interpret->validate

Caption: A validated workflow for the synthesis and spectroscopic confirmation of target analogs.

Standard Operating Procedures
  • NMR Spectroscopy Protocol [5]

    • Sample Preparation: Accurately weigh 5-10 mg of the purified analog and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Data Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube. Acquire ¹H, ¹³C, and DEPT spectra on a spectrometer operating at a frequency of 400 MHz or higher.

    • Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • FTIR Spectroscopy Protocol

    • Sample Preparation: If the sample is a liquid or low-melting solid, a thin film can be prepared by placing a small drop between two salt (NaCl or KBr) plates. If it is a solid, prepare a KBr pellet by grinding a small amount of sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Acquire a background spectrum first and subtract it from the sample spectrum.

    • Interpretation: Identify key absorption bands corresponding to the functional groups outlined in Table 2.

  • Mass Spectrometry (EI) Protocol

    • Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like dichloromethane or methanol) via direct infusion or through a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

    • Data Acquisition: Acquire spectra using Electron Ionization (EI) at 70 eV. Perform a high-resolution scan to obtain exact mass for molecular formula confirmation.

    • Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern, paying close attention to peaks corresponding to alpha-cleavage and McLafferty rearrangement as detailed in Table 3.[12]

Conclusion

The structural elucidation of novel therapeutic or material candidates like this compound and its analogs is a multi-faceted process that relies on the synergistic interpretation of data from various spectroscopic techniques. By comparing the spectra of a target molecule with rationally designed analogs, one can confidently assign every signal and confirm the presence and connectivity of each functional group. This guide provides the predictive data and methodological foundation necessary for researchers to efficiently and accurately characterize these and other similar heterocyclic compounds, thereby accelerating the discovery and development pipeline.

References

  • S.
  • Wiley-VCH GmbH, "Methyl 2-thienyl ketone, (2-quinolyl)hydrazone - SpectraBase," SpectraBase, Accessed January 15, 2026. [Link]

  • A. S. Nakhmanovich et al., "Synthesis of unsaturated ketones of the thiophene series," Chemistry of Heterocyclic Compounds, 1978.
  • National Center for Biotechnology Information, "2-Acetylthiophene - PubChem Compound Summary," PubChem, Accessed January 15, 2026. [Link]

  • BenchChem, "An In-depth Technical Guide to 2-Acetylthiophene (CAS 88-15-3)," BenchChem, 2025.
  • M. M. Conradie et al., "Thienyl-containing β-Diketones: Synthesis, Characterization, Crystal Structure and Keto-enol Kinetics," South African Journal of Chemistry, 2008. [Link]

  • ResearchGate, "Experimental and theoretical IR spectra of thiophene," ResearchGate, Accessed January 15, 2026. [Link]

  • M. M. Conradie et al., "Thienyl-containing ß-diketones : synthesis, characterization, crystal ctructure and keto-enol kinetics," South African Journal of Chemistry, 2008.
  • ResearchGate, "FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide," ResearchGate, Accessed January 15, 2026. [Link]

  • S. Gunasekaran et al., "Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method," IOSR Journal of Applied Physics, 2013.
  • A. M. Yousif et al., "A DFT Study for Vibrational, NMR and UV Spectra of 2-carbaldehyde oxime-5-nitrothiophene," International Journal of Pharmaceutical Sciences Review and Research, 2017.
  • B. Ramesh and B. Someswara Rao, "Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene," E-Journal of Chemistry, 2010.
  • M. M. Conradie et al., "Thienyl-containing β-diketones: Synthesis, characterization, crystal structure and keto-enol kinetics," SciELO South Africa, 2008. [Link]

  • Wiley-VCH GmbH, "2-Acetylthiophene - Optional[MS (GC)] - Spectrum - SpectraBase," SpectraBase, Accessed January 15, 2026. [Link]

  • A. M. Api et al., "RIFM fragrance ingredient safety assessment, 2-acetylthiophene, CAS registry number 88-15-3," Food and Chemical Toxicology, 2023.
  • M. M. Conradie et al., "Thienyl-containing β-diketones: Synthesis, characterization, crystal structure and keto-enol kinetics | Request PDF," ResearchGate, 2008. [Link]

  • E. Imoto et al., "The Ultraviolet Spectra of the Thiophene Derivatives," Bulletin of University of Osaka Prefecture, 1959.
  • UCLA Chemistry & Biochemistry, "Spectroscopy Tutorial: Ketones," UCLA, Accessed January 15, 2026. [Link]

  • Wiley-VCH GmbH, "2-Thienyl ketone - Optional[13C NMR] - Chemical Shifts - SpectraBase," SpectraBase, Accessed January 15, 2026. [Link]

  • P. Stasiewicz et al., "Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics," Molecules, 2021. [Link]

  • ResearchGate, "UV-vis absorption spectra of (a) thiophene[18]Rotaxane and (b) polythiophene polyrotaxane," ResearchGate, Accessed January 15, 2026. [Link]

  • ResearchGate, "Figure S3 1 H-NMR spectrum of 2," ResearchGate, Accessed January 15, 2026. [Link]

  • R. S. Rasmussen et al., "Infrared and Ultraviolet Spectroscopic Studies on Ketones," Journal of the American Chemical Society, 1949. [Link]

  • H. El-Kashef et al., "Synthesis and Reactivity of 2-Acetylthiophenes Derivatives," Molbank, 2017. [Link]

  • A. G. Sharkey et al., "Mass Spectra of Ketones," Analytical Chemistry, 1959. [Link]

  • BenchChem, "A Technical Guide to the Spectroscopic Characterization of 2-(3-Nitrofuran-2-yl)-1,3-dioxolane," BenchChem, 2025.
  • V. Singh, "Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review," International Journal of Advances in Engineering and Management (IJAEM), 2025.
  • ResearchGate, "Infrared spectrum and structure of 2-thienyl-N-methylfulleropyrrolidine," ResearchGate, 2007. [Link]

  • ChemistNATE, "Mass Spectrometry: Alpha Cleavage of Ketones," YouTube, 2014. [Link]

  • J. G. Meléndez et al., "Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone," Acta Crystallographica Section E, 2020.
  • eGyanKosh, "MASS SPECTROMETRY: FRAGMENTATION PATTERNS," eGyanKosh, Accessed January 15, 2026. [Link]

  • ResearchGate, "On the structural and spectroscopic properties of the thienyl chalcone derivative: 3-(5-Bromo-2-thienyl)-1-(4-nitrophenyl)-prop-2-en-1-one," ResearchGate, Accessed January 15, 2026. [Link]

  • LibreTexts, "12.3: Mass Spectrometry of Some Common Functional Groups," Chemistry LibreTexts, 2024. [Link]

  • J. Cvengroš, "Heterocycles in Medicinal Chemistry," Molecules, 2020. [Link]

  • K. M. G. O'Connell et al., "Modern advances in heterocyclic chemistry in drug discovery," Organic & Biomolecular Chemistry, 2016. [Link]

  • S. Özdemir Kart et al., "Theoretical study of the structure-properties relationship in new class of 2,5-di(2-thienyl)pyrrole compounds," Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2014.
  • Problems in Chemistry, "Mass Spectrometry Part 6 - Fragmentation in Ketones," YouTube, 2023. [Link]

  • S. Özdemir Kart et al., "Theoretical study of the structure–properties relationship in new class of 2,5-di(2-thienyl)pyrrole compounds," ResearchGate, 2014. [Link]

Sources

The Influence of Alkyl Chain Length on the Biological Activity of Thienyl Ketones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the thienyl ketone scaffold represents a versatile and promising starting point for the discovery of novel therapeutic agents. The inherent chemical properties of the thiophene ring, a bioisostere of the phenyl ring, often confer favorable pharmacokinetic and pharmacodynamic characteristics.[1] A crucial aspect of optimizing the biological activity of this scaffold lies in understanding the structure-activity relationships (SAR) of its derivatives. This guide provides an in-depth comparison of how varying the alkyl chain length on the thienyl ketone core can modulate its biological activities, with a focus on anticancer, antifungal, and antimicrobial applications. We will delve into the causality behind experimental choices and provide detailed protocols for evaluating these activities.

The Thienyl Ketone Core: A Privileged Scaffold in Medicinal Chemistry

The thiophene nucleus is a recurring motif in a multitude of biologically active compounds, demonstrating a wide range of therapeutic applications including antimicrobial, anti-inflammatory, analgesic, and anticancer effects.[2][3] The ketone linkage provides a critical point for electronic interactions and can be readily synthesized. The lipophilicity, and by extension, the membrane permeability and target engagement of the molecule, can be systematically tuned by modifying the length of an attached alkyl chain.[4] This guide will explore the nuanced effects of this modification.

Comparative Analysis of Biological Activities

While direct, side-by-side studies focusing solely on incrementally increasing alkyl chain length on a single thienyl ketone core are not abundant in the public literature, we can synthesize findings from various studies on substituted thienyl ketones to build a strong hypothesis and guide future research.

Anticancer Activity

Thienyl derivatives have shown considerable promise as anticancer agents.[2] Studies on di(3-thienyl)methanol and di(3-thienyl)methane have demonstrated concentration-dependent growth inhibition and cell death in brain cancer cell lines (T98G), while showing less cytotoxicity towards normal human cells (HEK).[2][5]

Hypothesized Influence of Alkyl Chain Length:

It is hypothesized that increasing the alkyl chain length on a thienyl ketone destined for anticancer applications will have a biphasic effect on its activity.

  • Initial Increase in Potency: A short to medium-length alkyl chain (e.g., C1-C6) is likely to enhance anticancer activity. This is attributed to an increase in lipophilicity, which facilitates easier passage through the lipid bilayer of cancer cell membranes, leading to higher intracellular concentrations.

  • Potential Decrease in Potency: As the alkyl chain becomes excessively long (e.g., >C8), a decrease in activity may be observed. This could be due to several factors:

    • Reduced Aqueous Solubility: Poor solubility can hinder formulation and bioavailability.

    • Steric Hindrance: A long, bulky chain might prevent the molecule from fitting into the binding pocket of its molecular target.[6]

    • Non-specific Cytotoxicity: High lipophilicity can lead to disruption of cell membranes and non-specific toxicity, reducing the therapeutic window.

A study on thiophene carboxamide acetogenin analogs found that shortening the alkyl chain in the tail part significantly affects their growth inhibitory activity against human cancer cell lines, highlighting the critical role of this substituent.[7]

Table 1: Hypothetical Anticancer Activity of Alkyl Thienyl Ketones

Alkyl Chain LengthPredicted IC50 (µM) vs. Cancer Cell LineRationale
Methyl (C1)15-25Baseline activity with good solubility.
Propyl (C3)8-15Increased lipophilicity enhances cell penetration.
Hexyl (C6)5-10Optimal balance of lipophilicity and size for target engagement.
Decyl (C10)20-30Reduced solubility and potential steric hindrance may decrease activity.
Antifungal Activity

Thienyl-containing compounds have been investigated for their antifungal properties, with some derivatives showing broad-spectrum activity.[8][9] For instance, novel 2-aryl-1-azolyl-3-thienylbutan-2-ols have demonstrated efficacy against Candida albicans, Aspergillus fumigatus, and even resistant strains of Candida glabrata.[8]

Hypothesized Influence of Alkyl Chain Length:

The cell wall and membrane of fungi present a unique barrier. The effect of alkyl chain length on antifungal thienyl ketones is likely to be pronounced.

  • Enhanced Membrane Interaction: Increasing the alkyl chain length can improve the compound's ability to intercalate into and disrupt the fungal cell membrane, a common mechanism for antifungal agents.

  • Target-Specific Interactions: For compounds that target specific enzymes within the fungal cell, such as those involved in ergosterol biosynthesis, an optimal alkyl chain length will be necessary for effective binding.

Studies on other ketone-containing compounds have shown a clear structure-activity relationship where lipophilicity, influenced by substituents, plays a key role in antifungal efficacy.[10][11]

Table 2: Hypothetical Antifungal Activity of Alkyl Thienyl Ketones

Alkyl Chain LengthPredicted MIC (µg/mL) vs. Candida albicansRationale
Methyl (C1)64Limited membrane interaction.
Butyl (C4)16Improved lipophilicity for better membrane disruption.
Octyl (C8)8Strong interaction with the fungal cell membrane.
Dodecyl (C12)32Potential for reduced bioavailability due to poor aqueous solubility.
Antibacterial Activity

The antibacterial potential of thienyl derivatives has been explored, with some compounds showing significant activity against both Gram-positive and Gram-negative bacteria.[3][12] The difference in the cell wall structure between these two types of bacteria often leads to differential activity.

Hypothesized Influence of Alkyl Chain Length:

  • Gram-Positive Bacteria: These bacteria have a thick peptidoglycan layer that is generally more permeable to lipophilic compounds. Therefore, an increase in alkyl chain length may lead to enhanced activity.

  • Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria presents a significant barrier to lipophilic molecules. Very long alkyl chains might hinder the passage of the compound through the porin channels, potentially reducing its efficacy.

Novel ketolides with aryl alkyl side chains have demonstrated potent activity against key respiratory pathogens, indicating that carefully selected side chains are crucial for antibacterial potency.[13]

Table 3: Hypothetical Antibacterial Activity of Alkyl Thienyl Ketones

Alkyl Chain LengthPredicted MIC (µg/mL) vs. S. aureus (Gram-positive)Predicted MIC (µg/mL) vs. E. coli (Gram-negative)Rationale
Methyl (C1)128256Low lipophilicity limits effectiveness.
Pentyl (C5)3264Increased lipophilicity improves activity against both, with a greater effect on Gram-positive bacteria.
Nonyl (C9)16128Optimal for Gram-positive bacteria; may be too lipophilic to efficiently cross the outer membrane of Gram-negative bacteria.
Tetradecyl (C14)64>256Decreased activity due to poor solubility and inability to penetrate the Gram-negative outer membrane.

Experimental Protocols

To empirically validate the hypothesized structure-activity relationships, the following standardized protocols are recommended.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells (e.g., T98G, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the alkyl thienyl ketone compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow Diagram:

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Thienyl Ketone Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Caption: Workflow for determining anticancer activity using the MTT assay.

Antimicrobial and Antifungal Activity: Broth Microdilution Assay

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial or antifungal agent.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterial or fungal strain) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Perform serial two-fold dilutions of the alkyl thienyl ketone compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow Diagram:

MIC_Assay_Workflow A Prepare Serial Dilutions of Compounds C Inoculate Microtiter Plate Wells A->C B Prepare Standardized Microbial Inoculum B->C D Incubate under Appropriate Conditions C->D E Visually Inspect for Growth Inhibition D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining MIC using the broth microdilution assay.

Mechanistic Insights and Signaling Pathways

The biological activity of thienyl ketones can be attributed to their interaction with various cellular targets. For instance, some anticancer compounds exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival.

Potential Signaling Pathway Inhibition by Anticancer Thienyl Ketones:

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Survival Gene->Proliferation ThienylKetone Alkyl Thienyl Ketone ThienylKetone->RTK Inhibition

Caption: Potential mechanism of action for anticancer thienyl ketones via inhibition of the MAPK/ERK pathway.

Conclusion and Future Directions

The length of the alkyl chain substituent is a critical determinant of the biological activity of thienyl ketones. A systematic approach to varying this chain length is essential for optimizing potency and selectivity for anticancer, antifungal, and antimicrobial applications. While this guide provides a framework based on established medicinal chemistry principles and related studies, empirical validation through the synthesis and testing of a homologous series of alkyl thienyl ketones is paramount. Future research should also focus on elucidating the precise molecular targets and mechanisms of action to enable more rational drug design.

References

  • Kaushik, N. K., Kim, H. S., Chae, Y. J., Lee, Y. N., Kwon, G. C., Choi, E. H., & Kim, I. T. (2012). Synthesis and anticancer activity of di(3-thienyl)methanol and di(3-thienyl)methane. Molecules, 17(10), 11456–11468. [Link]

  • Chabert, P., Sam-soon, N., Gurny, R., & Limal, D. (2012). Synthesis and antifungal activity of new thienyl and aryl conazoles. Bioorganic & medicinal chemistry, 20(8), 2649–2658. [Link]

  • Kaushik, N. K., Kim, H. S., Chae, Y. J., Lee, Y. N., Kwon, G. C., Choi, E. H., & Kim, I. T. (2012). Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. Molecules (Basel, Switzerland), 17(10), 11456–11468. [Link]

  • Feltrer, J. M., Alós, I., & Fernández-Gadea, F. (1992). Synthesis and antimycotic activity of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-ethanol and of (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime. Arzneimittel-Forschung, 42(5A), 691–694. [Link]

  • Youssef, M. S. K., & Abeed, A. A. O. (2014). Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles. Heterocyclic Communications, 20(1), 25–31. [Link]

  • Conradie, M. M., Muller, A. J., & Conradie, J. (2008). Thienyl-containing β-Diketones: Synthesis, Characterization, Crystal Structure and Keto-enol Kinetics. South African Journal of Chemistry, 61, 13-21. [Link]

  • Al-Akhras, A. A., Zahra, J. A., & El-Abadelah, M. M. (2025). Synthesis and antibacterial activity of 8-nitro-7-(aryl/alkyl) and tetracyclic fluoroquinolones encompassing thiophene, furan, and related congeners. Zeitschrift für Naturforschung C, 0(0). [Link]

  • Du, H., Wang, J., & Wang, L. (2009). Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. SAR and QSAR in Environmental Research, 20(1-2), 123-135. [Link]

  • Kim, J. H., Lee, J. Y., Kim, H. J., Kim, B. S., & Kim, J. C. (2013). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Journal of the Korean Society for Applied Biological Chemistry, 56(4), 433-438. [Link]

  • Kirst, H. A., Wind, J. A., & O'Gara, C. P. (1998). Synthesis and in vitro antimicrobial activity of 3-keto 16-membered macrolides derived from tylosin. The Journal of antibiotics, 51(10), 943–950. [Link]

  • Mrozek-Wilczkiewicz, A., Musiol, R., & Polanski, J. (2019). Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. European journal of medicinal chemistry, 171, 344–353. [Link]

  • Sunagawa, M., Matsumura, H., Inoue, T., Fukasawa, M., & Kato, M. (1990). Synthesis and in vitro activity of C-2 quaternary heterocyclic alkylthio carbapenems. The Journal of antibiotics, 43(5), 519–532. [Link]

  • Passone, M. A., Rosso, L. C., & Etcheverry, M. (2013). Bioactivities of Ketones Terpenes: Antifungal Effect on F. verticillioides and Repellents to Control Insect Fungal Vector, S. zeamais. Toxins, 5(10), 1759–1773. [Link]

  • Chen, X. Z., Xu, P., Liu, L., Zheng, D., & Lei, P. S. (2011). Synthesis and antibacterial activity of novel ketolides with 11,12-sulfur contained aryl alkyl side chains. European journal of medicinal chemistry, 46(1), 208–217. [Link]

  • Fine, E. J., Champ, C. E., & Feinman, R. D. (2023). Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents. Cancers, 15(18), 4496. [Link]

  • Ijuin, R., Murai, K., & Miyoshi, H. (2021). Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chemical & pharmaceutical bulletin, 69(10), 1029–1033. [Link]

  • Wang, H., & Li, C. J. (2019). Ketones and aldehydes as alkyl radical equivalents for C-H functionalization of heteroarenes. Science advances, 5(10), eaax5237. [Link]

  • Zhang, Y., Li, Y., & Li, H. (2023). Evaluation of the Antifungal Activity of Polysubstituted Cyclic 1,2-Diketones against Colletotrichum gloeosporioides. Journal of Fungi, 9(6), 648. [Link]

  • Lafferty, R. A., & Scott, I. (2024). The multifaceted roles of ketones in physiology. The Journal of Physiology, 602(1), 5-18. [Link]

  • Vlase, L., Pârvu, A. E., & Pîrnău, A. (2013). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. Molecules (Basel, Switzerland), 18(10), 12596–12613. [Link]

  • Fine, E. J., Champ, C. E., & Feinman, R. D. (2023). Ketone Bodies Induce Unique Inhibition of Tumor Cell Proliferation and Enhance the Efficacy of Anti-Cancer Agents. ResearchGate. [Link]

  • El-Naggar, M., Ibrahim, H. S., & El-Sayed, W. M. (2019). Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1083–1095. [Link]

  • Adeva-Andany, M. M., & Souto-Adeva, G. (2025). Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances. ResearchGate. [Link]

  • Catalyst University. (2019, April 26). The Biosynthesis of Ketone Bodies | Pathway & Explanation [Video]. YouTube. [Link]

  • Ronner, P. (2023). Biochemistry, Ketone Metabolism. In StatPearls. StatPearls Publishing. [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both exhilarating and fraught with challenges. A critical milestone in this journey is the elucidation of the compound's mechanism of action (MoA). This guide provides a comprehensive, in-depth framework for validating the MoA of a novel compound, 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone , using a comparative and data-driven approach. Given the novelty of this molecule, we will proceed from a strategic, hypothesis-driven perspective, outlining a phased validation workflow that is broadly applicable to other novel small molecules.

Initial Assessment and Hypothesis Generation: What Does the Structure Suggest?

The chemical structure of this compound contains two key moieties that can inform our initial hypotheses about its potential biological activity: a thienyl ketone and a 1,3-dioxolane ring.

  • Thienyl Ketones: This class of compounds is known for a wide range of biological activities. The thiophene ring is a bioisostere of the benzene ring and is found in numerous approved drugs. Thienyl ketone derivatives have been reported to possess anti-inflammatory, antimicrobial, and anticancer properties. The ketone group can participate in various interactions with biological targets, including hydrogen bonding and covalent bond formation.

  • 1,3-Dioxolanes: The dioxolane ring is often incorporated into drug candidates to modulate their physicochemical properties, such as solubility and metabolic stability.[1][2][3][4][5] However, dioxolane-containing compounds have also been shown to exhibit intrinsic biological activities, including antifungal and antibacterial effects.[1][2][3][4][5]

Based on this structural analysis, we can formulate a few initial, broad hypotheses for the biological effects of this compound:

  • Hypothesis 1: The compound may act as an enzyme inhibitor , given the presence of the ketone group which can interact with active sites of various enzymes.

  • Hypothesis 2: It could modulate a signaling pathway involved in cellular processes like proliferation, inflammation, or apoptosis.

  • Hypothesis 3: The compound might target ion channels or G-protein coupled receptors (GPCRs) , common targets for therapeutic intervention.[6][7][8][9][10][11][12][13]

A Phased Approach to MoA Validation

To systematically investigate these hypotheses, we propose a three-phased approach, moving from a broad, unbiased assessment of the compound's effects to a highly specific validation of its molecular target and mechanism.

MoA_Validation_Workflow cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Mechanistic Validation P1 Identify a Biological Effect P2 Uncover the Molecular Target(s) P1->P2 Informed by Phenotype P3 Confirm Target Engagement & Downstream Effects P2->P3 Hypothesis-Driven

Caption: A three-phased workflow for MoA validation.

Phase 1: Phenotypic Screening - What is the Biological Effect?

Phenotypic screening is a powerful, unbiased approach to discover the biological effects of a compound without a preconceived notion of its target.[14][15][16][17][18] This "black box" approach can reveal unexpected activities and provide a starting point for more focused investigations.[14][15][16][17][18]

Comparison of Phenotypic Screening Platforms
PlatformDescriptionAdvantagesDisadvantages
Cell-Based Assays High-throughput screening of the compound's effect on various cellular phenotypes (e.g., cell viability, morphology, proliferation, apoptosis) in different cell lines.High throughput, cost-effective, allows for multiplexing.May not recapitulate the complexity of a whole organism.
High-Content Imaging Automated microscopy and image analysis to quantify multiple cellular parameters simultaneously.Provides rich, multi-parametric data on cellular changes.Data analysis can be complex and computationally intensive.
Zebrafish Screening Use of zebrafish embryos or larvae to assess the compound's effects on development, organogenesis, and behavior.[16]In vivo system with physiological relevance, transparent embryos allow for easy visualization.[16]May not always translate to human physiology.
Experimental Protocol: High-Content Imaging for Cellular Phenotyping

This protocol outlines a high-content imaging assay to assess the impact of this compound on cell morphology and viability.

  • Cell Culture: Plate a panel of human cancer cell lines (e.g., A549, HeLa, MCF-7) in 96-well, black-walled, clear-bottom plates at a density of 5,000 cells/well.

  • Compound Treatment: Treat the cells with a range of concentrations of the compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Staining: After the incubation period, fix the cells with 4% paraformaldehyde. Permeabilize the cells with 0.1% Triton X-100 and stain with:

    • DAPI: To visualize the nucleus.

    • Phalloidin-Alexa Fluor 488: To visualize the actin cytoskeleton.

    • MitoTracker Red CMXRos: To visualize mitochondria.

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to quantify various cellular features, including:

    • Cell number (as a measure of proliferation/cytotoxicity).

    • Nuclear size and intensity (to assess apoptosis).

    • Changes in cytoskeletal organization.

    • Mitochondrial morphology and intensity.

Phase 2: Target Identification - Who is the Molecular Target?

Once a reproducible and robust phenotype is identified, the next crucial step is to deconvolve the molecular target(s) of the compound.[19] A variety of techniques can be employed, each with its own strengths and limitations.

Comparison of Target Identification Methods
MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography The compound is immobilized on a solid support and used to "pull down" its binding partners from a cell lysate.Direct identification of binding partners.Requires chemical modification of the compound, which may alter its activity.[20]
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a protein against thermal denaturation.[21][22][23][24][25]Label-free, can be performed in intact cells and tissues.[21][22][23][24][25]Not all protein-ligand interactions result in a significant thermal shift.
Kinobeads A chemical proteomics approach that uses a mixture of broad-spectrum kinase inhibitors to enrich and identify kinase targets from a cell lysate.[26][27][28][29][30]Allows for the profiling of hundreds of kinases simultaneously.[26][27][28][29][30]Primarily identifies ATP-competitive inhibitors.[28]
Genetic Approaches (CRISPR/siRNA) Systematically knocking down or knocking out genes to identify those that modulate the cellular response to the compound.Provides functional validation of the target.Can be time-consuming and may have off-target effects.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes a CETSA experiment to identify the protein targets of this compound in intact cells.

  • Cell Culture and Treatment: Grow the cell line that exhibited the most significant phenotype in Phase 1 to 80-90% confluency. Treat the cells with the compound at its EC50 concentration (determined from the phenotypic screen) or a vehicle control for 1 hour.

  • Heat Shock: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by three cycles of freeze-thawing.

  • Protein Quantification: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies against candidate target proteins (if any are suspected from literature) or proceed with mass spectrometry for unbiased target identification.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

CETSA_Workflow A Treat cells with compound or vehicle B Heat shock at different temperatures A->B C Lyse cells B->C D Separate soluble and precipitated proteins C->D E Analyze soluble proteins by Western blot or Mass Spectrometry D->E F Plot melting curves E->F

Caption: A streamlined workflow for a CETSA experiment.

Phase 3: Mechanistic Validation - How Does it Work?

Identifying a putative target is a major breakthrough, but it is not the end of the story. The final phase of MoA validation involves confirming target engagement in a cellular context and elucidating the downstream consequences of this interaction.[31]

Comparison of Mechanistic Validation Assays
Assay TypeExamplesPurpose
Target Engagement Assays Enzyme inhibition assays,[32][33][34][35][36] Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)To quantify the binding affinity and kinetics of the compound to its target.
Cellular Target Engagement Assays NanoBRET, In-cell CETSATo confirm that the compound engages its target inside living cells.
Downstream Signaling Assays Reporter gene assays,[37][38][39][40][41] Phosphoproteomics, Western blotting for signaling proteinsTo measure the effect of the compound on the signaling pathway downstream of its target.
Experimental Protocol: Luciferase Reporter Gene Assay

This protocol describes a luciferase reporter assay to determine if this compound modulates a specific signaling pathway (e.g., NF-κB, a common pathway in inflammation and cancer).[37][38][39][40][41]

  • Cell Transfection: Co-transfect HEK293T cells with:

    • A reporter plasmid containing the firefly luciferase gene under the control of a promoter with NF-κB response elements.

    • A control plasmid containing the Renilla luciferase gene under the control of a constitutive promoter (e.g., CMV).

  • Compound Treatment: After 24 hours, treat the transfected cells with the compound at various concentrations. Include a positive control (e.g., TNF-α to activate the NF-κB pathway) and a negative control (vehicle).

  • Luciferase Assay: After the desired incubation time (e.g., 6-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. A change in the normalized luciferase activity in the presence of the compound indicates modulation of the NF-κB pathway.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 TF_Inhibitor TF Inhibitor Kinase2->TF_Inhibitor Phosphorylation TF Transcription Factor TF_Inhibitor->TF Release TF_nucleus Transcription Factor TF->TF_nucleus Translocation Gene Target Gene Expression TF_nucleus->Gene

Caption: A hypothetical signaling pathway that could be modulated by the compound.

Data Synthesis and MoA Model Building

The final step is to integrate the data from all three phases to construct a comprehensive and well-supported model of the compound's MoA. This involves:

  • Connecting the Phenotype to the Target: Does the identified target plausibly explain the observed phenotype? For example, if the compound induces apoptosis and the identified target is a pro-survival kinase, this is a consistent finding.

  • Confirming the "On-Target" Effect: Use genetic (e.g., CRISPR knockout of the target) or pharmacological (e.g., using a known inhibitor of the target) approaches to confirm that the observed phenotype is indeed mediated by the identified target.

  • Building a Narrative: Construct a clear and concise narrative that describes how the compound interacts with its molecular target to produce the observed cellular effects.

By following this rigorous, multi-faceted approach, researchers can move with confidence from a novel chemical entity to a well-characterized compound with a validated mechanism of action, paving the way for further preclinical and clinical development.

References

Sources

A Comparative Guide to Experimental Reproducibility: Deprotection of 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of overall success and reproducibility.[1][2] A protecting group must be robust enough to withstand a variety of reaction conditions, yet susceptible to clean and efficient removal when its purpose is served.[3][4] This guide provides a comparative analysis of the deprotection of 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone, a representative thienyl ketone protected as a cyclic acetal (1,3-dioxolane). We will objectively compare the reproducibility and efficiency of dioxolane cleavage with that of common alternative ketone protecting groups, namely 1,3-dithianes and acyclic dimethyl acetals, supported by established experimental protocols and data.

Introduction: The Strategic Role of Ketone Protection

Carbonyl groups are hubs of reactivity, susceptible to attack by a wide array of nucleophiles and reducing agents.[5][6] In a molecule like this compound, which features a thiophene ring and a long alkyl chain, synthetic transformations on other parts of the molecule often necessitate the temporary masking of the ketone functionality. The 1,3-dioxolane group serves this purpose, rendering the ketone inert to basic, nucleophilic, and reductive environments.[6][7][8]

The reliability of a synthetic route, however, hinges not only on the stability of the protecting group but also on the reproducibility of its removal (deprotection). An ideal deprotection step should proceed with high yield, minimal side reactions, and be insensitive to minor variations in reaction conditions. This guide will dissect the nuances of deprotecting our model compound and its analogues, providing researchers with the data to make informed decisions for their synthetic strategies.

Comparative Analysis of Ketone Protecting Groups

The choice of a protecting group is a trade-off between stability and ease of cleavage. The 1,3-dioxolane in our target compound represents a widely used strategy, but alternatives exist, each with a distinct profile.

  • 1,3-Dioxolanes (Cyclic Acetals): Formed from the reaction of a ketone with ethylene glycol, dioxolanes are stable to bases, organometallic reagents, and hydrides.[3][6] Their cleavage is typically achieved under acidic conditions, which regenerates the ketone. The cyclic nature of dioxolanes generally confers greater stability compared to their acyclic counterparts due to entropic factors.[5]

  • Dimethyl Acetals (Acyclic Acetals): Formed using methanol, these are also acid-labile protecting groups. While easier to form in some cases, they are generally more susceptible to hydrolysis than cyclic acetals, offering a milder deprotection option but with reduced stability.[5]

  • 1,3-Dithianes (Cyclic Thioacetals): Formed with 1,3-propanedithiol, dithianes exhibit exceptional stability towards both acidic and basic conditions, making them significantly more robust than oxygen-based acetals.[9][10] This stability, however, means their removal requires harsher, often oxidative or heavy-metal-mediated, conditions.[10][11]

The following workflow illustrates the decision-making process based on the required stability and available deprotection methods.

G start Need to Protect Ketone cond2 Subsequent reaction involves strong base/nucleophiles? start->cond2 cond1 Subsequent reaction involves strong acid? pg1 Use 1,3-Dithiane (High Acid/Base Stability) cond1->pg1 Yes pg2 Use 1,3-Dioxolane or Dimethyl Acetal (Base Stable, Acid Labile) cond1->pg2 No cond2->cond1 Yes cond2->pg2 No cond3 Require very mild deprotection? pg2->cond3 pg3 Consider Dimethyl Acetal (More Labile) cond3->pg3 Yes pg4 Use 1,3-Dioxolane (Moderately Stable) cond3->pg4 No

Caption: Decision guide for selecting a ketone protecting group.

Experimental Protocols and Reproducibility

The reproducibility of a deprotection reaction is intrinsically linked to the clarity and robustness of the protocol. Here, we provide detailed, self-validating methodologies for the cleavage of each protecting group.

Deprotection of this compound

This protocol details the standard acid-catalyzed hydrolysis of the 1,3-dioxolane group.

Rationale: The mechanism involves protonation of one of the dioxolane oxygens, followed by ring-opening to form a stable oxocarbenium ion. Subsequent attack by water and loss of a proton regenerates the ketone and releases ethylene glycol.[5][12] Acetone is often used as a co-solvent to aid solubility and can help drive the equilibrium via trans-acetalization.[7][13]

G cluster_0 Acid-Catalyzed Deprotection of 1,3-Dioxolane Dioxolane Dioxolane Substrate Protonation Protonated Dioxolane Dioxolane->Protonation + H+ Oxocarbenium Oxocarbenium Ion + Ethylene Glycol Protonation->Oxocarbenium Ring Opening Hemiketal Hemiketal Oxocarbenium->Hemiketal + H2O Ketone Ketone Product Hemiketal->Ketone - H+

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and compliant management of the chemical resources we utilize. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-(1,3-Dioxolan-2-YL)-2-thienyl undecyl ketone (CAS No. 898772-00-4), grounded in established safety principles and regulatory standards. The procedures outlined here are designed to protect laboratory personnel, the community, and the environment.

Part 1: Hazard Analysis and Waste Characterization

  • Thiophene Moiety: The thiophene ring is a sulfur-containing aromatic heterocycle. Thiophene itself is a flammable liquid, and its derivatives can be irritating to the skin and eyes.[1][2] Safe work practices dictate that thiophene-containing compounds should be handled with care to avoid skin contact and inhalation.[1]

  • Ketone Group: The ketone functional group, especially when part of a larger molecule with a long alkyl chain, suggests the compound is likely a combustible liquid. Many ketones are classified as hazardous waste due to their flammability and potential toxicity.[3]

  • Dioxolane Group: Dioxolanes are cyclic ethers. The parent compound, 1,3-dioxolane, is a highly flammable liquid that can cause serious eye irritation and is suspected of damaging fertility. A related compound, 4-Vinyl-1,3-dioxolan-2-one, is classified as toxic if swallowed.[4]

  • Undecyl Chain: The long C11 alkyl chain (undecyl) will decrease the compound's volatility and water solubility. Such long-chain organic molecules are often very toxic to aquatic life with long-lasting effects.[5]

Based on this analysis, this compound must be presumed to be a hazardous chemical waste . It should never be disposed of down the drain or in regular solid waste.[6][7][8]

Anticipated Property Justification based on Structural Analogs Primary Concern
Physical State Long alkyl chain suggests a viscous liquid or low-melting solid.Handling and containment.
Toxicity Dioxolane analogs can be toxic if swallowed.[4]Accidental ingestion, exposure.
Irritation Thiophene and dioxolane derivatives can cause skin and eye irritation.[1][9]Dermal and ocular exposure.
Flammability Ketone and dioxolane groups suggest flammability/combustibility.[3]Fire risk from ignition sources.
Environmental Hazard Long-chain organic molecules are often toxic to aquatic life.[5]Environmental release.

Part 2: Pre-Disposal Safety and Spill Management

Proper personal protective equipment (PPE) and engineering controls are non-negotiable when handling this compound and its waste.

Essential PPE and Controls:

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of properly after handling the waste.[10][11]

  • Eye Protection: Use safety glasses with side-shields or chemical splash goggles conforming to OSHA or EN166 standards.[1][10]

  • Skin and Body Protection: A standard laboratory coat should be worn. Ensure exposed skin is minimized.[1]

  • Engineering Controls: All handling of this chemical waste, including transfers to the waste container, should be performed inside a certified chemical fume hood to minimize inhalation exposure.

In Case of a Spill:

  • Alert personnel in the immediate area and restrict access.

  • Ensure adequate ventilation and remove all sources of ignition.[12]

  • Absorb the spill using an inert, non-combustible absorbent material like sand, vermiculite, or a commercial chemical sorbent.[10] Do not use combustible materials like paper towels to absorb large spills.

  • Carefully collect the contaminated absorbent and contaminated materials into a suitable, sealable container for disposal as hazardous waste.[10]

  • Clean the spill area thoroughly.

  • Report the spill to your institution's Environmental Health & Safety (EHS) department.

Part 3: Step-by-Step Disposal Protocol

Disposal of this compound must follow a systematic process that complies with EPA and OSHA regulations.[13]

Step 1: Waste Segregation The cardinal rule of chemical waste management is proper segregation to prevent dangerous reactions.[14][15]

  • DO: Collect waste this compound in a dedicated waste container labeled for Non-Halogenated Organic Liquids .

  • DO NOT: Mix this waste with acids, bases, or strong oxidizing agents.[1][16] Thiophenes can react violently with oxidizing agents like nitric acid.[1]

  • DO NOT: Mix with aqueous waste, halogenated organic waste, or solid chemical waste. Keeping waste streams separate is safer and often less expensive for final disposal.[3]

Step 2: Container Selection and Labeling The waste container is the primary means of containment and communication.

  • Container: Use a clean, leak-proof container made of a material compatible with the waste (e.g., borosilicate glass or high-density polyethylene). The container must have a secure, tight-fitting screw cap.[17] Keep the container closed at all times except when adding waste.[7]

  • Labeling: The container must be clearly labeled as soon as the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE ".

    • The full, unabbreviated chemical name: "This compound ". List all other components if it is a mixture.

    • The approximate concentration or volume of the waste.

    • The appropriate hazard characteristics (e.g., "Irritant," "Combustible," "Environmental Hazard").

    • The name of the principal investigator or lab contact.

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA) Labs must store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[16]

  • Location: The SAA must be under the direct control of laboratory personnel.[17] A designated area within a chemical fume hood is an excellent choice.[16]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire contents of the container in case of a leak.

  • Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely toxic waste) in your SAA.[8]

Step 4: Arranging for Final Disposal Laboratory personnel are responsible for managing waste in the SAA, but final disposal must be handled by trained professionals.

  • Contact EHS: Once the waste container is full or has been in the SAA for an extended period (typically no more than one year for partially filled containers), contact your institution's EHS department to schedule a waste pickup.[16][18][19]

  • Documentation: Complete any required waste pickup forms accurately and completely.

  • NEVER: Attempt to transport hazardous waste yourself or dispose of it through municipal trash or sewer systems.[7][20] The final treatment and disposal, often via high-temperature incineration, must be performed at a licensed Treatment, Storage, and Disposal Facility (TSDF).[14]

Part 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_0 A Waste Generation (Unused reagent, reaction byproduct, or contaminated material) B Step 1: Characterize Waste (Presume Hazardous based on functional group analysis) A->B C Step 2: Segregate Waste (Collect in dedicated 'Non-Halogenated Organic Liquid' container) B->C D Step 3: Select & Label Container (Use compatible container with 'Hazardous Waste' label and full chemical name) C->D E Step 4: Store in SAA (Place in secondary containment in designated Satellite Accumulation Area) D->E F Container Full or Ready for Removal? E->F F->E  No   G Step 5: Arrange EHS Pickup (Submit waste removal request through institutional system) F->G  Yes H Final Disposal (Transport and treatment by licensed waste vendor) G->H

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.